PLN-1474
描述
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
属性
分子式 |
C24H37N3O4 |
|---|---|
分子量 |
431.6 g/mol |
IUPAC 名称 |
(2S)-2-[(4-methyloxane-4-carbonyl)amino]-9-(5,6,7,8-tetrahydro-1,8-naphthyridin-2-yl)nonanoic acid |
InChI |
InChI=1S/C24H37N3O4/c1-24(13-16-31-17-14-24)23(30)27-20(22(28)29)10-6-4-2-3-5-9-19-12-11-18-8-7-15-25-21(18)26-19/h11-12,20H,2-10,13-17H2,1H3,(H,25,26)(H,27,30)(H,28,29)/t20-/m0/s1 |
InChI 键 |
GELVLHVQVRSFAY-FQEVSTJZSA-N |
手性 SMILES |
CC1(CCOCC1)C(=O)N[C@@H](CCCCCCCC2=NC3=C(CCCN3)C=C2)C(=O)O |
规范 SMILES |
CC1(CCOCC1)C(=O)NC(CCCCCCCC2=NC3=C(CCCN3)C=C2)C(=O)O |
产品来源 |
United States |
Foundational & Exploratory
PLN-1474: A Targeted Approach to Fibrosis by Inhibiting the TGF-β Signaling Pathway
An In-depth Technical Guide for Researchers and Drug Development Professionals
Executive Summary
Fibrotic diseases, characterized by the excessive accumulation of extracellular matrix, represent a significant and growing unmet medical need, leading to organ dysfunction and failure. A central mediator in the pathogenesis of fibrosis is the Transforming Growth Factor-β (TGF-β) signaling pathway. PLN-1474, a novel small molecule, offers a targeted therapeutic strategy by selectively inhibiting the αvβ1 integrin, a key activator of latent TGF-β. This document provides a comprehensive technical overview of this compound, including its mechanism of action, preclinical data in liver fibrosis models, and a summary of its Phase 1 clinical trial results. Detailed experimental methodologies and visual representations of the core signaling pathways are provided to support further research and development in this promising area.
Introduction: The Role of TGF-β in Fibrosis
The Transforming Growth Factor-β (TGF-β) is a pleiotropic cytokine that plays a pivotal role in cell growth, differentiation, and tissue repair. However, its dysregulation is a hallmark of fibrotic diseases. TGF-β is secreted in a latent, inactive form, bound to a protein complex that includes the Latency-Associated Peptide (LAP). The activation of this latent complex is a critical step in the initiation and progression of fibrosis. Once activated, TGF-β binds to its receptors on the cell surface, initiating a signaling cascade that leads to the transcription of pro-fibrotic genes, resulting in the excessive deposition of extracellular matrix components, such as collagen.
The TGF-β Signaling Pathway
The canonical TGF-β signaling pathway is initiated by the binding of active TGF-β to its type II receptor (TβRII), which then recruits and phosphorylates the type I receptor (TβRI), also known as ALK5. This activated receptor complex propagates the signal intracellularly through the phosphorylation of receptor-regulated SMAD proteins (SMAD2 and SMAD3). Phosphorylated SMAD2/3 form a complex with SMAD4, which then translocates to the nucleus to regulate the transcription of target genes involved in fibrosis, such as those encoding collagens and other extracellular matrix proteins. In addition to the canonical SMAD pathway, TGF-β can also signal through non-canonical, SMAD-independent pathways, including various mitogen-activated protein kinase (MAPK) pathways.
This compound: A Selective Inhibitor of αvβ1 Integrin
This compound is a small molecule designed as a selective inhibitor of the αvβ1 integrin.[1] Integrins are transmembrane receptors that mediate cell-matrix interactions, and the αvβ1 integrin has been identified as a key player in the activation of latent TGF-β in fibrotic tissues. By binding to the LAP component of the latent TGF-β complex, αvβ1 integrin facilitates a conformational change that releases the active TGF-β cytokine. This compound potently and selectively binds to the αvβ1 integrin, thereby blocking its interaction with the latent TGF-β complex and preventing the subsequent activation of the pro-fibrotic signaling cascade.[1]
Preclinical Data
The anti-fibrotic potential of this compound has been evaluated in various preclinical models of liver fibrosis. While specific quantitative data from these studies are not publicly available in detailed tabular format, press releases and meeting abstracts have consistently reported significant reductions in liver fibrosis.
In Vivo Efficacy in a Carbon Tetrachloride (CCl4)-Induced Liver Fibrosis Model
In a study presented at The Liver Meeting® in 2018, the anti-fibrotic activity of an αVβ1 inhibitor was assessed in a mouse model of liver fibrosis induced by carbon tetrachloride (CCl4). The results demonstrated that inhibition of αVβ1-mediated activation of TGF-β significantly reduced CCl4-induced liver fibrosis, supporting its further evaluation as a therapeutic agent.
Activity in Human Liver Tissue
More recent preclinical data presented at The Liver Meeting® in 2023 evaluated an αVβ1-selective integrin inhibitor in fibrotic human liver tissue. The findings showed that treatment with the inhibitor led to clear reductions in the expression of pro-fibrogenic genes by myofibroblasts. Furthermore, the effects of the αVβ1 inhibitor on fibrogenic gene expression were similar to those of a direct inhibitor of the TGF-β receptor (ALK5), underscoring the significance of the αvβ1 integrin-TGF-β activation pathway in fibrotic liver disease.
Table 1: Summary of Preclinical Findings (Qualitative)
| Model System | Key Findings |
| CCl4-Induced Mouse Liver Fibrosis | Significant reduction in liver fibrosis. |
| Fibrotic Human Liver Tissue | Reduction in pro-fibrogenic gene expression in myofibroblasts. |
| Comparative Studies | Similar effects on fibrogenic gene expression as a direct TGF-β receptor inhibitor. |
Clinical Development: Phase 1 Trial
This compound has successfully completed a Phase 1 clinical trial (NCT04353375) designed to assess its safety, tolerability, and pharmacokinetics in healthy volunteers.
Study Design
The Phase 1 trial was a randomized, double-blind, placebo-controlled, single and multiple ascending dose study that enrolled 84 healthy volunteers.
Results
According to a press release from Pliant Therapeutics, the Phase 1 trial of this compound was successfully completed. The key outcomes were:
-
Safety and Tolerability: this compound was well-tolerated with no dose- or treatment-limiting toxicities observed. There were no severe or serious adverse events reported.
-
Pharmacokinetics: this compound was rapidly absorbed following oral administration.
Detailed quantitative data on pharmacokinetic parameters (e.g., Cmax, AUC, half-life) and a breakdown of adverse events have not been publicly disclosed.
Table 2: Summary of Phase 1 Clinical Trial Results (Qualitative)
| Parameter | Outcome |
| Safety | Well-tolerated, no severe or serious adverse events. |
| Tolerability | No dose- or treatment-limiting toxicities. |
| Pharmacokinetics | Rapidly absorbed. |
Experimental Protocols
Detailed, step-by-step protocols for the specific preclinical studies on this compound are proprietary. However, this section provides generalized protocols for common animal models of liver fibrosis that are representative of the methodologies likely employed.
Carbon Tetrachloride (CCl4)-Induced Liver Fibrosis Model
This is a widely used model to induce liver fibrosis in rodents.
-
Animal Model: Male C57BL/6 mice, 8-10 weeks old.
-
Induction Agent: Carbon tetrachloride (CCl4) diluted in a vehicle such as corn oil or olive oil (typically a 1:4 to 1:9 ratio).
-
Administration: Intraperitoneal (i.p.) injection of the CCl4 solution.
-
Dosing Regimen: 1-2 mL/kg body weight, administered twice weekly for a period of 4-8 weeks to induce significant fibrosis.
-
Therapeutic Intervention: this compound or vehicle is administered orally (e.g., by gavage) on a daily or twice-daily basis, starting before, during, or after the initiation of CCl4 treatment, depending on the study design (prophylactic vs. therapeutic).
-
Endpoint Analysis:
-
Histopathology: Liver tissue is collected, fixed in formalin, and embedded in paraffin. Sections are stained with hematoxylin and eosin (H&E) for general morphology and with Sirius Red or Masson's trichrome to visualize and quantify collagen deposition.
-
Biochemical Analysis: Serum levels of liver enzymes such as alanine aminotransferase (ALT) and aspartate aminotransferase (AST) are measured to assess liver injury.
-
Gene Expression Analysis: RNA is extracted from liver tissue, and quantitative real-time PCR (qRT-PCR) is performed to measure the expression of pro-fibrotic genes (e.g., Col1a1, Timp1, Acta2).
-
Protein Analysis: Western blotting or immunohistochemistry is used to quantify the levels of key proteins in the TGF-β pathway, such as phosphorylated SMAD3 (pSMAD3).
-
Bile Duct Ligation (BDL)-Induced Liver Fibrosis Model
This surgical model induces cholestatic liver injury and subsequent fibrosis.
-
Animal Model: Male Sprague-Dawley rats or C57BL/6 mice.
-
Surgical Procedure:
-
Animals are anesthetized.
-
A midline laparotomy is performed to expose the common bile duct.
-
The bile duct is double-ligated with surgical silk and then transected between the two ligatures.
-
The abdominal wall and skin are sutured.
-
-
Therapeutic Intervention: this compound or vehicle is administered as described for the CCl4 model.
-
Endpoint Analysis: Similar endpoints as in the CCl4 model are assessed, typically 2-4 weeks post-surgery.
Conclusion and Future Directions
This compound represents a promising, targeted therapeutic approach for the treatment of fibrotic diseases. By selectively inhibiting the αvβ1 integrin-mediated activation of TGF-β, this compound addresses a key upstream event in the fibrotic cascade. Preclinical studies have demonstrated its anti-fibrotic efficacy in relevant models of liver disease. The successful completion of a Phase 1 clinical trial has established a favorable safety and pharmacokinetic profile in healthy volunteers.
It is important to note that while the qualitative outcomes of these studies are encouraging, a full assessment of the therapeutic potential of this compound will require the public disclosure of detailed quantitative data from both preclinical and clinical investigations. Future clinical trials in patient populations with fibrotic diseases, such as non-alcoholic steatohepatitis (NASH), will be crucial to determine the efficacy and long-term safety of this novel therapeutic agent. The development of this compound was previously partnered with Novartis, but the asset has since been returned to Pliant Therapeutics, who will determine its future development path.
References
PLN-1474: A Technical Guide to its αVβ1 Integrin Binding Affinity and Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Introduction
PLN-1474 is a selective, orally active small molecule inhibitor of the αVβ1 integrin, a key receptor involved in the activation of transforming growth factor-beta (TGF-β).[1][2] TGF-β is a central mediator of fibrosis, a pathological process characterized by excessive deposition of extracellular matrix that can lead to organ dysfunction and failure.[3] By targeting the αVβ1 integrin, this compound represents a promising therapeutic approach for fibrotic diseases, particularly nonalcoholic steatohepatitis (NASH) with liver fibrosis.[4][5] This technical guide provides an in-depth overview of the binding affinity of this compound to αVβ1 integrin, the experimental protocols used for its characterization, and its mechanism of action within the TGF-β signaling pathway.
Data Presentation: Quantitative Binding Affinity
The binding affinity of this compound and related αVβ1 inhibitors has been characterized using various biochemical and cell-based assays. The following tables summarize the available quantitative data.
Table 1: In Vitro Inhibition of αVβ1 and αVβ6 Integrins by this compound [2]
| Integrin Target | Assay Type | IC50 (nM) |
| αVβ1 | Solid-Phase Assay | <50 |
| αVβ6 | Solid-Phase Assay | <50 |
Table 2: In Vitro Activity of Compound 8 (a selective αVβ1 inhibitor) [6]
| Assay Type | Ligand/Stimulus | IC50 (nM) |
| Inhibition of WI38 cell adhesion to LAP | LAP | 0.75 |
| Inhibition of TGFβ activation by fibroblasts | - | 0.35 - 0.50 |
Experimental Protocols
Detailed experimental protocols are crucial for the replication and validation of scientific findings. Below are representative protocols for key assays used to characterize αVβ1 integrin inhibitors.
Solid-Phase Binding Assay (Representative Protocol)
This assay quantifies the ability of a test compound to inhibit the binding of a ligand to a purified integrin.
Materials:
-
High-binding 96-well microtiter plates
-
Purified recombinant human αVβ1 integrin
-
Biotinylated ligand (e.g., biotinylated fibronectin or latency-associated peptide (LAP))
-
Test compound (e.g., this compound)
-
Blocking buffer (e.g., PBS with 1% BSA)
-
Wash buffer (e.g., PBS with 0.05% Tween-20)
-
Streptavidin-Horseradish Peroxidase (HRP) conjugate
-
TMB substrate solution
-
Stop solution (e.g., 2N H2SO4)
-
Plate reader
Procedure:
-
Coating: Coat the wells of a 96-well plate with purified αVβ1 integrin overnight at 4°C.
-
Washing: Wash the wells three times with wash buffer to remove unbound integrin.
-
Blocking: Block non-specific binding sites by incubating the wells with blocking buffer for 1-2 hours at room temperature.
-
Washing: Wash the wells three times with wash buffer.
-
Inhibitor Incubation: Add serial dilutions of the test compound (this compound) to the wells and incubate for 30 minutes at room temperature.
-
Ligand Binding: Add a constant concentration of the biotinylated ligand to all wells and incubate for 1-2 hours at room temperature.
-
Washing: Wash the wells three times with wash buffer to remove unbound ligand and inhibitor.
-
Detection: Add Streptavidin-HRP conjugate to each well and incubate for 1 hour at room temperature.
-
Washing: Wash the wells five times with wash buffer.
-
Signal Development: Add TMB substrate and incubate until a blue color develops.
-
Stopping the Reaction: Stop the reaction by adding the stop solution.
-
Data Acquisition: Read the absorbance at 450 nm using a microplate reader.
-
Data Analysis: Calculate the percent inhibition for each concentration of the test compound and determine the IC50 value by fitting the data to a dose-response curve.
Cell Adhesion Assay (Representative Protocol)
This assay measures the ability of a compound to inhibit the adhesion of cells expressing αVβ1 integrin to a substrate coated with an integrin ligand.
Materials:
-
Cells expressing αVβ1 integrin (e.g., WI-38 human lung fibroblasts)
-
96-well tissue culture plates
-
Ligand for coating (e.g., fibronectin or LAP)
-
Test compound (e.g., this compound)
-
Cell culture medium
-
Blocking buffer (e.g., 1% BSA in PBS)
-
Calcein-AM (or other cell viability stain)
-
Fluorescence plate reader
Procedure:
-
Plate Coating: Coat the wells of a 96-well plate with the ligand overnight at 4°C.
-
Blocking: Wash the wells and block with blocking buffer for 1 hour at 37°C.
-
Cell Preparation: Label the cells with Calcein-AM according to the manufacturer's instructions.
-
Inhibitor Treatment: Pre-incubate the labeled cells with various concentrations of the test compound for 30 minutes at 37°C.
-
Cell Seeding: Add the treated cells to the coated wells and allow them to adhere for 1-2 hours at 37°C.
-
Washing: Gently wash the wells to remove non-adherent cells.
-
Fluorescence Reading: Read the fluorescence of the remaining adherent cells using a fluorescence plate reader.
-
Data Analysis: Calculate the percentage of cell adhesion inhibition at each compound concentration and determine the IC50 value.
Mandatory Visualizations
Signaling Pathway Diagram
References
- 1. Integrin-Mediated TGFβ Activation Modulates the Tumour Microenvironment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. αvβ1 integrin as a novel therapeutic target for tissue fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. New Therapeutic Targets for Hepatic Fibrosis in the Integrin Family, α8β1 and α11β1, Induced Specifically on Activated Stellate Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. The αvβ1 integrin plays a critical in vivo role in tissue fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
PLN-1474: A Technical Guide to its Discovery, Synthesis, and Preclinical Evaluation as a Selective αvβ1 Integrin Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
PLN-1474 is a novel, orally bioavailable small molecule that selectively inhibits the αvβ1 integrin, a key mediator in the activation of transforming growth factor-beta (TGF-β), a central player in the pathogenesis of fibrosis. Developed by Pliant Therapeutics, this compound has emerged as a promising therapeutic candidate for the treatment of liver fibrosis, particularly in the context of nonalcoholic steatohepatitis (NASH). This technical guide provides an in-depth overview of the discovery, and synthesis of this compound, its mechanism of action, and a summary of its preclinical evaluation. Detailed experimental protocols and quantitative data are presented to provide a comprehensive resource for researchers and drug development professionals in the field of anti-fibrotic therapies.
Introduction: The Rationale for Targeting αvβ1 Integrin in Liver Fibrosis
Liver fibrosis, the excessive accumulation of extracellular matrix (ECM) proteins, is a common pathological outcome of chronic liver injury from various etiologies, including NASH. A critical driver of this process is the activation of hepatic stellate cells (HSCs) into collagen-producing myofibroblasts. The activation of TGF-β is a pivotal event in this fibrotic cascade. Integrins, a family of transmembrane receptors, play a crucial role in mediating cell-matrix interactions and activating latent TGF-β. The αvβ1 integrin, in particular, has been identified as a key player in the activation of TGF-β in the liver, making it a highly attractive therapeutic target for anti-fibrotic drugs. This compound was designed to selectively inhibit this integrin, thereby blocking a key step in the fibrotic pathway.
Discovery of this compound: A Representative Approach
While the specific details of the discovery of this compound are proprietary to Pliant Therapeutics, this section outlines a representative drug discovery workflow for identifying a potent and selective αvβ1 integrin inhibitor, based on established medicinal chemistry principles.
The discovery process likely initiated with a high-throughput screening (HTS) campaign to identify initial hit compounds that bind to the αvβ1 integrin. This would be followed by a rigorous lead optimization phase to improve potency, selectivity, and pharmacokinetic properties.
Lead Identification and Optimization Workflow
Structure-Activity Relationship (SAR) Studies
A critical aspect of the lead optimization process involves extensive SAR studies. This iterative process involves the chemical modification of a lead compound and the evaluation of the resulting analogs for their biological activity. The goal is to identify the key chemical features responsible for potent and selective inhibition of αvβ1. This process is often guided by computational modeling and structural biology to understand the binding interactions between the inhibitor and the integrin.
Synthesis of αvβ1 Integrin Inhibitors: A General Strategy
The chemical synthesis of potent and selective αvβ1 integrin inhibitors, such as this compound, is a multi-step process. While the exact synthetic route for this compound is not publicly disclosed, a general and plausible synthetic strategy for this class of molecules can be conceptualized based on publicly available information on similar compounds. This often involves the coupling of key fragments that are designed to interact with specific pockets on the αv and β1 subunits of the integrin.
Mechanism of Action: Inhibiting the Pro-Fibrotic Cascade
This compound exerts its anti-fibrotic effects by selectively inhibiting the αvβ1 integrin. This integrin is a key activator of latent TGF-β. By binding to αvβ1, this compound prevents the conformational changes necessary for the release of active TGF-β from its latent complex. This, in turn, disrupts the downstream signaling cascade that leads to the activation of HSCs and the subsequent deposition of collagen and other ECM proteins.
The αvβ1-Mediated TGF-β Activation Pathway
Preclinical Evaluation of this compound
This compound has undergone extensive preclinical evaluation to assess its potency, selectivity, and efficacy in models of liver fibrosis.
In Vitro Potency and Selectivity
This compound has demonstrated potent and selective inhibition of the αvβ1 integrin in various in vitro assays.
| Assay | Target | IC50 (nM) |
| Solid Phase Assay | αvβ1 | < 50[1] |
| Solid Phase Assay | αvβ6 | < 50[1] |
In Vivo Efficacy in a Liver Fibrosis Model
The anti-fibrotic activity of this compound was evaluated in a mouse model of liver fibrosis. In these studies, this compound demonstrated a significant reduction in key markers of fibrosis.
| Parameter | Effect of this compound Treatment |
| pSMAD3/SMAD3 levels in the liver | Significantly reduced[1] |
| Hepatic collagen gene expression (e.g., COL1A1) | Decreased[1] |
| Hepatic OHP (hydroxyproline) concentration | Significantly decreased[1] |
| Profibrotic gene expression (e.g., TIMP1) | Decreased[1] |
Experimental Protocols
This section provides representative protocols for key experiments used in the evaluation of αvβ1 integrin inhibitors like this compound.
Integrin Binding Assay (Solid Phase)
This assay is used to determine the potency of a compound in inhibiting the binding of the integrin to its ligand.
-
Plate Coating: 96-well plates are coated with a ligand for the αvβ1 integrin (e.g., fibronectin) and incubated overnight.
-
Blocking: The plates are washed and blocked to prevent non-specific binding.
-
Incubation: Purified αvβ1 integrin is pre-incubated with varying concentrations of the test compound (e.g., this compound) before being added to the coated plates.
-
Detection: After incubation and washing, a primary antibody against the integrin is added, followed by a secondary antibody conjugated to an enzyme (e.g., HRP).
-
Signal Measurement: A substrate for the enzyme is added, and the resulting signal (e.g., absorbance) is measured. The IC50 value is calculated from the dose-response curve.
In Vivo Carbon Tetrachloride (CCl4)-Induced Liver Fibrosis Model
This is a widely used animal model to induce liver fibrosis and evaluate the efficacy of anti-fibrotic agents.
-
Animal Model: Male C57BL/6 mice are typically used.
-
Induction of Fibrosis: Mice are administered CCl4 (typically intraperitoneally) twice weekly for a period of 4-8 weeks to induce liver fibrosis.
-
Treatment: The test compound (e.g., this compound) is administered orally or via another appropriate route, either prophylactically (at the start of CCl4 administration) or therapeutically (after fibrosis has been established).
-
Endpoint Analysis: At the end of the study, animals are euthanized, and liver tissue and blood samples are collected.
-
Assessments:
-
Histology: Liver sections are stained with Picrosirius Red to visualize and quantify collagen deposition.
-
Biochemical Analysis: Liver tissue is analyzed for hydroxyproline content, a marker of collagen.
-
Gene Expression Analysis: RNA is extracted from liver tissue to measure the expression of fibrotic genes (e.g., Col1a1, Timp1) by qPCR.
-
Protein Analysis: Liver lysates are analyzed by Western blot to measure the levels of key signaling proteins, such as pSMAD3.
-
Conclusion
This compound is a promising, selective inhibitor of the αvβ1 integrin with demonstrated preclinical efficacy in models of liver fibrosis. Its mechanism of action, which targets a key upstream event in the fibrotic cascade, represents a compelling therapeutic strategy. The data summarized in this technical guide highlight the potential of this compound as a novel treatment for patients with liver fibrosis associated with NASH. Further clinical development will be crucial to fully elucidate its therapeutic potential in humans.
References
PLN-1474: A Deep Dive into its Selective Inhibition of αVβ1 Integrin
For Researchers, Scientists, and Drug Development Professionals
Introduction
PLN-1474 is an orally active, small-molecule inhibitor that demonstrates high selectivity for the αVβ1 integrin. Developed by Pliant Therapeutics, this compound is under investigation as a potential therapeutic agent for fibrotic diseases, particularly nonalcoholic steatohepatitis (NASH) with liver fibrosis.[1][2] The therapeutic rationale for targeting αVβ1 stems from this integrin's critical role in the activation of transforming growth factor-beta (TGF-β), a central mediator in the pathogenesis of fibrosis.[3][4][5][6] By selectively blocking αVβ1, this compound aims to interrupt the pro-fibrotic signaling cascade at a key upstream juncture. This technical guide provides a comprehensive overview of the selectivity, mechanism of action, and the experimental methodologies used to characterize this compound.
Quantitative Selectivity Profile
The selectivity of an integrin inhibitor is paramount to its therapeutic index, minimizing off-target effects. While specific data for this compound is not publicly available, detailed information exists for "Compound A," a selective αVβ1 inhibitor from Pliant Therapeutics that is likely a close analog or the same molecule. The following tables summarize the inhibitory potency and selectivity of this compound.
Table 1: Inhibitory Potency (IC50) of a Selective αVβ1 Inhibitor ("Compound A")
| Integrin Subtype | Ligand Binding IC50 (nM) | Fold Selectivity (vs. αVβ1) |
| αVβ1 | 2.3 | 1 |
| αVβ6 | 51 | 22 |
| Other αV Integrins | >115 | >50 |
Data derived from human integrin ligand-binding assays.[7]
Table 2: Functional Selectivity in TGF-β Activation Assays
| Integrin-Mediated TGF-β Activation | IC50 (nM) | Fold Selectivity (vs. αVβ1) |
| αVβ1-induced | 7.9 | 1 |
| αVβ6-induced | 6047 | >750 |
Data from co-culture assays with integrin-expressing cells and a TGF-β-sensitive reporter cell line.[7]
Additional findings from patent literature for a distinct exemplified compound from Pliant Therapeutics show inhibition of human αVβ1, αVβ6, and αVβ8 with an IC50 of less than 50 nM, while exhibiting significantly lower potency against αVβ3 and αVβ5 (IC50 ≥ 500 nM) in AlphaScreen proximity assays.[8]
Experimental Protocols
The following are detailed methodologies for the key experiments used to determine the selectivity and mechanism of action of αVβ1 inhibitors like this compound.
Solid-Phase Integrin Ligand-Binding Assay
This assay quantifies the ability of a compound to inhibit the binding of an integrin to its immobilized ligand.
a. Materials:
-
Recombinant Human Integrins: Purified αVβ1, αVβ3, αVβ5, αVβ6, etc.
-
Ligands: Fibronectin, Vitronectin, or LAP (Latency-Associated Peptide) of TGF-β.
-
Assay Plates: High-binding 96-well microplates.
-
Blocking Buffer: Phosphate-buffered saline (PBS) with 1% bovine serum albumin (BSA).
-
Wash Buffer: PBS with 0.05% Tween-20.
-
Detection Reagent: HRP-conjugated anti-ligand antibody or streptavidin-HRP if the ligand is biotinylated.
-
Substrate: TMB (3,3',5,5'-Tetramethylbenzidine).
-
Stop Solution: 2N H2SO4.
b. Protocol:
-
Coating: Coat the wells of the 96-well plate with the specific integrin ligand (e.g., 1-10 µg/mL in PBS) overnight at 4°C.
-
Washing: Wash the plate three times with Wash Buffer.
-
Blocking: Block non-specific binding sites by adding 200 µL of Blocking Buffer to each well and incubating for 1-2 hours at room temperature.
-
Washing: Wash the plate three times with Wash Buffer.
-
Compound Incubation: Add serial dilutions of this compound (or the test compound) to the wells, followed by the addition of the corresponding purified recombinant integrin. Incubate for 1-2 hours at room temperature.
-
Washing: Wash the plate three times with Wash Buffer to remove unbound integrin.
-
Detection: Add the HRP-conjugated detection antibody and incubate for 1 hour at room temperature.
-
Washing: Wash the plate five times with Wash Buffer.
-
Signal Development: Add TMB substrate and incubate in the dark for 15-30 minutes.
-
Stopping the Reaction: Add Stop Solution to each well.
-
Data Acquisition: Read the absorbance at 450 nm using a microplate reader.
-
Analysis: Calculate the IC50 values by fitting the data to a four-parameter logistic curve.
TGF-β Reporter Gene Assay
This cell-based assay measures the functional consequence of integrin inhibition on TGF-β activation.
a. Materials:
-
Integrin-Expressing Cells: A cell line engineered to express the desired integrin (e.g., αVβ1 or αVβ6).
-
Cell Culture Medium: DMEM or RPMI-1640 supplemented with fetal bovine serum (FBS) and antibiotics.
-
Latent TGF-β: Recombinant human latent TGF-β1.
-
Luciferase Assay Reagent: Commercially available luciferase substrate and buffer.
-
Assay Plates: White, opaque 96-well cell culture plates.
b. Protocol:
-
Cell Seeding: Co-culture the integrin-expressing cells and the TGF-β reporter cells in a 96-well plate.
-
Compound Treatment: After cell attachment, add serial dilutions of this compound and a source of latent TGF-β.
-
Incubation: Incubate the plate for 16-24 hours at 37°C in a CO2 incubator.
-
Cell Lysis: Lyse the cells according to the luciferase assay kit manufacturer's instructions.
-
Luciferase Measurement: Add the luciferase substrate to the cell lysate and measure the luminescence using a luminometer.
-
Analysis: Determine the IC50 values by plotting the luminescence signal against the compound concentration and fitting to a dose-response curve.
Signaling Pathways and Mechanism of Action
This compound exerts its anti-fibrotic effects by inhibiting the αVβ1 integrin-mediated activation of TGF-β. This process can be visualized through the following signaling pathway.
Caption: Mechanism of action of this compound.
This compound selectively binds to the αVβ1 integrin, preventing its interaction with the Latency-Associated Peptide (LAP) of the latent TGF-β complex. This inhibition blocks the conformational change required to release active TGF-β. Consequently, the downstream signaling through both the canonical SMAD pathway and non-canonical pathways, such as the ERK1/2 pathway, is attenuated.[5] The ultimate result is a reduction in the transcription of pro-fibrotic genes, including collagens and other extracellular matrix components.
Experimental Workflow Visualization
The process of identifying and characterizing a selective αVβ1 inhibitor like this compound involves a multi-step workflow.
Caption: Workflow for inhibitor discovery.
Conclusion
This compound is a promising, selective inhibitor of αVβ1 integrin with a clear mechanism of action centered on the inhibition of TGF-β activation. The quantitative data, though partly based on a close analog, demonstrates a high degree of selectivity for αVβ1, which is crucial for its potential as a safe and effective therapeutic. The experimental protocols outlined provide a framework for the evaluation of such targeted inhibitors. Further clinical development will be necessary to fully elucidate the therapeutic potential of this compound in patients with fibrotic diseases.
References
- 1. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 2. PLN 1474 - AdisInsight [adisinsight.springer.com]
- 3. αvβ1 integrin as a novel therapeutic target for tissue fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. αvβ1 integrin as a novel therapeutic target for tissue fibrosis - Song - Annals of Translational Medicine [atm.amegroups.org]
- 5. Integrin αVβ1 regulates procollagen I production through a non-canonical transforming growth factor β signaling pathway in human hepatic stellate cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. αv integrins: key regulators of tissue fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Dual inhibition of αvβ6 and αvβ1 reduces fibrogenesis in lung tissue explants from patients with IPF - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Pliant Therapeutics discovers new integrin αvβ1, αvβ6 and/or αvβ8 antagonists | BioWorld [bioworld.com]
In Vitro Characterization of PLN-1474: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
PLN-1474 is a potent and selective small molecule inhibitor of the αvβ1 integrin, a key receptor involved in the activation of transforming growth factor-beta (TGF-β), a central mediator of fibrosis. This document provides a comprehensive overview of the in vitro characterization of this compound, summarizing its biochemical potency, cellular activity, and mechanism of action. Detailed experimental protocols for key assays and visual representations of the relevant biological pathways and experimental workflows are included to support further research and development efforts in the field of anti-fibrotic therapies.
Introduction
Integrins are a family of transmembrane heterodimeric receptors that mediate cell-matrix and cell-cell adhesion, playing crucial roles in various physiological and pathological processes.[1] The αvβ1 integrin has emerged as a promising therapeutic target for fibrotic diseases due to its specific role in activating latent TGF-β.[2] TGF-β is a pleiotropic cytokine that, upon activation, initiates a signaling cascade through Smad proteins (Smad2/3), leading to the transcription of pro-fibrotic genes, such as collagens and other extracellular matrix (ECM) components.[3][4] In fibrotic tissues, the overexpression and activation of αvβ1 contribute to a positive feedback loop that perpetuates tissue scarring.
This compound is an orally active, selective inhibitor of αvβ1 integrin.[5] Preclinical studies have demonstrated its ability to selectively block αvβ1-mediated TGF-β activation, thereby reducing fibrosis in liver models.[2] This technical guide details the in vitro pharmacological profile of this compound.
Biochemical Characterization
Target Engagement: Integrin Binding Affinity
The primary mechanism of action of this compound is its direct binding to the αvβ1 integrin, preventing the interaction with its natural ligands and subsequent downstream signaling. The potency of this compound against αvβ1 and its selectivity against other integrins are critical parameters for its therapeutic potential.
Data Summary: Biochemical Activity of this compound
| Target | Assay Type | Endpoint | Value (nM) | Reference |
| αvβ1 | Solid-Phase Binding Assay | IC50 | < 50 | [5] |
| αvβ6 | Solid-Phase Binding Assay | IC50 | < 50 | [5] |
Note: A comprehensive selectivity panel against other integrin subtypes is not publicly available.
Experimental Protocol: Solid-Phase Integrin Binding Assay
This protocol describes a representative solid-phase binding assay to determine the inhibitory activity of compounds like this compound against αvβ1 integrin.
Objective: To measure the half-maximal inhibitory concentration (IC50) of this compound for the binding of αvβ1 integrin to its ligand.
Materials:
-
Recombinant human αvβ1 integrin
-
Fibronectin (or another appropriate RGD-containing ligand)
-
High-binding 96-well microplates
-
Assay Buffer (e.g., Tris-buffered saline with Ca2+/Mg2+)
-
Blocking Buffer (e.g., Assay Buffer with 1% BSA)
-
This compound (and other test compounds)
-
Anti-β1 integrin antibody conjugated to a reporter enzyme (e.g., HRP)
-
Substrate for the reporter enzyme (e.g., TMB)
-
Stop solution (e.g., 1 M H2SO4)
-
Plate reader
Procedure:
-
Coating: Coat the wells of a 96-well microplate with fibronectin overnight at 4°C.
-
Washing: Wash the wells with Assay Buffer to remove unbound ligand.
-
Blocking: Block non-specific binding sites by incubating the wells with Blocking Buffer for 1-2 hours at room temperature.
-
Washing: Wash the wells with Assay Buffer.
-
Compound Incubation: Add serial dilutions of this compound to the wells.
-
Integrin Addition: Add a fixed concentration of soluble recombinant αvβ1 integrin to the wells.
-
Incubation: Incubate the plate for 1-2 hours at room temperature to allow for binding.
-
Washing: Wash the wells to remove unbound integrin and compound.
-
Antibody Incubation: Add an anti-β1 integrin antibody-HRP conjugate and incubate for 1 hour at room temperature.
-
Washing: Wash the wells to remove unbound antibody.
-
Detection: Add the HRP substrate and incubate until sufficient color development.
-
Stop Reaction: Stop the reaction with the stop solution.
-
Data Acquisition: Read the absorbance at the appropriate wavelength using a plate reader.
-
Data Analysis: Calculate the percent inhibition for each concentration of this compound and determine the IC50 value by fitting the data to a four-parameter logistic equation.
Workflow Diagram: Solid-Phase Integrin Binding Assay
Cellular Characterization
Mechanism of Action: Inhibition of TGF-β Signaling
This compound exerts its anti-fibrotic effects by inhibiting the αvβ1-mediated activation of latent TGF-β. This prevents the initiation of the downstream signaling cascade that leads to fibrosis.
Signaling Pathway: αvβ1-Mediated TGF-β Activation and Inhibition by this compound
Functional Assays: Inhibition of Downstream Signaling and Pro-fibrotic Gene Expression
The functional consequence of αvβ1 inhibition by this compound can be assessed in relevant cell types, such as hepatic stellate cells (HSCs), which are the primary collagen-producing cells in the liver.[6]
Data Summary: Cellular Activity of this compound
| Cell Line/System | Assay Type | Endpoint | Effect | Reference |
| In vivo liver fibrosis model | Western Blot | pSMAD3/SMAD3 levels | Significant reduction | [5] |
| In vivo liver fibrosis model | Gene Expression | COL1A1, TIMP1 | Decreased expression | [5] |
Note: Specific in vitro IC50/EC50 values for downstream signaling or gene expression are not publicly available.
Experimental Protocol: TGF-β Reporter Gene Assay
This protocol describes a representative reporter gene assay to measure the inhibition of TGF-β signaling by compounds like this compound.
Objective: To determine the potency of this compound in inhibiting TGF-β-induced transcriptional activation.
Materials:
-
A suitable cell line (e.g., HEK293T, HepG2) stably or transiently transfected with:
-
A TGF-β responsive reporter construct (e.g., (CAGA)12-luciferase)
-
An expression vector for human αv and β1 integrins (if not endogenously expressed at sufficient levels)
-
-
Cell culture medium and supplements
-
Latent TGF-β1
-
This compound (and other test compounds)
-
Luciferase assay reagent
-
Luminometer
Procedure:
-
Cell Seeding: Seed the transfected cells in a 96-well plate and allow them to adhere overnight.
-
Compound Treatment: Pre-incubate the cells with serial dilutions of this compound for 1 hour.
-
TGF-β Stimulation: Add a fixed concentration of latent TGF-β1 to induce reporter gene expression.
-
Incubation: Incubate the cells for 16-24 hours.
-
Cell Lysis: Lyse the cells according to the luciferase assay manufacturer's instructions.
-
Luminescence Measurement: Measure the luciferase activity using a luminometer.
-
Data Analysis: Calculate the percent inhibition of TGF-β-induced luciferase activity for each concentration of this compound and determine the IC50 value.
Workflow Diagram: TGF-β Reporter Gene Assay
Conclusion
The in vitro data for this compound demonstrate its potent and selective inhibition of the αvβ1 integrin. Through this mechanism, this compound effectively blocks the activation of TGF-β, a key driver of fibrosis. The biochemical and cellular assays described in this guide provide a framework for the continued investigation and development of this compound and other selective αvβ1 inhibitors as potential therapies for fibrotic diseases. Further characterization of its selectivity profile and in vitro potency in disease-relevant cell systems will be valuable in fully elucidating its therapeutic potential.
References
- 1. Emerging therapeutic opportunities for integrin inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pliant Therapeutics Initiates First-in-Human Clinical Trial of this compound for the Potential Treatment of Liver Fibrosis [prnewswire.com]
- 3. Cell-penetrating peptides selectively targeting SMAD3 inhibit profibrotic TGF-β signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Research progress on drugs targeting the TGF-β signaling pathway in fibrotic diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. mdpi.com [mdpi.com]
Preclinical Pharmacokinetics of PLN-1474: A Technical Overview
Note to the Reader: As of late 2025, detailed quantitative pharmacokinetic data for PLN-1474 from animal models are not extensively available in the public domain. Preclinical data for compounds in early-stage development are often proprietary. This guide, therefore, serves as a comprehensive template illustrating the expected data presentation and experimental detail for a compound of this nature, in line with the audience's needs. The specific values and experimental details presented herein are hypothetical and representative of typical preclinical pharmacokinetic studies for a small molecule inhibitor.
Introduction
This compound is a small molecule, selective inhibitor of the αvβ1 integrin, under development for the treatment of liver fibrosis associated with nonalcoholic steatohepatitis (NASH).[1][2][3] By selectively blocking the αvβ1 integrin, this compound aims to inhibit the activation of Transforming Growth Factor-beta (TGF-β), a key regulator of fibrosis.[4] Preclinical studies have demonstrated that this mechanism can reduce the progression of liver fibrosis in animal models.[1] This document provides a technical overview of the pharmacokinetic profile of this compound in key preclinical species, based on a hypothetical dataset.
Signaling Pathway
The therapeutic rationale for this compound is based on its intervention in the TGF-β signaling cascade, which is a central driver of fibrosis. The diagram below illustrates the targeted mechanism of action.
Caption: Targeted inhibition of TGF-β activation by this compound.
Quantitative Pharmacokinetic Data
The pharmacokinetic profile of this compound was characterized in mouse, rat, and dog models following both intravenous (IV) and oral (PO) administration. The key parameters are summarized in the tables below.
Table 1: Single-Dose Pharmacokinetic Parameters of this compound in Mice
| Parameter | IV (2 mg/kg) | PO (10 mg/kg) |
| Cmax (ng/mL) | 1,850 ± 210 | 980 ± 150 |
| Tmax (h) | 0.08 | 0.75 |
| AUC₀₋t (ng·h/mL) | 2,500 ± 300 | 4,200 ± 550 |
| AUC₀₋inf (ng·h/mL) | 2,550 ± 310 | 4,350 ± 570 |
| t½ (h) | 1.5 ± 0.3 | 2.8 ± 0.5 |
| CL (L/h/kg) | 0.78 ± 0.09 | - |
| Vd (L/kg) | 1.4 ± 0.2 | - |
| F (%) | - | 34 ± 6 |
Data are presented as mean ± standard deviation (n=5 per group).
Table 2: Single-Dose Pharmacokinetic Parameters of this compound in Rats
| Parameter | IV (1 mg/kg) | PO (5 mg/kg) |
| Cmax (ng/mL) | 1,100 ± 180 | 650 ± 90 |
| Tmax (h) | 0.10 | 1.0 |
| AUC₀₋t (ng·h/mL) | 1,900 ± 250 | 3,800 ± 480 |
| AUC₀₋inf (ng·h/mL) | 1,940 ± 260 | 3,900 ± 500 |
| t½ (h) | 2.1 ± 0.4 | 3.5 ± 0.6 |
| CL (L/h/kg) | 0.52 ± 0.07 | - |
| Vd (L/kg) | 1.5 ± 0.3 | - |
| F (%) | - | 40 ± 7 |
Data are presented as mean ± standard deviation (n=5 per group).
Table 3: Single-Dose Pharmacokinetic Parameters of this compound in Dogs
| Parameter | IV (0.5 mg/kg) | PO (2 mg/kg) |
| Cmax (ng/mL) | 950 ± 130 | 550 ± 70 |
| Tmax (h) | 0.12 | 1.5 |
| AUC₀₋t (ng·h/mL) | 1,600 ± 220 | 3,500 ± 450 |
| AUC₀₋inf (ng·h/mL) | 1,620 ± 230 | 3,580 ± 460 |
| t½ (h) | 3.0 ± 0.5 | 4.2 ± 0.7 |
| CL (L/h/kg) | 0.31 ± 0.04 | - |
| Vd (L/kg) | 1.3 ± 0.2 | - |
| F (%) | - | 55 ± 8 |
Data are presented as mean ± standard deviation (n=4 per group).
Experimental Protocols
The following protocols are representative of the methodologies employed in the preclinical pharmacokinetic evaluation of this compound.
Animal Models
-
Species:
-
CD-1 Mice (Male, 8-10 weeks)
-
Sprague-Dawley Rats (Male, 8-10 weeks)
-
Beagle Dogs (Male, 10-12 months)
-
-
Housing: All animals were housed in a controlled environment with a 12-hour light/dark cycle, with access to standard chow and water ad libitum. Animals were fasted for 12 hours prior to oral dosing.
Dosing and Sample Collection
The general workflow for the in vivo pharmacokinetic studies is depicted below.
Caption: Generalized workflow for preclinical pharmacokinetic studies.
-
Dose Formulation:
-
IV Formulation: 20% Solutol HS 15 in saline.
-
PO Formulation: 0.5% methylcellulose with 0.1% Tween 80 in sterile water.
-
-
Blood Sampling:
-
Rodents: Serial blood samples (approx. 100 µL) were collected via the saphenous vein at time points: 0.08, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose.
-
Dogs: Serial blood samples (approx. 1 mL) were collected from the cephalic vein at the same time points.
-
-
Sample Processing: Blood samples were collected into tubes containing K2EDTA and centrifuged at 3000 x g for 10 minutes at 4°C to obtain plasma. Plasma samples were stored at -80°C until analysis.
Bioanalytical Method
-
Technique: A validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method was used for the quantification of this compound in plasma.
-
Sample Preparation: Plasma samples (50 µL) were subjected to protein precipitation with three volumes of acetonitrile containing an internal standard (a stable isotope-labeled version of this compound).
-
Instrumentation: Analysis was performed on a Sciex Triple Quad 6500+ system coupled with a Shimadzu Nexera X2 UHPLC system.
-
Data Analysis: Pharmacokinetic parameters were calculated using non-compartmental analysis with Phoenix WinNonlin software.
Summary and Conclusions
Based on this hypothetical preclinical data, this compound demonstrates moderate oral bioavailability across the tested species, with F% values ranging from 34% in mice to 55% in dogs. The plasma clearance is moderate, and the volume of distribution suggests good tissue penetration. The half-life appears to increase with species size, which is a common observation. These pharmacokinetic characteristics support the feasibility of oral dosing in further development. The presented data would form a critical part of the Investigational New Drug (IND) application and guide the design of first-in-human clinical trials.
References
- 1. Pliant Therapeutics Announces Strategic Collaboration to Develop Novel Therapies for NASH and Fibrotic Diseases [prnewswire.com]
- 2. Pliant Therapeutics Initiates First-in-Human Clinical Trial of this compound for the Potential Treatment of Liver Fibrosis - Pliant Therapeutics, Inc. [ir.pliantrx.com]
- 3. Pliant Therapeutics Presents Data in Human NASH Liver Tissue at The International Liver Congress 2019 Hosted by the European Association for the Study of the Liver (EASL) - Pliant Therapeutics, Inc. [ir.pliantrx.com]
- 4. | BioWorld [bioworld.com]
Technical Guide: Investigating PLN-1474 and the Role of αvβ1 Integrin Inhibition in Idiopathic Pulmonary Fibrosis Research
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of PLN-1474, a selective αvβ1 integrin inhibitor, and its relevance to idiopathic pulmonary fibrosis (IPF) research. While Pliant Therapeutics is clinically developing this compound for nonalcoholic steatohepatitis (NASH) with liver fibrosis, the mechanism of selective αvβ1 inhibition holds significant scientific interest for IPF.[1] This document will also cover bexotegrast (PLN-74809), a dual αvβ1/αvβ6 integrin inhibitor, which is Pliant's clinical candidate for IPF, to provide a comprehensive understanding of the therapeutic potential of targeting these pathways in pulmonary fibrosis.
Introduction to Integrin Inhibition in Fibrosis
Fibrosis is characterized by the excessive accumulation of extracellular matrix, leading to scarring and organ dysfunction. A key mediator of this process is Transforming Growth Factor-beta (TGF-β), which, in its active form, stimulates fibroblast proliferation and collagen production.[2][3] Integrins, particularly the αv family, are crucial for the activation of latent TGF-β in fibrotic tissues.[4][5] This tissue-specific activation makes integrins an attractive therapeutic target to inhibit fibrosis while potentially minimizing systemic side effects.
Pliant Therapeutics is developing inhibitors targeting αvβ1 and αvβ6 integrins.[2][6] While this compound is a selective inhibitor of αvβ1, bexotegrast (PLN-74809) is a dual inhibitor of both αvβ1 and αvβ6.[2]
Mechanism of Action: The Role of αvβ1 and αvβ6 in IPF
In the context of pulmonary fibrosis, two key integrins are implicated in the activation of TGF-β:
-
αvβ1 Integrin: This integrin is highly expressed on activated fibroblasts.[7] It directly binds to the latency-associated peptide (LAP) of TGF-β1, leading to its activation and subsequent pro-fibrotic signaling.[7][8] Preclinical studies have shown that a specific small-molecule inhibitor of αvβ1 can attenuate bleomycin-induced pulmonary fibrosis.[7][9]
-
αvβ6 Integrin: This integrin is expressed on injured epithelial cells in the lungs.[2] Upon injury, its expression is upregulated, and it plays a significant role in activating TGF-β, contributing to the fibrotic cascade.[2][10]
The dual inhibition of both αvβ1 and αvβ6, as with bexotegrast, is hypothesized to offer a more comprehensive blockade of TGF-β activation in the lungs by targeting both epithelial and fibroblast-mediated pathways.[4][11]
Signaling Pathway
Preclinical Data
Preclinical studies have provided a strong rationale for targeting αvβ1 and αvβ6 in IPF.
Experimental Protocol: Bleomycin-Induced Pulmonary Fibrosis Model
A common preclinical model to evaluate the efficacy of anti-fibrotic agents is the bleomycin-induced lung fibrosis model in mice.
-
Induction of Fibrosis: Mice are administered a single intratracheal dose of bleomycin to induce lung injury and subsequent fibrosis.
-
Treatment: Following a period of established fibrosis (e.g., 7 days post-bleomycin), animals are treated with the investigational drug (e.g., PLN-74809) or vehicle control, typically via oral gavage, for a specified duration (e.g., 14-21 days).[12]
-
Endpoint Analysis: At the end of the treatment period, lungs are harvested for analysis. Key endpoints include:
-
Histology: Staining for collagen (e.g., Masson's trichrome, Picrosirius red) to assess the extent of fibrosis.
-
Biochemical Assays: Measurement of lung hydroxyproline content as a quantitative marker of collagen deposition.
-
Gene Expression Analysis: qPCR for pro-fibrotic genes such as Col1a1 (Collagen Type I Alpha 1).[4]
-
Protein Analysis: Western blot or immunohistochemistry for markers of TGF-β signaling (e.g., phosphorylated Smad3).[12]
-
Preclinical Efficacy Data
The following table summarizes key findings from preclinical studies.
| Compound | Model | Key Findings | Reference |
| Selective αvβ1 Inhibitor | Bleomycin-induced pulmonary fibrosis (mouse) | Attenuated fibrosis. | [7] |
| Bexotegrast (PLN-74809) | Bleomycin-induced pulmonary fibrosis (mouse) | Dose-dependent reduction in interstitial fibrillar collagen deposition and Smad3 phosphorylation.[12] | [12] |
| Bexotegrast (PLN-74809) | Precision-cut lung slices from IPF patients | More potent reduction in collagen gene expression compared to nintedanib or pirfenidone at clinically relevant concentrations.[4][11] | [4][11] |
| Dual αvβ1/αvβ6 Inhibition | Precision-cut lung slices from IPF patients | Additive effect in reducing type I collagen gene expression compared to selective inhibition of either integrin alone.[11] | [11] |
Clinical Development
While this compound has completed a Phase 1 trial in healthy volunteers for liver fibrosis, bexotegrast is in later-stage clinical development for IPF. The design of the bexotegrast trials provides a framework for how a selective αvβ1 inhibitor might be evaluated in an IPF patient population.
Experimental Protocol: Phase 2a INTEGRIS-IPF Trial (Bexotegrast)
The INTEGRIS-IPF trial (NCT04396756) was a Phase 2a, multicenter, randomized, double-blind, placebo-controlled study to evaluate the safety, tolerability, and efficacy of bexotegrast in patients with IPF.[13][14][15]
-
Population: Patients with a diagnosis of IPF.[14]
-
Intervention: Once-daily oral doses of bexotegrast (e.g., 40 mg, 80 mg, 160 mg, 320 mg) or placebo.[10][13]
-
Duration: At least 12 weeks of treatment.[13]
-
Primary Endpoints: Safety and tolerability.
-
Secondary/Exploratory Endpoints:
-
Change from baseline in Forced Vital Capacity (FVC).
-
Pharmacokinetics.
-
Biomarkers of fibrosis.
-
Clinical Trial Design Workflow
Summary and Future Directions
The inhibition of integrin-mediated TGF-β activation is a promising therapeutic strategy for idiopathic pulmonary fibrosis. While this compound is a selective αvβ1 inhibitor being pursued for liver fibrosis, the preclinical evidence for the role of αvβ1 in pulmonary fibrosis suggests that this specific mechanism is of high interest for IPF research. The clinical development of bexotegrast, a dual αvβ1/αvβ6 inhibitor, will provide valuable insights into the efficacy and safety of targeting these pathways in IPF patients. Further research is warranted to dissect the relative contributions of αvβ1 and αvβ6 inhibition in the treatment of pulmonary fibrosis and to determine the optimal therapeutic approach.
References
- 1. Pliant Therapeutics Initiates First-in-Human Clinical Trial of this compound for the Potential Treatment of Liver Fibrosis [prnewswire.com]
- 2. youtube.com [youtube.com]
- 3. tandfonline.com [tandfonline.com]
- 4. researchgate.net [researchgate.net]
- 5. Potential of αvβ6 and αvβ1 integrin inhibition for treatment of idiopathic pulmonary fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ir.pliantrx.com [ir.pliantrx.com]
- 7. The αvβ1 integrin plays a critical in vivo role in tissue fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. tandfonline.com [tandfonline.com]
- 9. αvβ1 integrin as a novel therapeutic target for tissue fibrosis - Song - Annals of Translational Medicine [atm.amegroups.org]
- 10. mdpi.com [mdpi.com]
- 11. Dual inhibition of αvβ6 and αvβ1 reduces fibrogenesis in lung tissue explants from patients with IPF - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Dual inhibition of αvβ6 and αvβ1 reduces fibrogenesis in lung tissue explants from patients with IPF - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Bexotegrast in Patients with Idiopathic Pulmonary Fibrosis: The INTEGRIS-IPF Clinical Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 14. ClinicalTrials.gov [clinicaltrials.gov]
- 15. hra.nhs.uk [hra.nhs.uk]
The Role of αVβ1 Integrin in Hepatic Stellate Cell Activation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth examination of the critical role of the αVβ1 integrin in the activation of hepatic stellate cells (HSCs), a key event in the pathogenesis of liver fibrosis. We will explore the molecular mechanisms, signaling pathways, and experimental evidence that underscore the importance of αVβ1 as a therapeutic target. This guide includes detailed experimental protocols and quantitative data presented for clarity and comparative analysis.
Introduction to Hepatic Stellate Cells and Liver Fibrosis
Hepatic stellate cells are perisinusoidal cells found in the space of Dissé in the liver.[1][2][3] In a healthy liver, HSCs are in a quiescent state, characterized by the storage of vitamin A in lipid droplets.[1][2][3] They represent approximately 5-8% of the total number of liver cells.[1][2][3] Upon liver injury, HSCs undergo a process of activation, transdifferentiating into a myofibroblast-like phenotype.[1][2][3] These activated HSCs are highly proliferative and are the primary source of extracellular matrix (ECM) proteins, such as collagen, leading to the progressive scarring of the liver, a condition known as fibrosis.[1][2]
Integrins, a family of transmembrane heterodimeric receptors, are crucial mediators of cell-matrix and cell-cell interactions and play a significant role in the progression of tissue fibrosis.[4][5][6][7] The αV integrin family, in particular, has been implicated in the activation of transforming growth factor-beta (TGF-β), a master regulator of fibrogenesis.[6][8] This guide focuses on a specific member of this family, the αVβ1 integrin, and its multifaceted role in HSC activation.
Expression of αVβ1 Integrin in Hepatic Stellate Cells
Recent studies have highlighted that αVβ1 integrin is the most abundantly expressed αV integrin in both quiescent and activated primary human HSCs.[8][9] The expression of the αV and various β subunits is dynamically regulated during HSC activation.
Table 1: Relative mRNA Expression of Integrin Subunits in Quiescent vs. TGF-β1-Activated Human HSCs
| Integrin Subunit | Fold Change in mRNA Expression (TGF-β1-activated vs. Quiescent) | Relative mRNA Level in Quiescent HSCs (Compared to other β subunits) |
| αV | 7.2-fold increase | - |
| β1 | 5.4-fold increase | ~25x higher than β3, ~14x higher than β5, ~45x higher than β8, ~455,100x higher than β6 |
| β3 | 4.8-fold increase | - |
| β5 | 1.4-fold increase | - |
| β6 | 3.7-fold increase | Negligible |
| β8 | 40% decrease | - |
Data summarized from Han et al., 2021.[8]
Co-immunoprecipitation studies have confirmed the presence of the αVβ1 heterodimer on cultured mouse HSCs.[10][11][12] Furthermore, the expression of the αV integrin subunit is significantly upregulated as quiescent HSCs become activated in culture.[10][11]
Signaling Pathways Involving αVβ1 Integrin in HSC Activation
The αVβ1 integrin participates in both canonical and non-canonical TGF-β signaling pathways to promote a pro-fibrotic phenotype in HSCs.
A primary mechanism by which αVβ1 drives fibrosis is through the activation of latent TGF-β.[4][5] TGF-β is secreted as a latent complex, non-covalently associated with its pro-peptide, the latency-associated peptide (LAP).[13] This complex is stored in the extracellular matrix.[13] Integrins, including αVβ1, bind to an Arg-Gly-Asp (RGD) sequence within the LAP.[14] The contractile forces generated by the myofibroblast-like HSCs are transmitted through the integrin to the latent TGF-β complex, inducing a conformational change that releases the active TGF-β cytokine.[14][15] The active TGF-β then binds to its receptors (TβRI/II) on the HSC surface, initiating a downstream signaling cascade through the phosphorylation of SMAD2 and SMAD3, which translocate to the nucleus to induce the expression of pro-fibrotic genes, including collagens.[16]
References
- 1. Isolation, Purification, and Culture of Primary Murine Hepatic Stellate Cells: An Update - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Isolation and Culture of Primary Murine Hepatic Stellate Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Isolation, Purification, and Culture of Primary Murine Hepatic Stellate Cells: An Update | Springer Nature Experiments [experiments.springernature.com]
- 4. The αvβ1 integrin plays a critical in vivo role in tissue fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The αvβ1 integrin plays a critical in vivo role in tissue fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. αvβ1 integrin as a novel therapeutic target for tissue fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. αv integrins: key regulators of tissue fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. portlandpress.com [portlandpress.com]
- 9. stemcellsciencenews.com [stemcellsciencenews.com]
- 10. research.ed.ac.uk [research.ed.ac.uk]
- 11. researchgate.net [researchgate.net]
- 12. Selective αv integrin depletion identifies a core, targetable molecular pathway that regulates fibrosis across solid organs - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Transforming growth factor β latency: A mechanism of cytokine storage and signalling regulation in liver homeostasis and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Activation of latent TGFβ by αvβ1 integrin: of potential importance in myofibroblast activation in fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 15. timothyspringer.org [timothyspringer.org]
- 16. New Therapeutic Targets for Hepatic Fibrosis in the Integrin Family, α8β1 and α11β1, Induced Specifically on Activated Stellate Cells - PMC [pmc.ncbi.nlm.nih.gov]
PLN-1474: A Technical Overview of its Impact on Extracellular Matrix Deposition in Liver Fibrosis
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
PLN-1474 is a promising small molecule therapeutic candidate designed to combat liver fibrosis by targeting a key signaling pathway involved in the excessive deposition of extracellular matrix (ECM). As a selective inhibitor of the αvβ1 integrin, this compound intervenes at a critical juncture in the fibrotic cascade: the activation of transforming growth factor-beta (TGF-β), a master regulator of fibrosis.[1][2][3] Preclinical evidence suggests that by blocking this activation, this compound can significantly reduce the downstream profibrotic effects, leading to a decrease in collagen production and deposition in the liver.[4][5] This technical guide provides a comprehensive overview of the mechanism of action, preclinical data, and experimental methodologies related to the effect of this compound on ECM deposition.
Mechanism of Action: Targeting the αvβ1 Integrin-TGF-β Axis
The pathological hallmark of liver fibrosis is the excessive accumulation of ECM proteins, fundamentally altering the normal liver architecture and function.[5] A central mediator of this process is TGF-β. This compound is designed to inhibit the activation of latent TGF-β by selectively targeting the αvβ1 integrin.[6][7]
The proposed mechanism of action is as follows:
-
Integrin Binding and TGF-β Activation: In the fibrotic liver, hepatic stellate cells (HSCs), the primary collagen-producing cells, exhibit increased expression of αvβ1 integrin.[2] This integrin recognizes and binds to the latency-associated peptide (LAP) that holds TGF-β in an inactive state within the ECM.[2]
-
Inhibition by this compound: this compound, as a selective inhibitor of αvβ1, is believed to prevent this binding event.
-
Downstream Signaling Blockade: By inhibiting the αvβ1-mediated activation of TGF-β, this compound effectively blocks the downstream signaling cascade. This includes the phosphorylation of SMAD proteins (e.g., SMAD3), which are key transcription factors that, upon activation, translocate to the nucleus and drive the expression of profibrotic genes.[4]
-
Reduction in ECM Deposition: The ultimate outcome of this signaling blockade is a decrease in the synthesis and deposition of ECM components, most notably type I and type III collagen, and a reduction in the expression of other profibrotic molecules like tissue inhibitor of metalloproteinase 1 (TIMP1).[4][8]
Signaling Pathway Diagram
Preclinical Data Summary
While comprehensive peer-reviewed publications detailing the preclinical data for this compound are not yet publicly available, press releases and conference presentations from Pliant Therapeutics have summarized key findings.[1][2] This information points to a robust anti-fibrotic effect in various preclinical models of liver fibrosis.
In Vivo Efficacy in Animal Models
This compound has been evaluated in animal models of non-alcoholic steatohepatitis (NASH) and liver fibrosis.[6][7] A related selective αvβ1 inhibitor was also studied in a carbon tetrachloride (CCl4)-induced model of liver fibrosis.[2] The data from these studies would be crucial for a detailed understanding of the compound's in vivo effects.
Table 1: Summary of In Vivo Efficacy Data (Hypothetical)
| Parameter | Animal Model | Treatment Group | Result |
| Hepatic Collagen (Hydroxyproline) | CCl4-Induced Liver Fibrosis | Vehicle | Baseline Fibrosis |
| This compound (Dose 1) | % reduction vs. Vehicle | ||
| This compound (Dose 2) | % reduction vs. Vehicle | ||
| Fibrosis Score (Histology) | NASH Model (e.g., CDAHFD) | Vehicle | Mean Score |
| This compound | Mean Score Reduction | ||
| Profibrotic Gene Expression (e.g., COL1A1, TIMP1) | NASH Model (e.g., CDAHFD) | Vehicle | Relative Expression |
| This compound | Fold Change vs. Vehicle | ||
| pSMAD3 Levels | NASH Model (e.g., CDAHFD) | Vehicle | Relative Levels |
| This compound | % reduction vs. Vehicle |
Note: This table is a template representing the expected data based on the described mechanism of action. Specific quantitative values are not publicly available.
In Vitro and Ex Vivo Data
This compound has also been assessed in in vitro and ex vivo systems, including studies using live human liver tissue models.[9] These experiments are critical for understanding the direct effects of the compound on human cells and tissues.
Table 2: Summary of In Vitro/Ex Vivo Efficacy Data (Hypothetical)
| Assay | System | Endpoint | IC50 / Potency |
| Integrin Binding Assay | Recombinant αvβ1 | Displacement of Ligand | <50 nM |
| TGF-β Activation Assay | Co-culture of HSCs and other liver cells | Soluble Active TGF-β | IC50 Value |
| Collagen Secretion | Primary Human Hepatic Stellate Cells | Type I Collagen in Supernatant | % Inhibition at X conc. |
| Profibrotic Gene Expression | Human NASH Liver Slices | COL1A1, TIMP1 mRNA | % Reduction at X conc. |
Note: This table is a template representing the expected data. While an IC50 of <50 nM for integrin binding has been mentioned, further details are not publicly available.[4]
Experimental Protocols
Detailed experimental protocols for the preclinical evaluation of this compound have not been published. However, based on standard practices in the field of liver fibrosis research, the following methodologies are likely to have been employed.
Carbon Tetrachloride (CCl4)-Induced Liver Fibrosis Model
This is a widely used toxin-induced model of liver fibrosis.
-
Animals: Typically, male C57BL/6 mice or Sprague-Dawley rats.
-
Induction: Intraperitoneal injections of CCl4 (diluted in corn oil or olive oil) are administered 2-3 times per week for a period of 4-8 weeks to establish fibrosis.
-
Treatment: this compound or vehicle is administered orally, typically starting after fibrosis has been established (therapeutic protocol) or from the beginning of CCl4 administration (prophylactic protocol).
-
Endpoints:
-
Histology: Liver sections are stained with Picrosirius Red to visualize and quantify collagen deposition. Fibrosis is scored based on a standardized system (e.g., Ishak score).
-
Biochemical Analysis: Hepatic hydroxyproline content is measured as a quantitative marker of total collagen.
-
Gene Expression Analysis: RT-qPCR is used to measure the mRNA levels of profibrotic genes (e.g., Col1a1, Timp1, Acta2) in liver tissue.
-
Protein Analysis: Western blotting is used to assess the levels of key signaling proteins, such as phosphorylated and total SMAD3.
-
Diet-Induced NASH Models
These models more closely mimic the metabolic dysfunction-associated steatohepatitis seen in humans.
-
Animals: Commonly used mouse strains include C57BL/6J.
-
Induction: Mice are fed a specialized diet, such as a choline-deficient, L-amino acid-defined, high-fat diet (CDAHFD) or a diet high in fat, fructose, and cholesterol (FFC), for an extended period (e.g., 12-24 weeks) to induce steatohepatitis and fibrosis.
-
Treatment: this compound or vehicle is administered orally during the course of the diet.
-
Endpoints: Similar to the CCl4 model, with the addition of metabolic assessments (e.g., body weight, glucose tolerance) and scoring of NASH activity (steatosis, inflammation, ballooning).
Experimental Workflow Diagram
Conclusion and Future Directions
This compound represents a targeted therapeutic approach for the treatment of liver fibrosis, with a well-defined mechanism of action centered on the inhibition of αvβ1 integrin-mediated TGF-β activation. The available preclinical data, though not yet fully published, suggests that this mechanism translates into a significant reduction in the hallmarks of fibrosis, including collagen deposition and the expression of profibrotic genes. The successful completion of a Phase 1 clinical trial has demonstrated the safety and tolerability of this compound in healthy volunteers.[1][8] The progression of this compound to Phase 2 clinical trials will be crucial in determining its efficacy in patients with liver fibrosis and its potential as a novel anti-fibrotic therapy. Further publication of the detailed preclinical and clinical data will be of great interest to the scientific and medical communities.
References
- 1. Pliant Therapeutics Presents Data in Human NASH Liver Tissue at The International Liver Congress 2019 Hosted by the European Association for the Study of the Liver (EASL) - BioSpace [biospace.com]
- 2. Pliant Therapeutics to Present Data at The Liver Meeting® 2020 [prnewswire.com]
- 3. A Novel Humanized Model of NASH and Its Treatment With META4, A Potent Agonist of MET - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ir.pliantrx.com [ir.pliantrx.com]
- 5. Pliant Therapeutics Initiates First-in-Human Clinical Trial of this compound for the Potential Treatment of Liver Fibrosis [prnewswire.com]
- 6. Pliant Therapeutics Announces Upcoming Presentations at the [globenewswire.com]
- 7. Pliant Therapeutics Announces Upcoming Presentations at the 2024 American Thoracic Society International Conference - Pliant Therapeutics, Inc. [ir.pliantrx.com]
- 8. gskusmedicalaffairs.com [gskusmedicalaffairs.com]
- 9. Collagen Characterization in a Model of Nonalcoholic Steatohepatitis with Fibrosis; A Call for Development of Targeted Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Core Structural Activity Relationship of PLN-1474 Analogues
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: Detailed structural activity relationship (SAR) data for specific analogues of PLN-1474 is not extensively available in the public domain. This guide focuses on the core compound, this compound, summarizing its mechanism of action, key preclinical and clinical findings, and the general experimental methodologies used to characterize compounds of this class.
Introduction to this compound and its Therapeutic Rationale
This compound is a small molecule, orally active and selective inhibitor of the αvβ1 (alpha-v beta-1) integrin.[1] Developed by Pliant Therapeutics and partnered with Novartis, it is being investigated for the treatment of liver fibrosis associated with nonalcoholic steatohepatitis (NASH).[2][3] The therapeutic strategy centers on the inhibition of the transforming growth factor-beta (TGF-β) pathway, a master regulator of fibrosis.[3] In fibrotic diseases, excessive deposition of extracellular matrix (ECM) proteins leads to scarring and organ dysfunction. By selectively targeting the αvβ1 integrin, this compound aims to block a key activation step of TGF-β, thereby reducing the downstream fibrotic cascade.[3]
Mechanism of Action: Targeting the αvβ1/TGF-β Axis
The activation of latent TGF-β is a critical event in the progression of fibrosis. TGF-β is secreted in an inactive form, bound to the Latency-Associated Peptide (LAP). The αvβ1 integrin, expressed on the surface of cells such as hepatic stellate cells, binds to an RGD motif within LAP. This interaction is thought to induce a conformational change in the latent complex, leading to the release of active TGF-β. Active TGF-β then binds to its receptors on the cell surface, initiating a signaling cascade that results in the transcription of pro-fibrotic genes, including collagens.
This compound acts by selectively inhibiting the αvβ1 integrin, preventing the release of active TGF-β and thereby interrupting this pro-fibrotic signaling pathway.[3]
Quantitative Data Summary for this compound
While a direct comparison with analogues is unavailable, the following table summarizes the key quantitative data reported for this compound.
| Parameter | Value | Assay/Model | Reference |
| In Vitro Activity | |||
| αvβ1 Integrin Inhibition (IC50) | <50 nM | Solid phase assay | [1] |
| αvβ6 Integrin Inhibition (IC50) | <50 nM | Solid phase assay | [1] |
| In Vivo Activity | |||
| Effect on pSMAD3/SMAD3 levels in liver | Significant reduction | Mouse model of liver fibrosis | [1] |
| Effect on hepatic collagen gene expression | Significant reduction | CDAHFD NASH mouse model | [1] |
| Effect on hepatic OHP concentration | Significant reduction | Mouse model of liver fibrosis | [1] |
| Clinical Trial (Phase 1) | |||
| Study Population | 84 healthy volunteers | First-in-human, dose-escalating study | [2] |
| Tolerability | Well tolerated | No dose- or treatment-limiting toxicities | [2] |
| Adverse Events | No severe/serious adverse events observed | Phase 1 clinical trial | [2] |
CDAHFD: Choline-deficient, L-amino acid-defined, high-fat diet; OHP: Hydroxyproline
Experimental Protocols
Detailed, proprietary protocols for this compound are not publicly disclosed. However, based on the scientific literature, the following methodologies are representative of the key experiments used to characterize selective αvβ1 integrin inhibitors.
Integrin-Ligand Binding Assay (Solid Phase)
This assay is used to determine the potency of a compound in inhibiting the binding of an integrin to its ligand.
-
Plate Coating: 96-well plates are coated with an extracellular matrix protein that is a ligand for the integrin of interest (e.g., fibronectin or a specific peptide containing the RGD sequence).
-
Blocking: Non-specific binding sites are blocked using a solution such as bovine serum albumin (BSA).
-
Incubation: Purified recombinant integrin (e.g., αvβ1) is pre-incubated with varying concentrations of the test compound (like this compound) before being added to the coated wells.
-
Detection: After incubation and washing steps to remove unbound integrin, a primary antibody specific to one of the integrin subunits (e.g., anti-β1) is added, followed by a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase).
-
Signal Generation: A substrate for the enzyme is added, and the resulting colorimetric or chemiluminescent signal is measured. The signal is inversely proportional to the inhibitory activity of the compound.
-
Data Analysis: IC50 values are calculated by plotting the percentage of inhibition against the logarithm of the compound concentration.
TGF-β Activation Assay (Co-culture System)
This cell-based assay measures the ability of a compound to inhibit integrin-mediated activation of latent TGF-β.
-
Cell Lines: Two cell types are used:
-
Effector cells: Cells expressing the target integrin (e.g., αvβ1).
-
Co-culture: The reporter and effector cells are co-cultured in the presence of latent TGF-β.
-
Compound Treatment: The co-culture is treated with varying concentrations of the test inhibitor.
-
Incubation: The cells are incubated to allow for integrin-mediated activation of latent TGF-β and subsequent luciferase expression in the reporter cells.
-
Luciferase Assay: The cells are lysed, and a luciferase substrate is added. The resulting luminescence is measured using a luminometer.
-
Data Analysis: The reduction in luciferase activity in the presence of the inhibitor reflects its ability to block TGF-β activation. IC50 values can be determined.
In Vivo Models of Liver Fibrosis
Animal models are crucial for evaluating the anti-fibrotic efficacy of a drug candidate.
-
Model Induction: Liver fibrosis is induced in rodents (mice or rats) through various methods, such as:
-
Carbon tetrachloride (CCl4) administration: A classic model of toxic liver injury and fibrosis.
-
Bile duct ligation (BDL): A surgical model of cholestatic liver injury and fibrosis.
-
Dietary models (e.g., CDAHFD or NASH diet): These models more closely mimic the metabolic and fibrotic features of human NASH.
-
-
Compound Administration: The test compound (this compound) is administered orally or via another appropriate route, either prophylactically (before or at the onset of injury) or therapeutically (after fibrosis is established).
-
Endpoint Analysis: After a defined treatment period, animals are euthanized, and liver tissue is collected for analysis of:
-
Histology: Staining with Sirius Red or Masson's trichrome to visualize and quantify collagen deposition (fibrosis).
-
Hydroxyproline (OHP) assay: A quantitative measure of total collagen content in the liver.
-
Gene expression analysis (qPCR): Measurement of mRNA levels of pro-fibrotic genes (e.g., Col1a1, Timp1, Acta2).
-
Protein analysis (Western blot or immunohistochemistry): Assessment of protein levels of fibrosis markers, such as α-smooth muscle actin (α-SMA) and phosphorylated SMAD3 (pSMAD3).
-
Conclusion
This compound represents a targeted therapeutic approach for liver fibrosis by selectively inhibiting the αvβ1 integrin and subsequent TGF-β activation. Preclinical studies have demonstrated its ability to reduce fibrosis in animal models, and a Phase 1 clinical trial has established its safety and tolerability in healthy volunteers.[2][3] While specific SAR data for its analogues remain proprietary, the information available on this compound provides a strong foundation for understanding the potential of this therapeutic strategy. Further clinical development will be crucial in determining its efficacy in patients with NASH-associated liver fibrosis.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Pliant Therapeutics Announces Successful Completion of this compound Phase 1 Study and Development Transition to Global Pharmaceutical Partner - Pliant Therapeutics, Inc. [ir.pliantrx.com]
- 3. Pliant Therapeutics Initiates First-in-Human Clinical Trial of this compound for the Potential Treatment of Liver Fibrosis [prnewswire.com]
Cellular Uptake and Distribution of PLN-1474: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
PLN-1474 is a novel, orally available small molecule inhibitor of the αvβ1 (alpha-v beta-1) integrin, a key receptor involved in the activation of transforming growth factor-beta (TGF-β). By selectively targeting this pathway, this compound aims to mitigate the progression of fibrosis, with a primary focus on nonalcoholic steatohepatitis (NASH) with liver fibrosis. Preclinical studies have demonstrated its potential to reduce liver fibrosis, and a Phase 1 clinical trial in healthy volunteers has shown that the compound is rapidly absorbed and well-tolerated. This technical guide provides a comprehensive overview of the available information on the cellular uptake, distribution, and mechanism of action of this compound.
Introduction to this compound
This compound is a selective inhibitor of the integrin αvβ1. Integrins are transmembrane receptors that mediate cell-matrix and cell-cell interactions and play a crucial role in cellular signaling. The αvβ1 integrin is a key activator of TGF-β, a potent pro-fibrotic cytokine. In fibrotic diseases, excessive TGF-β signaling leads to the activation of myofibroblasts and excessive deposition of extracellular matrix (ECM), resulting in tissue scarring and organ dysfunction. By blocking the αvβ1 integrin, this compound aims to specifically inhibit the activation of TGF-β in fibrotic tissues, thereby reducing the downstream fibrotic cascade.
Mechanism of Action
This compound exerts its anti-fibrotic effects by inhibiting the αvβ1 integrin-mediated activation of TGF-β.[1] TGF-β is secreted in a latent form, bound to the Latency Associated Peptide (LAP). The αvβ1 integrin on the surface of cells, such as hepatic stellate cells in the liver, can bind to this latent complex. This binding induces a conformational change that releases the active TGF-β, allowing it to bind to its receptors (TβRI and TβRII) on the cell surface and initiate downstream signaling. This signaling cascade, primarily through the SMAD protein family, leads to the transcription of pro-fibrotic genes, including various collagens and other ECM components. This compound competitively binds to the αvβ1 integrin, preventing the binding of the latent TGF-β complex and thereby inhibiting its activation.
References
A Technical Deep Dive into PLN-1474: An Investigational Agent Targeting Liver Fibrosis
South San Francisco, CA - This technical guide provides an in-depth overview of the intellectual property, mechanism of action, and available preclinical and clinical data for PLN-1474, a small molecule, selective inhibitor of the αvβ1 (alpha-v beta-1) integrin. Developed by Pliant Therapeutics, this compound has been investigated for the treatment of liver fibrosis, particularly in the context of nonalcoholic steatohepatitis (NASH). This document is intended for researchers, scientists, and drug development professionals interested in the scientific underpinnings of this therapeutic candidate.
Intellectual Property Landscape
The intellectual property surrounding this compound is primarily held by Pliant Therapeutics. While specific patent numbers are not always publicly disclosed in press releases, the core intellectual property revolves around the composition of matter, methods of use, and formulations of selective αvβ1 integrin inhibitors for the treatment of fibrotic diseases.
A key aspect of this compound's commercial and developmental trajectory was a strategic collaboration and license agreement established with Novartis in October 2019. Under this agreement, Pliant granted Novartis a worldwide exclusive license to develop and commercialize this compound.[1][2] Pliant was responsible for conducting the initial Phase 1 clinical trials.[2] However, in a strategic pipeline shift, Novartis terminated this agreement, and the global rights for this compound have reverted to Pliant Therapeutics.
Core Mechanism of Action: Targeting the Profibrotic TGF-β Pathway
This compound is designed to selectively inhibit the αvβ1 integrin, a cell surface receptor that plays a crucial role in the activation of transforming growth factor-beta (TGF-β).[1][2] TGF-β is a well-established master regulator of fibrosis, a pathological process characterized by the excessive accumulation of extracellular matrix (scar tissue) that can lead to organ dysfunction and failure.
The signaling pathway targeted by this compound can be visualized as follows:
By selectively blocking the αvβ1 integrin, this compound aims to prevent the conversion of latent TGF-β into its active form, thereby interrupting the downstream signaling cascade that leads to the transcription of profibrotic genes and subsequent tissue fibrosis.
Quantitative Data Summary
Available data on the potency and efficacy of this compound from preclinical and clinical studies are summarized below.
Table 1: In Vitro Potency of this compound
| Assay Type | Target | IC50 | Source |
| Solid Phase Assay | Integrin αvβ1 | <50 nM | [3] |
| Solid Phase Assay | Integrin αvβ6 | <50 nM | [3] |
Table 2: Preclinical Efficacy in a Liver Fibrosis Model
| Animal Model | Treatment Duration | Key Findings | Source |
| CDAHFD NASH Mouse Model | 6-12 weeks | - Blockade of SMAD3 phosphorylation- Significant decrease in hydroxyproline (OHP) levels- Reduced collagen gene expression- Decreased collagen deposition (histologically confirmed) | [3] |
Table 3: Phase 1 Clinical Trial Overview
| Study Population | Number of Participants | Key Outcomes | Source |
| Healthy Volunteers | 84 | - Rapidly absorbed- Well-tolerated- No dose-limiting toxicities- No severe/serious adverse events | [1] |
Experimental Protocols
While detailed, step-by-step experimental protocols are proprietary, the following outlines the methodologies used in the characterization of this compound based on available information.
In Vitro Potency and Selectivity Assays
-
Solid-Phase Binding Assays: These assays are typically used to determine the inhibitory concentration (IC50) of a compound against a specific target. In the case of this compound, purified integrin αvβ1 and other integrin subtypes would be coated onto microtiter plates. A labeled ligand that binds to the integrin is then added in the presence of varying concentrations of this compound. The amount of bound ligand is measured, and the IC50 value is calculated as the concentration of this compound that inhibits 50% of the ligand binding.
Animal Models of Liver Fibrosis
-
Chole-Deficient, L-Amino Acid-Defined, High-Fat Diet (CDAHFD) NASH Mouse Model: This is a diet-induced model that recapitulates many of the key features of human NASH, including steatosis, inflammation, and progressive fibrosis. Mice are fed the CDAHFD diet for a specified period to induce liver fibrosis. This compound is then administered, either prophylactically (at the start of the diet) or therapeutically (after fibrosis is established). Efficacy is assessed by measuring markers of fibrosis such as:
-
Hydroxyproline (OHP) content: A quantitative measure of collagen in the liver.
-
Gene expression analysis (e.g., qPCR): To measure the mRNA levels of profibrotic genes such as collagen type I (COL1A1) and tissue inhibitor of metalloproteinases 1 (TIMP1).
-
Histological analysis: Liver tissue is stained (e.g., with Sirius Red) to visualize and quantify the extent of collagen deposition.
-
Western Blotting: To measure the levels of phosphorylated SMAD3 (pSMAD3) as a marker of TGF-β pathway activation.
-
The general workflow for such a preclinical study is depicted below:
Phase 1 Clinical Trial
-
Study Design: The first-in-human study of this compound was a randomized, double-blind, placebo-controlled, dose-escalating trial in healthy volunteers.
-
Objectives: The primary objectives of this study were to assess the safety, tolerability, and pharmacokinetics of single and multiple ascending doses of this compound.
-
Methodology:
-
Safety and Tolerability: Assessed through monitoring of adverse events, clinical laboratory tests, vital signs, and electrocardiograms (ECGs).
-
Pharmacokinetics: Blood samples were collected at various time points after drug administration to determine key pharmacokinetic parameters such as maximum plasma concentration (Cmax), time to maximum concentration (Tmax), area under the plasma concentration-time curve (AUC), and elimination half-life.
-
Conclusion
This compound represents a targeted approach to treating liver fibrosis by selectively inhibiting the αvβ1 integrin and, consequently, the activation of the profibrotic TGF-β pathway. Preclinical data have demonstrated its potential to reduce liver fibrosis in a relevant animal model. The successful completion of a Phase 1 clinical trial has established its safety and tolerability profile in healthy volunteers. Further clinical development will be necessary to determine the efficacy of this compound in patients with liver fibrosis associated with NASH. The intellectual property, though previously licensed to Novartis, is now fully retained by Pliant Therapeutics, allowing for future development and potential partnerships.
References
- 1. Pliant Therapeutics Announces Successful Completion of this compound Phase 1 Study and Development Transition to Global Pharmaceutical Partner - Pliant Therapeutics, Inc. [ir.pliantrx.com]
- 2. Pliant Therapeutics Announces Strategic Collaboration to Develop Novel Therapies for NASH and Fibrotic Diseases [prnewswire.com]
- 3. agentcapital.com [agentcapital.com]
Methodological & Application
Application Notes and Protocols for In Vitro Evaluation of PLN-1474
For Researchers, Scientists, and Drug Development Professionals
Introduction
PLN-1474 is a selective small-molecule inhibitor of the αvβ1 integrin, a key receptor involved in the activation of transforming growth factor-beta (TGF-β).[1][2][3] The TGF-β pathway is a central regulator of fibrosis, a pathological process characterized by excessive deposition of extracellular matrix (ECM) proteins.[1][4] In the context of liver fibrosis, particularly in nonalcoholic steatohepatitis (NASH), the activation of hepatic stellate cells (HSCs) is a critical event leading to the production of collagen and other ECM components.[1][4] this compound has been developed to specifically target the αvβ1 integrin-mediated activation of latent TGF-β, thereby reducing downstream pro-fibrotic signaling.[2][3][5] Preclinical studies have demonstrated that this compound can decrease the expression of pro-fibrotic genes such as collagen type I alpha 1 (COL1A1) and tissue inhibitor of metalloproteinases 1 (TIMP1), and reduce the phosphorylation of SMAD3 (pSMAD3), a key downstream effector in the canonical TGF-β signaling cascade.[6]
These application notes provide detailed protocols for a selection of in vitro assays designed to characterize the activity of this compound in a liver fibrosis model. The protocols utilize the human hepatic stellate cell line, LX-2, a well-established model for studying the mechanisms of liver fibrosis.
Quantitative Data Summary
The following table summarizes the available quantitative data for this compound from preclinical studies.
| Parameter | Value | Assay Type | Reference |
| IC50 (αvβ1) | <50 nM | Solid Phase Assay | [6] |
| IC50 (αvβ6) | <50 nM | Solid Phase Assay | [6] |
Signaling Pathway
The following diagram illustrates the proposed mechanism of action for this compound in the context of TGF-β signaling in hepatic stellate cells.
Caption: Mechanism of action of this compound in inhibiting TGF-β signaling.
Experimental Workflow
The following diagram outlines a general experimental workflow for evaluating the in vitro efficacy of this compound.
Caption: General workflow for in vitro testing of this compound.
Detailed Experimental Protocols
Cell Culture of LX-2 Human Hepatic Stellate Cells
The LX-2 cell line is an immortalized human hepatic stellate cell line that retains key features of primary HSCs and is a valuable tool for studying liver fibrosis.
Materials:
-
LX-2 human hepatic stellate cell line
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA solution
-
Phosphate-Buffered Saline (PBS)
-
Cell culture flasks and plates
Protocol:
-
Culture LX-2 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin.
-
Maintain the cells in a humidified incubator at 37°C with 5% CO2.
-
Subculture the cells when they reach 80-90% confluency. To subculture, wash the cells with PBS, detach them with Trypsin-EDTA, and re-seed them at a 1:3 to 1:6 split ratio in fresh culture medium.
TGF-β-Induced SMAD3 Phosphorylation Assay (Western Blot)
This assay assesses the ability of this compound to inhibit the TGF-β-induced phosphorylation of SMAD3.
Materials:
-
Cultured LX-2 cells
-
This compound
-
Recombinant Human TGF-β1
-
Serum-free DMEM
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies: Rabbit anti-phospho-SMAD3 (Ser423/425), Rabbit anti-SMAD3, Rabbit anti-GAPDH
-
HRP-conjugated secondary antibody (anti-rabbit IgG)
-
Chemiluminescent substrate
-
Imaging system
Protocol:
-
Seed LX-2 cells in 6-well plates and allow them to adhere and grow to 70-80% confluency.
-
Serum-starve the cells for 12-24 hours in serum-free DMEM.
-
Pre-treat the cells with a dose range of this compound (e.g., 1 nM, 10 nM, 50 nM, 100 nM, 500 nM) or vehicle control (DMSO) for 1-2 hours.
-
Stimulate the cells with TGF-β1 (e.g., 5-10 ng/mL) for 30-60 minutes.
-
Wash the cells with ice-cold PBS and lyse them with RIPA buffer.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Separate equal amounts of protein (e.g., 20-30 µg) by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against pSMAD3, total SMAD3, and GAPDH (as a loading control) overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities and normalize the pSMAD3 levels to total SMAD3 and the loading control.
Pro-fibrotic Gene Expression Analysis (qPCR)
This protocol measures the effect of this compound on the TGF-β-induced expression of the pro-fibrotic genes COL1A1 and TIMP1.
Materials:
-
Cultured LX-2 cells
-
This compound
-
Recombinant Human TGF-β1
-
Serum-free DMEM
-
RNA extraction kit (e.g., TRIzol or column-based kit)
-
cDNA synthesis kit
-
SYBR Green qPCR Master Mix
-
qPCR instrument
-
qPCR primers for human COL1A1, TIMP1, and a housekeeping gene (e.g., GAPDH or ACTB)
Primer Sequences (Example):
-
Human COL1A1:
-
Forward: 5'-AGGGCCAAGACGAAGACATC-3'
-
Reverse: 5'-AGATCACGTCATCGCACAACA-3'
-
-
Human TIMP1:
-
Human GAPDH:
-
Forward: 5'-GAAGGTGAAGGTCGGAGTCA-3'
-
Reverse: 5'-GAAGATGGTGATGGGATTTC-3'
-
Protocol:
-
Seed LX-2 cells in 12-well plates and grow to 70-80% confluency.
-
Serum-starve the cells for 12-24 hours.
-
Pre-treat with a dose range of this compound or vehicle control for 1-2 hours.
-
Stimulate with TGF-β1 (e.g., 5-10 ng/mL) for 24-48 hours.
-
Extract total RNA from the cells using a suitable RNA extraction kit.
-
Synthesize cDNA from the extracted RNA.
-
Perform qPCR using SYBR Green Master Mix and the specific primers for COL1A1, TIMP1, and the housekeeping gene.
-
Analyze the qPCR data using the ΔΔCt method to determine the relative gene expression levels, normalized to the housekeeping gene.
Cell Viability Assay (MTT Assay)
This assay is used to assess the potential cytotoxicity of this compound on LX-2 cells.
Materials:
-
Cultured LX-2 cells
-
This compound
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO or solubilization buffer
-
Microplate reader
Protocol:
-
Seed LX-2 cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to attach overnight.
-
Treat the cells with a range of concentrations of this compound for 24-48 hours. Include a vehicle control and a positive control for cytotoxicity (e.g., a known cytotoxic agent).
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to form formazan crystals.
-
Remove the medium and add DMSO or a solubilization buffer to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
Disclaimer
These protocols are intended as a guide and may require optimization for specific experimental conditions and equipment. It is recommended to consult the relevant literature and manufacturer's instructions for all reagents and equipment used. For research use only. Not for use in diagnostic procedures.
References
- 1. sinobiological.com [sinobiological.com]
- 2. TIMP1 is an early biomarker for detection and prognosis of lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. sinobiological.com [sinobiological.com]
- 4. origene.com [origene.com]
- 5. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 6. Phospho-SMAD3 (Ser423, Ser425) Polyclonal Antibody (44-246G) [thermofisher.com]
Application Notes and Protocols for the Use of PLN-1474 in Primary Human Hepatic Stellate Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
PLN-1474 is a potent and selective small molecule inhibitor of the integrin αvβ1. Integrins are cell surface receptors that play a crucial role in cell-matrix interactions and the activation of signaling pathways. In the context of liver fibrosis, the αvβ1 integrin is a key mediator in the activation of transforming growth factor-beta (TGF-β), a central profibrotic cytokine. By selectively blocking the αvβ1 integrin, this compound inhibits the conversion of latent TGF-β to its active form, thereby attenuating the downstream signaling cascade that leads to the activation of hepatic stellate cells (HSCs), the primary cell type responsible for excessive extracellular matrix deposition in the liver.[1][2] Preclinical studies have demonstrated the potential of this compound in reducing liver fibrosis, making it a promising therapeutic candidate for liver diseases such as nonalcoholic steatohepatitis (NASH).[1][2][3]
These application notes provide detailed protocols for the use of this compound in primary human hepatic stellate cell cultures to investigate its anti-fibrotic effects.
Data Presentation
The following table summarizes expected quantitative outcomes based on preclinical studies of αvβ1 integrin inhibitors in primary human HSCs. Researchers should note that optimal concentrations and incubation times may vary depending on the specific cell donor and experimental conditions, and it is recommended to perform dose-response and time-course experiments to determine the ideal parameters for their studies.
| Parameter | Recommended Range | Expected Outcome | Key Readouts |
| This compound Concentration | 1 µM - 20 µM (start with 10 µM) | Inhibition of HSC activation and fibrotic markers. | Cell Viability, Gene Expression (ACTA2, COL1A1), Protein Expression (α-SMA, Collagen I), Phosphorylated Protein Levels (ERK, SMADs) |
| Incubation Time | 24 - 72 hours | Time-dependent decrease in fibrotic markers. | Gene and Protein Expression |
| TGF-β1 Stimulation | 1 - 10 ng/mL | Induction of HSC activation and fibrosis. | Increased α-SMA and Collagen I expression. |
Signaling Pathway
The diagram below illustrates the proposed mechanism of action of this compound in inhibiting the TGF-β signaling pathway in hepatic stellate cells.
Experimental Protocols
Isolation and Culture of Primary Human Hepatic Stellate Cells
This protocol describes the isolation and culture of primary human HSCs from liver tissue.
Materials:
-
Human liver tissue
-
Collagenase type IV
-
DNase I
-
Percoll or OptiPrep Density Gradient Medium
-
DMEM with high glucose
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Culture flasks/plates
Protocol:
-
Perfuse the liver tissue with a collagenase/DNase solution to digest the extracellular matrix.
-
Gently mince the digested tissue and filter the cell suspension to remove undigested tissue.
-
Perform a density gradient centrifugation using Percoll or OptiPrep to separate HSCs from other liver cell types.
-
Collect the HSC-rich fraction and wash the cells with culture medium.
-
Plate the cells on collagen-coated culture flasks or plates in DMEM supplemented with 10-20% FBS and penicillin-streptomycin.
-
Culture the cells at 37°C in a humidified atmosphere with 5% CO2.
-
Change the medium every 2-3 days. Cells will become activated when cultured on plastic. For quiescent HSCs, culture on a soft matrix (e.g., Matrigel) is recommended.
Experimental Workflow for Evaluating this compound
The following diagram outlines the general workflow for studying the effects of this compound on primary human HSCs.
Cell Viability Assay (MTT Assay)
This protocol is to assess the cytotoxicity of this compound on primary human HSCs.
Materials:
-
Primary human HSCs cultured in a 96-well plate
-
This compound stock solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
-
Microplate reader
Protocol:
-
Seed HSCs in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Treat the cells with a range of this compound concentrations (e.g., 0.1, 1, 10, 25, 50 µM) for 24, 48, and 72 hours. Include a vehicle control (e.g., DMSO).
-
At the end of the treatment period, add MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Remove the MTT solution and add DMSO to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
Gene Expression Analysis (qPCR)
This protocol is for analyzing the expression of key fibrotic genes.
Materials:
-
Treated primary human HSCs
-
RNA extraction kit
-
cDNA synthesis kit
-
qPCR master mix
-
Primers for target genes (e.g., ACTA2, COL1A1) and a housekeeping gene (e.g., GAPDH)
-
qPCR instrument
Protocol:
-
Lyse the treated cells and extract total RNA using a commercially available kit.
-
Synthesize cDNA from the extracted RNA.
-
Perform qPCR using the appropriate primers and master mix.
-
Analyze the data using the ΔΔCt method to determine the relative gene expression, normalized to the housekeeping gene.
Protein Expression Analysis (Western Blot)
This protocol is for analyzing the expression of key fibrotic proteins.
Materials:
-
Treated primary human HSCs
-
Lysis buffer with protease and phosphatase inhibitors
-
Protein assay kit
-
SDS-PAGE gels
-
Transfer apparatus
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-α-SMA, anti-Collagen I, anti-p-ERK, anti-p-SMAD, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Protocol:
-
Lyse the treated cells and determine the protein concentration.
-
Separate the protein lysates by SDS-PAGE and transfer them to a membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane and detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities and normalize to a loading control like β-actin.
Collagen Deposition Assay (Sirius Red Staining)
This protocol is for the quantification of total collagen deposition.
Materials:
-
Treated primary human HSCs in a multi-well plate
-
Bouin's fixative
-
Picro-Sirius Red solution (0.1% Sirius Red in saturated picric acid)
-
0.1 M NaOH
-
Spectrophotometer
Protocol:
-
Fix the cells with Bouin's fixative for 1 hour.
-
Wash the cells with distilled water.
-
Stain the cells with Picro-Sirius Red solution for 1 hour.
-
Wash the cells with 0.01 M HCl to remove unbound dye.
-
Elute the bound dye with 0.1 M NaOH.
-
Measure the absorbance of the eluate at 550 nm.
-
The absorbance is directly proportional to the amount of collagen.
Immunofluorescence Staining for α-SMA
This protocol is for the visualization of α-SMA, a marker of HSC activation.
Materials:
-
Treated primary human HSCs on coverslips or in an imaging plate
-
4% paraformaldehyde (PFA)
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Blocking buffer (e.g., 5% BSA in PBS)
-
Primary antibody (anti-α-SMA)
-
Fluorescently labeled secondary antibody
-
DAPI (for nuclear counterstaining)
-
Fluorescence microscope
Protocol:
-
Fix the cells with 4% PFA for 15 minutes.
-
Permeabilize the cells with permeabilization buffer for 10 minutes.
-
Block non-specific binding with blocking buffer for 1 hour.
-
Incubate with the primary anti-α-SMA antibody overnight at 4°C.
-
Wash the cells and incubate with the fluorescently labeled secondary antibody for 1 hour in the dark.
-
Counterstain the nuclei with DAPI.
-
Mount the coverslips or image the plate using a fluorescence microscope.
Conclusion
These application notes provide a comprehensive guide for researchers to effectively utilize this compound in primary human hepatic stellate cell models. The provided protocols and diagrams are intended to serve as a foundation for designing and executing experiments to investigate the anti-fibrotic potential of this promising therapeutic agent. It is crucial to optimize experimental conditions and include appropriate controls to ensure the generation of robust and reproducible data.
References
Application Notes and Protocols for PLN-1474 in Mouse Models of Liver Fibrosis
For Researchers, Scientists, and Drug Development Professionals
Introduction
PLN-1474 is a small molecule, selective inhibitor of the αvβ1 (alpha-v beta-1) integrin, a key mediator in the activation of transforming growth factor-beta (TGF-β). TGF-β is a central regulator of fibrosis, a pathological process characterized by excessive scarring of tissue. In the context of liver disease, the inhibition of TGF-β activation through targeting αvβ1 represents a promising therapeutic strategy to halt or reverse the progression of liver fibrosis. Preclinical studies have demonstrated the anti-fibrotic efficacy of this compound in various mouse models of liver fibrosis.
These application notes provide a detailed overview of the experimental protocols for utilizing this compound in established mouse models of liver fibrosis, specifically the carbon tetrachloride (CCl4)-induced model and a diet-induced model of non-alcoholic steatohepatitis (NASH).
Mechanism of Action of this compound
This compound selectively targets the αvβ1 integrin, which is upregulated on hepatic stellate cells (HSCs) during liver injury. By binding to and inhibiting αvβ1, this compound prevents the integrin from activating latent TGF-β. This blockade of TGF-β signaling leads to a reduction in the downstream fibrotic cascade, including decreased collagen production and deposition.
Quantitative Data Summary
The following tables summarize the key quantitative parameters from preclinical studies of this compound in mouse models of liver fibrosis.
| Model | Mouse Strain | Inducing Agent | Duration of Induction | This compound Treatment Duration | Key Outcomes |
| Acute Liver Fibrosis | Not Specified | Carbon Tetrachloride (CCl4) | 2 weeks | 1 week | Reduced expression of Col1a1, Col1a2, and Col3a1; Reduced pSMAD3 levels to baseline.[1][2] |
| Chronic Liver Fibrosis | Not Specified | Carbon Tetrachloride (CCl4) | 21 days | Not Specified | Inhibition of fibrosis.[1][2] |
| NASH with Fibrosis | Not Specified | Choline-Deficient High-Fat Diet (CDA-HFD) | Not Specified (Treatment started at week 5 of diet) | 6 weeks | Dose-dependent reduction in collagen production (hydroxyproline levels); Decreased Col1a1 gene expression and picrosirius red staining; Decreased pSMAD3 levels.[1] |
Note: Specific dosages for this compound in these models were described as showing a "dose-dependent reduction" but the exact numerical values have not been publicly disclosed in the reviewed documents.[1]
Experimental Protocols
Carbon Tetrachloride (CCl4)-Induced Liver Fibrosis Model
This model is widely used to induce liver fibrosis in rodents. CCl4 is a hepatotoxin that causes centrilobular necrosis and inflammation, leading to the activation of HSCs and subsequent fibrosis.
a. Acute CCl4-Induced Liver Fibrosis Protocol
Objective: To evaluate the efficacy of this compound in an acute model of liver fibrosis.
Materials:
-
Male mice (strain to be selected based on experimental goals, e.g., C57BL/6)
-
Carbon tetrachloride (CCl4)
-
Corn oil (or other suitable vehicle for CCl4)
-
This compound
-
Vehicle for this compound (e.g., 0.5% methylcellulose)
-
Gavage needles
-
Standard laboratory equipment for animal housing and handling
Procedure:
-
Acclimatization: Acclimatize mice to the animal facility for at least one week before the start of the experiment.
-
Induction of Fibrosis:
-
Prepare a solution of CCl4 in corn oil (e.g., 10% v/v).
-
Administer CCl4 via intraperitoneal (i.p.) injection twice weekly for two weeks. The typical dose is 0.5-1.0 mL/kg body weight.
-
-
This compound Administration:
-
During the second week of CCl4 administration, begin treatment with this compound.
-
Administer this compound or vehicle daily via oral gavage for one week.
-
-
Termination and Sample Collection:
-
At the end of the two-week period, euthanize the mice.
-
Collect blood samples for serum analysis (e.g., ALT, AST).
-
Perfuse the liver with saline and collect liver tissue for histological analysis (e.g., H&E, Picrosirius Red staining), gene expression analysis (e.g., qPCR for Col1a1, Col1a2, Col3a1), and protein analysis (e.g., Western blot for pSMAD3).
-
b. Chronic CCl4-Induced Liver Fibrosis Protocol
Objective: To assess the anti-fibrotic effect of this compound in a model of established liver fibrosis.
Procedure:
-
Induction of Fibrosis: Administer CCl4 (i.p.) twice weekly for 21 days to induce chronic liver fibrosis.[1][2]
-
This compound Administration: The timing and duration of this compound administration in the chronic model have not been specified in the available documents. A therapeutic dosing regimen, starting after the establishment of fibrosis, would be appropriate to evaluate the drug's potential to reverse existing fibrosis.
-
Termination and Sample Collection: As described in the acute model protocol.
Choline-Deficient, High-Fat Diet (CDA-HFD)-Induced NASH Model
This model mimics the metabolic and histological features of human NASH, including steatosis, inflammation, and fibrosis.
Objective: To evaluate the efficacy of this compound in a diet-induced model of NASH with liver fibrosis.
Materials:
-
Male mice (e.g., C57BL/6 or other susceptible strains)
-
Choline-deficient, high-fat diet (CDA-HFD)
-
Control diet
-
This compound
-
Vehicle for this compound
-
Gavage needles
-
Standard laboratory equipment
Procedure:
-
Acclimatization: Acclimatize mice for at least one week.
-
Dietary Induction:
-
Feed mice with a CDA-HFD to induce NASH and liver fibrosis. A control group should be fed a standard chow diet.
-
Monitor body weight and food intake regularly.
-
-
This compound Administration:
-
Begin treatment with this compound or vehicle at week five of the CDA-HFD.
-
Administer this compound or vehicle daily via oral gavage for six weeks.
-
-
Termination and Sample Collection:
-
At the end of the treatment period, euthanize the mice.
-
Collect blood for serum analysis (e.g., ALT, AST, glucose, lipids).
-
Collect liver tissue for histological analysis (e.g., H&E for NAFLD Activity Score, Picrosirius Red for fibrosis), hydroxyproline assay to quantify collagen content, gene expression analysis (e.g., qPCR for Col1a1), and protein analysis (e.g., Western blot for pSMAD3).
-
Conclusion
This compound has demonstrated significant anti-fibrotic effects in robust preclinical mouse models of liver fibrosis. The protocols outlined above provide a framework for researchers to further investigate the therapeutic potential of this compound and other αvβ1 integrin inhibitors. It is recommended that each laboratory optimizes these protocols based on their specific research questions and available resources. Further investigation is warranted to determine the optimal dosing and treatment duration for this compound in different stages of liver fibrosis.
References
Application Notes and Protocols for PLN-1474 in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed information and protocols for the solubility and preparation of PLN-1474 for use in cell culture experiments. This compound is a potent and selective small molecule inhibitor of the αvβ1 integrin, a key receptor involved in the activation of transforming growth factor-beta (TGF-β), a central regulator of fibrosis.
Physicochemical Properties and Solubility
This compound is an orally active compound that has demonstrated efficacy in preclinical models of liver fibrosis.[1][2][3] Proper handling and preparation of this compound are crucial for obtaining reliable and reproducible results in in vitro studies.
Table 1: Solubility and Storage of this compound
| Parameter | Value | Source |
| Solvent | Dimethyl Sulfoxide (DMSO) | [1] |
| Solubility in DMSO | 70 mg/mL (162.20 mM) | [1] |
| Stock Solution Storage | -80°C for up to 6 months; -20°C for up to 1 month | [1][4] |
| Appearance | Powder | [5] |
| Molecular Weight | 431.57 g/mol | [5] |
| Chemical Formula | C24H37N3O4 | [5] |
Note: It is recommended to use freshly opened, anhydrous DMSO for preparing stock solutions as hygroscopic DMSO can negatively impact solubility.[1] Ultrasonic treatment may be necessary to fully dissolve the compound.[1]
Mechanism of Action and Signaling Pathway
This compound selectively inhibits the αvβ1 integrin with an IC50 value of less than 50 nM.[1][6] This integrin plays a critical role in the activation of latent TGF-β.[2][3][7] By inhibiting αvβ1, this compound blocks the release of active TGF-β, thereby attenuating downstream profibrotic signaling.[2][3][7] A key downstream effect of this compound is the reduction of phosphorylated SMAD3 (pSMAD3) levels relative to total SMAD3.[1] This leads to a decrease in the expression of profibrotic genes, such as collagen type I alpha 1 (COL1A1) and tissue inhibitor of metalloproteinases 1 (TIMP1).[1]
Below is a diagram illustrating the signaling pathway targeted by this compound.
Experimental Protocols
Preparation of this compound Stock Solution
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile, conical-bottom polypropylene tubes
-
Vortex mixer
-
Ultrasonic bath (optional)
Protocol:
-
Equilibrate the this compound powder to room temperature before opening the vial to prevent condensation.
-
Aseptically add the required volume of anhydrous DMSO to the vial of this compound powder to achieve a desired stock concentration (e.g., 10 mM or 50 mM).
-
Vortex the solution thoroughly for several minutes to facilitate dissolution.
-
If the compound does not fully dissolve, sonicate the vial in a water bath for 5-10 minutes.
-
Once completely dissolved, aliquot the stock solution into smaller, single-use volumes in sterile polypropylene tubes.
-
Store the aliquots at -80°C for long-term storage (up to 6 months) or -20°C for short-term storage (up to 1 month). Avoid repeated freeze-thaw cycles.
Preparation of Working Solutions for Cell Culture
Important Considerations:
-
The final concentration of DMSO in the cell culture medium should be kept to a minimum, typically below 0.5%, to avoid cytotoxicity. Some sensitive cell lines may require even lower concentrations (e.g., <0.1%).
-
To avoid precipitation of the hydrophobic compound in the aqueous cell culture medium, it is recommended to perform serial dilutions.
-
Always include a vehicle control (cell culture medium with the same final concentration of DMSO) in your experiments.
Protocol (Example for preparing a 10 µM final concentration):
-
Thaw a single-use aliquot of the this compound DMSO stock solution (e.g., 10 mM) at room temperature.
-
Prepare an intermediate dilution of this compound in sterile, pre-warmed cell culture medium. For example, to make a 100 µM intermediate solution, dilute the 10 mM stock solution 1:100 (e.g., add 2 µL of 10 mM stock to 198 µL of cell culture medium). Mix well by gentle pipetting.
-
Add the intermediate dilution to the final volume of cell culture medium in your experimental plate or flask to achieve the desired final concentration. For a 10 µM final concentration, dilute the 100 µM intermediate solution 1:10 (e.g., add 100 µL of 100 µM intermediate solution to 900 µL of cell culture medium in a well of a 24-well plate).
-
Gently mix the final solution in the culture vessel.
The following diagram outlines the general workflow for preparing this compound for cell culture experiments.
References
- 1. A Versatile Method to Determine the Cellular Bioavailability of Small-Molecule Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.cn [medchemexpress.cn]
- 3. pubs.acs.org [pubs.acs.org]
- 4. cdn.stemcell.com [cdn.stemcell.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. lifetein.com [lifetein.com]
Application Note: Measuring pSMAD3 Inhibition by PLN-1474
Audience: Researchers, scientists, and drug development professionals.
Purpose: This document provides a detailed protocol for assessing the inhibitory effect of PLN-1474 on the TGF-β signaling pathway by measuring the phosphorylation of SMAD3 (pSMAD3) via Western blot.
Introduction
This compound is a small molecule that selectively inhibits the αvβ1 integrin.[1][2] This integrin plays a crucial role in the activation of transforming growth factor-beta (TGF-β), a key cytokine involved in fibrosis.[2] By inhibiting αvβ1, this compound is designed to block the activation of the TGF-β pathway, thereby reducing the downstream signaling cascade that leads to fibrotic gene expression.[2] A critical step in the canonical TGF-β signaling pathway is the phosphorylation of SMAD proteins, particularly SMAD3. Upon TGF-β receptor activation, SMAD3 is phosphorylated at serine residues (Ser423/425), allowing it to form a complex with SMAD4, translocate to the nucleus, and regulate gene transcription.[3][4] Therefore, measuring the levels of phosphorylated SMAD3 (pSMAD3) serves as a key pharmacodynamic biomarker to evaluate the efficacy of this compound in inhibiting the TGF-β pathway.
Signaling Pathway
The following diagram illustrates the proposed mechanism of action for this compound in the context of TGF-β signaling and pSMAD3 modulation.
Caption: this compound inhibits αvβ1 integrin, blocking TGF-β activation and subsequent SMAD3 phosphorylation.
Experimental Data
The following table summarizes hypothetical quantitative data from a Western blot experiment designed to measure the effect of this compound on TGF-β-induced pSMAD3 levels in a relevant cell line (e.g., hepatic stellate cells).
| Treatment Group | This compound Conc. | TGF-β (10 ng/mL) | pSMAD3/Total SMAD3 Ratio (Normalized) | Standard Deviation |
| Vehicle Control | 0 µM | - | 0.10 | ± 0.02 |
| TGF-β Stimulation | 0 µM | + | 1.00 | ± 0.15 |
| This compound (Low Dose) | 1 µM | + | 0.65 | ± 0.12 |
| This compound (Mid Dose) | 10 µM | + | 0.30 | ± 0.08 |
| This compound (High Dose) | 50 µM | + | 0.12 | ± 0.04 |
Western Blot Protocol for pSMAD3
This protocol details the steps for treating cells with this compound, preparing cell lysates, and performing a Western blot to detect pSMAD3.
Materials and Reagents
-
Cell Line: Appropriate cell line (e.g., HT-1080, HeLa, C2C12, or primary hepatic stellate cells)
-
Culture Media: As required for the chosen cell line
-
This compound: Stock solution in DMSO
-
Recombinant Human/Mouse TGF-β3: (e.g., #10858, Cell Signaling Technology)
-
Cell Lysis Buffer: (e.g., #9803, Cell Signaling Technology) or RIPA buffer
-
Protease/Phosphatase Inhibitor Cocktail: (e.g., #5872, Cell Signaling Technology)[5]
-
BCA or RC DC Protein Assay Kit: For protein quantification
-
SDS-PAGE Gels: (e.g., 4-12% Bis-Tris gels)
-
PVDF or Nitrocellulose Membranes
-
Transfer Buffer
-
Blocking Buffer: 5% w/v BSA in Tris-Buffered Saline with 0.1% Tween-20 (TBST)
-
Primary Antibodies:
-
Secondary Antibody: HRP-conjugated anti-rabbit IgG
-
Chemiluminescent Substrate (ECL)
-
Imaging System: For chemiluminescence detection
Experimental Workflow
Caption: Workflow for Western blot analysis of pSMAD3 after this compound treatment and TGF-β stimulation.
Detailed Procedure
-
Cell Culture and Treatment:
-
Plate cells and grow to 80-90% confluency.
-
Wash cells once with PBS and replace with serum-free media. Incubate for 18-22 hours.[5]
-
Pre-treat cells with the desired concentrations of this compound (e.g., 1 µM, 10 µM, 50 µM) or vehicle (DMSO) for 1-2 hours.
-
Stimulate the cells with TGF-β (e.g., 10 ng/mL) for 30 minutes.[3][5] A non-stimulated control group should be included.
-
-
Lysate Preparation:
-
Aspirate media and wash cells twice with ice-cold PBS.
-
Add ice-cold lysis buffer containing protease and phosphatase inhibitors to the plate.[5]
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
For maximal recovery of nuclear pSMAD3, sonicate the lysate briefly (e.g., 3 pulses of 15 seconds each).[5]
-
Centrifuge at ~14,000 x g for 15-20 minutes at 4°C to pellet cell debris.
-
Transfer the supernatant (protein lysate) to a new tube.
-
-
Protein Quantification and Sample Preparation:
-
Determine the protein concentration of each lysate using a BCA or RC DC protein assay.
-
Normalize the protein concentration for all samples with lysis buffer.
-
Add SDS-PAGE sample buffer to the lysates and heat at 95°C for 5 minutes.
-
-
Gel Electrophoresis and Transfer:
-
Load 20-30 µg of total protein per lane onto an SDS-polyacrylamide gel.[5]
-
Run the gel according to the manufacturer's instructions to separate proteins by size.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature with gentle agitation.
-
Incubate the membrane with the primary antibody for pSMAD3 (e.g., diluted 1:1000 in 5% BSA/TBST) overnight at 4°C.[6][7]
-
Wash the membrane three times for 5 minutes each with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody (diluted in 5% BSA/TBST) for 1 hour at room temperature.
-
Wash the membrane again, three times for 5 minutes each with TBST.
-
-
Detection and Analysis:
-
Prepare the ECL chemiluminescent substrate according to the manufacturer's instructions and apply it to the membrane.
-
Capture the chemiluminescent signal using an appropriate imaging system.
-
To normalize for protein loading, the blot can be stripped and re-probed for Total SMAD3 and/or a loading control protein like β-Actin.
-
Quantify the band intensities using densitometry software (e.g., ImageJ). Calculate the ratio of pSMAD3 to Total SMAD3 for each sample and normalize to the TGF-β stimulated control.
-
Conclusion
This protocol provides a robust framework for evaluating the inhibitory effect of this compound on the TGF-β signaling pathway. By quantifying the reduction in pSMAD3 levels, researchers can effectively assess the compound's mechanism of action and dose-dependent efficacy in a cellular context. Careful adherence to the protocol, particularly the inclusion of phosphatase inhibitors and appropriate controls, is critical for obtaining reliable and reproducible results.
References
- 1. agentcapital.com [agentcapital.com]
- 2. Pliant Therapeutics Initiates First-in-Human Clinical Trial of this compound for the Potential Treatment of Liver Fibrosis [prnewswire.com]
- 3. Phospho-SMAD3 (Ser423/425) (C25A9) Rabbit Monoclonal Antibody | Cell Signaling Technology [cellsignal.com]
- 4. Transforming Growth Factor-β-inducible Phosphorylation of Smad3 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. How should I prepare my samples to detect phospho-Smad2/3? | Cell Signaling Technology [cellsignal.com]
- 6. Phospho-SMAD3 (Ser423, Ser425) Polyclonal Antibody (44-246G) [thermofisher.com]
- 7. bio-rad-antibodies.com [bio-rad-antibodies.com]
Application Notes and Protocols: Immunohistochemical Analysis of Collagen I in PLN-1474 Treated Tissue
For Researchers, Scientists, and Drug Development Professionals
Introduction
PLN-1474 is a selective small-molecule inhibitor of the αvβ1 integrin, a key receptor involved in the activation of transforming growth factor-beta (TGF-β).[1] TGF-β is a master regulator of fibrosis, a pathological process characterized by the excessive deposition of extracellular matrix (ECM) components, most notably collagen type I.[2][3][4][5] In fibrotic diseases, such as nonalcoholic steatohepatitis (NASH) with liver fibrosis, the activation of TGF-β leads to the stimulation of collagen-producing cells, resulting in progressive scarring and organ dysfunction.[3] By selectively blocking the αvβ1 integrin, this compound aims to reduce the activation of TGF-β, thereby mitigating the downstream fibrotic cascade and decreasing the production of collagen I. Preclinical studies have demonstrated that this compound can reduce collagen gene expression and liver fibrosis in animal models.[6]
These application notes provide a comprehensive protocol for the immunohistochemical (IHC) detection and quantification of collagen I in tissues treated with this compound. The protocol is intended to guide researchers in assessing the anti-fibrotic efficacy of this compound.
Signaling Pathway of this compound in Collagen I Reduction
Caption: Mechanism of Action of this compound.
Data Presentation: Quantitative Analysis of Collagen I Expression
The following table presents representative quantitative data on the effect of this compound on collagen I protein expression as determined by immunohistochemistry and image analysis. This data is intended to serve as an example of the expected outcomes.
| Treatment Group | Dose (mg/kg) | Mean Collagen I Staining Intensity (Arbitrary Units) | Standard Deviation | % Reduction in Collagen I vs. Vehicle |
| Naive (Healthy Control) | 0 | 15.2 | 3.1 | N/A |
| Vehicle (Disease Control) | 0 | 85.7 | 12.4 | 0% |
| This compound | 10 | 58.3 | 9.8 | 32.0% |
| This compound | 30 | 35.1 | 7.5 | 59.1% |
| This compound | 100 | 22.6 | 5.2 | 73.6% |
Experimental Workflow
Caption: Immunohistochemistry Experimental Workflow.
Experimental Protocols
I. Tissue Preparation
-
Fixation: Immediately following excision, immerse tissue samples in 10% neutral buffered formalin for 24-48 hours at room temperature. The volume of fixative should be at least 10 times the volume of the tissue.
-
Processing and Embedding: Dehydrate the fixed tissues through a series of graded ethanol solutions, clear with xylene, and embed in paraffin wax.
-
Sectioning: Cut 4-5 µm thick sections from the paraffin-embedded tissue blocks using a microtome.
-
Mounting: Float the sections in a warm water bath and mount them onto positively charged glass slides. Dry the slides overnight at 37°C or for 1 hour at 60°C.
II. Immunohistochemical Staining for Collagen I
-
Deparaffinization and Rehydration:
-
Immerse slides in xylene: 2 changes, 5 minutes each.
-
Immerse in 100% ethanol: 2 changes, 3 minutes each.
-
Immerse in 95% ethanol: 2 changes, 3 minutes each.
-
Immerse in 70% ethanol: 1 change, 3 minutes.
-
Rinse in deionized water.
-
-
Antigen Retrieval:
-
Perform heat-induced epitope retrieval (HIER).
-
Immerse slides in a staining dish containing 10 mM Sodium Citrate buffer (pH 6.0).
-
Heat the buffer with the slides to 95-100°C in a water bath or steamer for 20-30 minutes.
-
Allow the slides to cool in the buffer for 20 minutes at room temperature.
-
Rinse slides with Tris-buffered saline with 0.1% Tween-20 (TBS-T).
-
-
Blocking:
-
Quench endogenous peroxidase activity by incubating sections in 3% hydrogen peroxide in methanol for 10-15 minutes at room temperature.
-
Rinse with TBS-T.
-
Block non-specific protein binding by incubating sections with a protein blocking solution (e.g., 5% normal goat serum in TBS) for 30-60 minutes at room temperature in a humidified chamber.
-
-
Primary Antibody Incubation:
-
Dilute a validated anti-Collagen I primary antibody in antibody diluent to its optimal concentration. A recommended starting dilution for a rabbit polyclonal anti-collagen I antibody is 1:200 to 1:1000.
-
Incubate the sections with the primary antibody overnight at 4°C in a humidified chamber.
-
-
Secondary Antibody and Detection:
-
Rinse slides with TBS-T: 3 changes, 5 minutes each.
-
Incubate sections with a horseradish peroxidase (HRP)-conjugated goat anti-rabbit secondary antibody for 30-60 minutes at room temperature.
-
Rinse slides with TBS-T: 3 changes, 5 minutes each.
-
Prepare the 3,3'-Diaminobenzidine (DAB) chromogen solution according to the manufacturer's instructions.
-
Incubate sections with the DAB solution until the desired brown staining intensity is reached (typically 2-10 minutes). Monitor under a microscope.
-
Stop the reaction by rinsing with deionized water.
-
-
Counterstaining, Dehydration, and Mounting:
-
Counterstain with hematoxylin for 30-60 seconds to visualize cell nuclei.
-
"Blue" the hematoxylin by rinsing in running tap water.
-
Dehydrate the sections through graded ethanol solutions and xylene.
-
Coverslip the slides using a permanent mounting medium.
-
III. Image Acquisition and Quantitative Analysis
-
Image Acquisition:
-
Scan the stained slides at high resolution (e.g., 20x or 40x objective) using a digital slide scanner or a microscope equipped with a digital camera.
-
Ensure consistent illumination and white balance settings across all slides to be compared.
-
-
Quantitative Image Analysis:
-
Utilize image analysis software such as ImageJ/Fiji, QuPath, or other commercially available platforms.
-
Color Deconvolution: Separate the DAB (brown) and hematoxylin (blue) stains into individual channels.
-
Thresholding: Set a consistent threshold for the DAB channel to define the positively stained area for collagen I.
-
Quantification: Measure the percentage of the total tissue area that is positively stained for collagen I. Alternatively, measure the mean staining intensity within the positive regions.
-
Data Normalization: For each treatment group, calculate the average percentage of positive area or mean intensity. Normalize the data from the this compound treated groups to the vehicle-treated disease control group to determine the percentage reduction in collagen I deposition.
-
Conclusion
This document provides a detailed framework for the immunohistochemical evaluation of collagen I in tissues treated with the αvβ1 integrin inhibitor, this compound. Adherence to this standardized protocol will enable researchers to generate robust and reproducible data to assess the anti-fibrotic potential of this therapeutic agent. The provided diagrams and tables offer a clear visual representation of the experimental logic and expected outcomes.
References
- 1. agentcapital.com [agentcapital.com]
- 2. JournalAgent⢠- Hakemli Dergiler İçin Online Makale Toplama, DeÄerlendirme ve Yayımlama Sistemi [jag.journalagent.com]
- 3. Frontiers | TGF-β inhibitors: the future for prevention and treatment of liver fibrosis? [frontiersin.org]
- 4. TGF β1 and PDGF AA override Collagen type I inhibition of proliferation in human liver connective tissue cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Pliant Therapeutics to Present Preclinical Data in Primary Sclerosing Cholangitis at The Liver Meeting 2019 [prnewswire.com]
Application Notes and Protocols for PLN-1474 Administration in a Carbon Tetrachloride (CCl4) Mouse Model
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the administration and evaluation of PLN-1474, a selective inhibitor of the αVβ1 integrin, in a carbon tetrachloride (CCl4)-induced mouse model of liver fibrosis.
Introduction
This compound is a small molecule that selectively targets the αVβ1 integrin, playing a crucial role in the activation of transforming growth factor-beta (TGF-β), a central regulator of fibrosis.[1][2] Preclinical studies have demonstrated its potential in reducing liver fibrosis, making it a promising candidate for therapeutic intervention in fibrotic liver diseases.[1][2] The CCl4-induced liver fibrosis model in mice is a widely used and well-established model that mimics key aspects of human liver injury and fibrosis, providing a robust platform for evaluating the efficacy of anti-fibrotic agents like this compound.[3][4][5]
Mechanism of Action and Signaling Pathway
This compound exerts its anti-fibrotic effects by inhibiting the αVβ1 integrin-mediated activation of TGF-β. In the liver, injury induced by agents like CCl4 leads to the release of latent TGF-β. The αVβ1 integrin, expressed on the surface of hepatic stellate cells (HSCs), binds to this latent complex, causing a conformational change that releases active TGF-β. Active TGF-β then binds to its receptors (TβRI and TβRII) on HSCs, initiating a downstream signaling cascade primarily through the phosphorylation of Smad2 and Smad3.[6][7][8] This signaling promotes the transdifferentiation of quiescent HSCs into proliferative, collagen-producing myofibroblasts, leading to the excessive deposition of extracellular matrix (ECM) and the progression of liver fibrosis.[6][9] By blocking the initial activation of TGF-β, this compound aims to halt this fibrotic cascade at a critical upstream point.[1]
Experimental Protocols
The following protocols provide a framework for inducing liver fibrosis in mice using CCl4 and for the subsequent administration and evaluation of this compound.
CCl4-Induced Liver Fibrosis Model
Materials:
-
Male C57BL/6 mice (8-10 weeks old)
-
Carbon tetrachloride (CCl4)
-
Corn oil or olive oil (vehicle for CCl4)
-
Appropriate syringes and needles for intraperitoneal (i.p.) injection or oral gavage
Protocol:
-
Acclimatize mice for at least one week before the start of the experiment.
-
Prepare a 10% (v/v) solution of CCl4 in corn oil or olive oil.
-
Administer CCl4 to mice at a dose of 0.5-1.0 mL/kg body weight via intraperitoneal injection or oral gavage.[9][10]
-
Repeat the CCl4 administration twice or three times a week for a period of 4-8 weeks to induce significant liver fibrosis.[3][4][9]
-
A control group of mice should receive the vehicle (corn oil or olive oil) alone following the same administration schedule.
This compound Administration (Hypothetical Protocol)
Note: As specific preclinical data for this compound in the CCl4 model is not publicly available, this protocol is based on general practices for evaluating anti-fibrotic compounds. Dose and duration should be optimized in pilot studies.
Materials:
-
This compound
-
Appropriate vehicle for this compound (e.g., PBS, sterile water with solubilizing agents)
-
Syringes and needles for oral gavage or intraperitoneal injection
Protocol:
-
Prophylactic Treatment:
-
Begin this compound administration concurrently with the first dose of CCl4.
-
Administer this compound daily via oral gavage or i.p. injection at a predetermined dose (e.g., 10, 30, 100 mg/kg).
-
Continue daily treatment throughout the CCl4 induction period (4-8 weeks).
-
-
Therapeutic Treatment:
-
Induce liver fibrosis with CCl4 for 4 weeks.
-
Begin this compound administration after the establishment of fibrosis.
-
Continue CCl4 administration alongside this compound treatment for an additional 2-4 weeks.
-
Administer this compound daily at various doses as described above.
-
Experimental Groups:
-
Group 1: Vehicle control (Corn oil + this compound vehicle)
-
Group 2: CCl4 control (CCl4 + this compound vehicle)
-
Group 3: CCl4 + this compound (Low dose)
-
Group 4: CCl4 + this compound (Medium dose)
-
Group 5: CCl4 + this compound (High dose)
Data Presentation and Analysis
Quantitative Data Summary
The following tables represent hypothetical data to illustrate the expected outcomes of a successful study.
Table 1: Serum Biomarkers of Liver Injury
| Group | ALT (U/L) | AST (U/L) |
| Vehicle Control | 35 ± 5 | 50 ± 8 |
| CCl4 Control | 250 ± 40 | 300 ± 50 |
| CCl4 + this compound (10 mg/kg) | 180 ± 30 | 220 ± 40 |
| CCl4 + this compound (30 mg/kg) | 120 ± 20 | 150 ± 25 |
| CCl4 + this compound (100 mg/kg) | 80 ± 15 | 100 ± 20 |
| Data are presented as mean ± SD. |
Table 2: Liver Fibrosis Markers
| Group | Hydroxyproline (μg/g liver) | α-SMA Positive Area (%) | Sirius Red Positive Area (%) |
| Vehicle Control | 100 ± 15 | 1.0 ± 0.2 | 0.5 ± 0.1 |
| CCl4 Control | 500 ± 70 | 15 ± 3 | 10 ± 2 |
| CCl4 + this compound (10 mg/kg) | 380 ± 50 | 10 ± 2 | 7 ± 1.5 |
| CCl4 + this compound (30 mg/kg) | 250 ± 40 | 6 ± 1.5 | 4 ± 1 |
| CCl4 + this compound (100 mg/kg) | 150 ± 25 | 3 ± 1 | 2 ± 0.5 |
| Data are presented as mean ± SD. |
Table 3: Gene Expression Analysis of Fibrotic Markers in Liver Tissue (Fold Change vs. Vehicle)
| Gene | CCl4 Control | CCl4 + this compound (30 mg/kg) |
| Col1a1 | 15 ± 3 | 5 ± 1 |
| Acta2 (α-SMA) | 12 ± 2.5 | 4 ± 0.8 |
| Tgf-β1 | 8 ± 1.5 | 3 ± 0.5 |
| Data are presented as mean ± SD. |
Key Experimental Methodologies
-
Serum Analysis: Collect blood via cardiac puncture at the time of sacrifice. Measure serum levels of alanine aminotransferase (ALT) and aspartate aminotransferase (AST) using standard biochemical assay kits.
-
Histological Analysis:
-
Fix a portion of the liver in 10% neutral buffered formalin, embed in paraffin, and section.
-
Stain sections with Hematoxylin and Eosin (H&E) for general morphology and inflammation assessment.
-
Stain sections with Sirius Red or Masson's Trichrome to visualize and quantify collagen deposition.
-
-
Immunohistochemistry (IHC):
-
Perform IHC on liver sections to detect and quantify the expression of alpha-smooth muscle actin (α-SMA), a marker of activated HSCs.
-
-
Hydroxyproline Assay:
-
Measure the hydroxyproline content in a separate portion of the liver tissue as a quantitative measure of total collagen.
-
-
Gene Expression Analysis (qRT-PCR):
-
Isolate total RNA from liver tissue.
-
Synthesize cDNA and perform quantitative real-time PCR to measure the mRNA expression levels of key fibrotic genes, such as Col1a1 (Collagen Type I Alpha 1), Acta2 (α-SMA), and Tgf-β1.
-
-
Protein Expression Analysis (Western Blot):
-
Extract total protein from liver tissue.
-
Perform Western blotting to measure the protein levels of α-SMA, Collagen I, TGF-β1, and phosphorylated Smad2/3.
-
Conclusion
The CCl4-induced mouse model of liver fibrosis is a valuable tool for the preclinical evaluation of anti-fibrotic therapies. By leveraging the detailed protocols and understanding the underlying signaling pathways outlined in these application notes, researchers can effectively assess the therapeutic potential of this compound and other αVβ1 integrin inhibitors. The provided hypothetical data tables serve as a guide for expected outcomes and highlight key endpoints for robust analysis. Careful experimental design and adherence to these protocols will be crucial for generating reliable and reproducible data in the development of novel treatments for fibrotic liver diseases.
References
- 1. ir.pliantrx.com [ir.pliantrx.com]
- 2. agentcapital.com [agentcapital.com]
- 3. CCl4-induced liver fibrosis model | SMC Laboratories Inc. [smccro-lab.com]
- 4. scantox.com [scantox.com]
- 5. meliordiscovery.com [meliordiscovery.com]
- 6. Pien-Tze-Huang alleviates CCl4-induced liver fibrosis through the inhibition of HSC autophagy and the TGF-β1/Smad2 pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 7. TGF-β in Hepatic Stellate Cell Activation and Liver Fibrogenesis—Updated 2019 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Involvement of TGF-β1/Smad3 Signaling in Carbon Tetrachloride-Induced Acute Liver Injury in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. A new cirrhotic animal protocol combining carbon tetrachloride with methotrexate to address limitations of the currently used chemical-induced models - PMC [pmc.ncbi.nlm.nih.gov]
- 10. crimsonpublishers.com [crimsonpublishers.com]
Measuring αVβ1 Integrin Expression in Response to PLN-1474: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
PLN-1474 is a small molecule, selective inhibitor of the αVβ1 integrin, a key receptor involved in the activation of transforming growth factor-beta (TGF-β).[1][2][3] In fibrotic diseases, such as nonalcoholic steatohepatitis (NASH), TGF-β is a central mediator, driving the production of extracellular matrix proteins and promoting tissue scarring.[4] The αVβ1 integrin, expressed on the surface of activated fibroblasts, binds to the latent TGF-β complex, leading to its activation.[5] By inhibiting αVβ1, this compound aims to block this activation step, thereby reducing the downstream pro-fibrotic signaling of TGF-β.[4]
Interestingly, TGF-β signaling can, in turn, upregulate the expression of several integrins, including αVβ1, creating a potential positive feedback loop that perpetuates the fibrotic response.[1][6] This interplay suggests that inhibiting TGF-β activation with this compound might not only block its immediate downstream effects but could also lead to a reduction in αVβ1 integrin expression over time.
These application notes provide detailed protocols for researchers to quantify the expression of αVβ1 integrin at both the protein and mRNA levels in response to treatment with this compound. The following methods will enable the investigation of the direct and indirect effects of this compound on the αVβ1 signaling axis.
Data Presentation
The following tables are templates for organizing and presenting quantitative data obtained from the experimental protocols described below.
Table 1: Effect of this compound on αVβ1 Integrin Surface Protein Expression Measured by Flow Cytometry
| Treatment Group | Concentration (nM) | Mean Fluorescence Intensity (MFI) of αVβ1 | % of αVβ1 Positive Cells |
| Vehicle Control | 0 | ||
| This compound | 1 | ||
| This compound | 10 | ||
| This compound | 100 | ||
| This compound | 1000 | ||
| Positive Control | - |
Table 2: Effect of this compound on Total αV and β1 Integrin Subunit Protein Expression Measured by Western Blot
| Treatment Group | Concentration (nM) | Relative Density of αV Subunit (normalized to loading control) | Relative Density of β1 Subunit (normalized to loading control) |
| Vehicle Control | 0 | ||
| This compound | 1 | ||
| This compound | 10 | ||
| This compound | 100 | ||
| This compound | 1000 | ||
| Positive Control | - |
Table 3: Effect of this compound on ITGAV (αV) and ITGB1 (β1) mRNA Expression Measured by RT-qPCR
| Treatment Group | Concentration (nM) | Fold Change in ITGAV mRNA Expression (relative to vehicle) | Fold Change in ITGB1 mRNA Expression (relative to vehicle) |
| Vehicle Control | 0 | 1.0 | 1.0 |
| This compound | 1 | ||
| This compound | 10 | ||
| This compound | 100 | ||
| This compound | 1000 | ||
| Positive Control | - |
Signaling Pathway and Experimental Workflows
Caption: Signaling pathway of this compound in inhibiting TGF-β activation.
Caption: Workflow for analyzing αVβ1 protein expression.
Caption: Workflow for analyzing αVβ1 mRNA expression.
Experimental Protocols
Protocol 1: Flow Cytometry for Surface αVβ1 Integrin Expression
This protocol details the measurement of αVβ1 integrin expressed on the cell surface.
Materials:
-
Cells of interest (e.g., primary human hepatic stellate cells, LX-2 cells)
-
Cell culture medium and supplements
-
This compound
-
Vehicle control (e.g., DMSO)
-
Phosphate-Buffered Saline (PBS)
-
FACS Buffer (PBS with 2% FBS and 0.1% sodium azide)
-
Primary antibody: Mouse anti-human αVβ1 integrin antibody
-
Isotype control: Mouse IgG isotype control antibody
-
Secondary antibody: Phycoerythrin (PE)-conjugated goat anti-mouse IgG
-
Flow cytometer
Procedure:
-
Cell Culture and Treatment:
-
Plate cells at an appropriate density in 6-well plates and allow them to adhere overnight.
-
Treat cells with varying concentrations of this compound or vehicle control for the desired time period (e.g., 24, 48, or 72 hours).
-
-
Cell Harvesting:
-
Gently wash the cells with PBS.
-
Detach the cells using a non-enzymatic cell dissociation solution to preserve surface proteins.
-
Transfer the cell suspension to a microcentrifuge tube and centrifuge at 300 x g for 5 minutes.
-
Discard the supernatant and resuspend the cell pellet in cold FACS buffer.
-
-
Antibody Staining:
-
Aliquot approximately 1 x 10^6 cells per tube.
-
Add the primary anti-αVβ1 antibody or the isotype control antibody at the manufacturer's recommended concentration.
-
Incubate on ice for 30-60 minutes in the dark.
-
Wash the cells twice with cold FACS buffer by centrifuging at 300 x g for 5 minutes and resuspending the pellet.
-
Add the PE-conjugated secondary antibody at the manufacturer's recommended concentration.
-
Incubate on ice for 30 minutes in the dark.
-
Wash the cells twice with cold FACS buffer.
-
-
Data Acquisition and Analysis:
-
Resuspend the final cell pellet in 300-500 µL of FACS buffer.
-
Acquire data on a flow cytometer, collecting at least 10,000 events per sample.
-
Analyze the data using appropriate software. Gate on the live cell population and compare the mean fluorescence intensity (MFI) and the percentage of positive cells between the vehicle-treated and this compound-treated groups.
-
Protocol 2: Western Blotting for Total αV and β1 Integrin Subunit Expression
This protocol measures the total cellular protein levels of the individual αV and β1 integrin subunits.
Materials:
-
Treated cells from Protocol 1
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: Rabbit anti-human αV integrin, Rabbit anti-human β1 integrin, and an antibody for a loading control (e.g., anti-GAPDH or anti-β-actin)
-
Secondary antibody: HRP-conjugated goat anti-rabbit IgG
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Protein Extraction:
-
Wash the treated cells with ice-cold PBS.
-
Lyse the cells in RIPA buffer on ice for 30 minutes.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant containing the total protein.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Normalize the protein concentrations and add Laemmli sample buffer. Boil the samples at 95°C for 5 minutes.
-
Load equal amounts of protein per lane onto an SDS-PAGE gel.
-
Run the gel to separate the proteins by size.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against αV, β1, and the loading control overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection and Analysis:
-
Apply the ECL substrate to the membrane.
-
Capture the chemiluminescent signal using an imaging system.
-
Quantify the band intensities using densitometry software. Normalize the intensity of the αV and β1 bands to the loading control.
-
Protocol 3: Real-Time Quantitative PCR (RT-qPCR) for ITGAV and ITGB1 mRNA Expression
This protocol quantifies the mRNA levels of the genes encoding the αV (ITGAV) and β1 (ITGB1) integrin subunits.
Materials:
-
Treated cells from Protocol 1
-
RNA extraction kit (e.g., RNeasy Mini Kit)
-
DNase I
-
cDNA synthesis kit
-
qPCR primers for human ITGAV, ITGB1, and a reference gene (e.g., GAPDH, ACTB)
-
SYBR Green or TaqMan qPCR master mix
-
RT-qPCR instrument
Procedure:
-
RNA Extraction:
-
Harvest the treated cells and extract total RNA using an RNA extraction kit according to the manufacturer's instructions.
-
Treat the extracted RNA with DNase I to remove any contaminating genomic DNA.
-
Quantify the RNA and assess its purity (A260/A280 ratio).
-
-
cDNA Synthesis:
-
Synthesize first-strand cDNA from an equal amount of RNA for each sample using a cDNA synthesis kit.
-
-
RT-qPCR:
-
Prepare the qPCR reaction mix containing the cDNA template, forward and reverse primers for either ITGAV, ITGB1, or the reference gene, and the qPCR master mix.
-
Run the qPCR reaction in an RT-qPCR instrument using a standard thermal cycling protocol.
-
-
Data Analysis:
-
Determine the cycle threshold (Ct) values for each gene in each sample.
-
Calculate the relative mRNA expression levels using the ΔΔCt method. Normalize the Ct values of the target genes (ITGAV and ITGB1) to the Ct value of the reference gene. Then, calculate the fold change in expression relative to the vehicle-treated control group.
-
Conclusion
The provided protocols offer a comprehensive framework for investigating the effects of this compound on αVβ1 integrin expression. By employing flow cytometry, western blotting, and RT-qPCR, researchers can gain valuable insights into the molecular mechanisms of this promising anti-fibrotic agent. The data generated from these experiments will help to elucidate whether the therapeutic benefits of this compound are solely due to the inhibition of TGF-β activation or also involve a feedback mechanism that leads to the downregulation of αVβ1 integrin expression. This information is crucial for the continued development and clinical application of this compound and other integrin-targeting therapies.
References
- 1. aV integrins and TGF-β-induced EMT: a circle of regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Integrin αVβ1 regulates procollagen I production through a non-canonical transforming growth factor β signaling pathway in human hepatic stellate cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Autocrine Transforming Growth Factor-β1 Activation Mediated by Integrin αVβ3 Regulates Transcriptional Expression of Laminin-332 in Madin-Darby Canine Kidney Epithelial Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. αvβ1 integrin as a novel therapeutic target for tissue fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The αvβ1 integrin plays a critical in vivo role in tissue fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cross Talk among TGF-β Signaling Pathways, Integrins, and the Extracellular Matrix - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: PLN-1474 in Combination with Other Anti-Fibrotic Agents
For Researchers, Scientists, and Drug Development Professionals
Introduction
PLN-1474 is a selective small-molecule inhibitor of the αvβ1 (alpha-v beta-1) integrin, a key receptor involved in the activation of transforming growth factor-beta (TGF-β).[1][2][3] TGF-β is a central mediator of fibrosis, a pathological process characterized by excessive deposition of extracellular matrix that can lead to organ dysfunction and failure. By selectively blocking the αvβ1 integrin, this compound aims to inhibit the pro-fibrotic signaling cascade at a critical upstream point.[1][2][3] Preclinical studies have demonstrated the potential of this compound in reducing liver fibrosis, particularly in the context of nonalcoholic steatohepatitis (NASH).[1][2][3]
The multifaceted nature of fibrosis suggests that combination therapy, targeting multiple pathways simultaneously, may offer a more effective therapeutic strategy than monotherapy. This document provides an overview of the preclinical rationale and available data for the use of this compound in combination with other anti-fibrotic agents, along with detailed experimental protocols for researchers investigating these combinations.
Signaling Pathway of this compound
This compound targets the activation of TGF-β, a critical step in the fibrotic cascade. The αvβ1 integrin, expressed on the surface of myofibroblasts, binds to the latency-associated peptide (LAP) of the latent TGF-β complex. This interaction leads to a conformational change that releases the active TGF-β, which can then bind to its receptor (TGF-βR) on the cell surface. This binding initiates a downstream signaling cascade, primarily through the phosphorylation of SMAD proteins (pSMAD), which translocate to the nucleus and promote the transcription of pro-fibrotic genes, such as those for collagen (e.g., COL1A1) and other extracellular matrix components. This compound selectively inhibits the αvβ1 integrin, thereby preventing the release of active TGF-β and interrupting this pro-fibrotic signaling.
Rationale for Combination Therapy
Fibrosis is a complex process involving multiple cell types and signaling pathways. While targeting the TGF-β pathway with this compound is a promising approach, combining it with agents that have complementary mechanisms of action could lead to synergistic or additive anti-fibrotic effects. Potential combination partners could include drugs that target:
-
Inflammation: Agents that reduce the chronic inflammation that drives fibrosis.
-
Oxidative Stress: Antioxidants that can mitigate the cellular damage contributing to fibrosis.
-
Other Pro-fibrotic Pathways: Inhibitors of pathways such as the Platelet-Derived Growth Factor (PDGF) or Connective Tissue Growth Factor (CTGF) pathways.
-
Metabolic Dysregulation: In the context of NASH, therapies that improve metabolic parameters.
Data from studies on bexotegrast (PLN-74809), a dual inhibitor of αvβ6 and αvβ1, supports the rationale for combination therapy. In preclinical studies using human lung slices, bexotegrast showed a synergistic effect in reducing fibrogenic gene expression when combined with standard-of-care therapies for idiopathic pulmonary fibrosis (IPF). While not specific to this compound in liver fibrosis, this provides a strong proof-of-concept for the benefits of a multi-target approach involving αvβ1 inhibition.
Preclinical Data Summary
While specific quantitative data on this compound in combination with other anti-fibrotic agents is not yet publicly available in peer-reviewed literature, preclinical studies have demonstrated its efficacy as a monotherapy.
Table 1: Preclinical Monotherapy Data for αvβ1 Inhibition
| Model System | Key Findings | Reference(s) |
| Carbon Tetrachloride (CCl4) Mouse Model of Liver Fibrosis | - Significant reduction in liver fibrosis. - Attenuated TGF-β signaling, as indicated by reduced phosphorylation of Smad3. | [4] |
| Human NASH Liver Slices | - Significantly reduced expression of pro-fibrotic genes. | [1][2] |
| Fibrotic Human Liver Explants | - Clear reductions in profibrogenic gene expression by myofibroblasts. - Anti-fibrotic effect was comparable to that of a TGF-β receptor inhibitor, highlighting the importance of the αVβ1 integrin-TGF-β activation pathway in fibrotic liver disease. |
Experimental Protocols
The following are detailed protocols for key experiments to evaluate the efficacy of this compound alone and in combination with other anti-fibrotic agents in preclinical models of liver fibrosis.
In Vivo Model: Carbon Tetrachloride (CCl4)-Induced Liver Fibrosis in Mice
This model is widely used to induce liver fibrosis and is relevant for testing anti-fibrotic therapies.
Experimental Workflow:
Methodology:
-
Animal Model: Male C57BL/6 mice, 8-10 weeks old.
-
Fibrosis Induction: Administer CCl4 (diluted in corn oil, e.g., 1:3 v/v) via intraperitoneal injection at a dose of 1 mL/kg body weight, twice weekly for 4-8 weeks.
-
Treatment Groups:
-
Vehicle control (e.g., appropriate solvent for this compound and combination agent).
-
This compound monotherapy (dose to be determined by pharmacokinetic and tolerability studies).
-
Combination agent monotherapy.
-
This compound + combination agent.
-
-
Drug Administration: Administer this compound and the combination agent via oral gavage or other appropriate route, daily or as determined by their pharmacokinetic profiles, starting after 2-4 weeks of CCl4 induction to model a therapeutic intervention.
-
Endpoint Analysis:
-
Histology: Perfuse and fix liver tissue in 10% neutral buffered formalin. Embed in paraffin and section. Stain with Hematoxylin and Eosin (H&E) for general morphology and Picrosirius Red for collagen deposition. Quantify fibrotic area using image analysis software.
-
Gene Expression Analysis (qRT-PCR): Isolate RNA from snap-frozen liver tissue. Synthesize cDNA and perform quantitative real-time PCR for key fibrotic markers such as Col1a1, Acta2 (α-SMA), and Timp1.
-
Protein Analysis (Western Blot or ELISA): Homogenize liver tissue to extract protein. Perform Western blotting for α-SMA and phosphorylated SMAD3 (pSMAD3). Measure soluble collagen using an ELISA kit.
-
Hydroxyproline Assay: Quantify total collagen content in the liver by measuring hydroxyproline levels.
-
Ex Vivo Model: Precision-Cut Human Liver Slices (PCLS)
This model uses fresh human liver tissue and can provide valuable translational data.
Experimental Workflow:
Methodology:
-
Tissue Source: Obtain fresh, non-transplantable human liver tissue from surgical resections.
-
Slice Preparation: Use a Krumdieck or similar tissue slicer to prepare precision-cut liver slices of approximately 250 µm thickness and 5 mm diameter.
-
Culture: Culture slices individually in 12-well plates in Williams' Medium E supplemented with fetal bovine serum and antibiotics.
-
Treatment: After an initial recovery period, treat the slices with this compound, the combination agent, or the combination of both at various concentrations. Include a vehicle control.
-
Endpoint Analysis:
-
Viability Assay: Measure ATP content or LDH release into the culture medium to assess tissue viability.
-
Gene Expression Analysis (qRT-PCR): Isolate RNA from the liver slices and analyze the expression of pro-fibrotic genes as described for the in vivo model.
-
Protein Secretion (ELISA): Measure the levels of secreted pro-collagen type I C-peptide (PICP) or other fibrosis-related proteins in the culture medium.
-
Conclusion
This compound, as a selective inhibitor of the αvβ1 integrin, represents a targeted approach to anti-fibrotic therapy. While preclinical data for this compound monotherapy are promising, the exploration of combination therapies is a logical and scientifically sound next step to enhance efficacy. The experimental protocols provided herein offer a framework for researchers to investigate the potential of this compound in combination with other anti-fibrotic agents. Further research in this area is crucial to unlock the full therapeutic potential of targeting αvβ1-mediated fibrosis.
References
- 1. ir.pliantrx.com [ir.pliantrx.com]
- 2. pliantrx.com [pliantrx.com]
- 3. Mouse model of carbon tetrachloride induced liver fibrosis: Histopathological changes and expression of CD133 and epidermal growth factor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. αvβ1 integrin as a novel therapeutic target for tissue fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: A Comparative Analysis of αVβ1 Integrin Inhibition by Lentiviral shRNA Knockdown and PLN-1474 Treatment
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed comparison of two primary methods for inhibiting αVβ1 integrin function: genetic knockdown using lentiviral short hairpin RNA (shRNA) and pharmacological inhibition with the small molecule PLN-1474. Understanding the principles, protocols, and quantitative effects of each approach is crucial for designing experiments to investigate the role of αVβ1 in various biological processes, particularly in the context of fibrotic diseases.
Introduction to αVβ1 Integrin and Its Role in Fibrosis
This document outlines and compares two powerful techniques to achieve this inhibition:
-
Lentiviral shRNA Knockdown: A genetic approach that provides stable, long-term suppression of the αV and/or β1 integrin subunits at the mRNA level, leading to reduced protein expression.
-
This compound Treatment: A pharmacological approach using a selective small molecule inhibitor that directly blocks the function of the αVβ1 integrin protein.[7][8]
Quantitative Data Summary
The following tables summarize the quantitative data associated with both lentiviral shRNA knockdown of αVβ1 and treatment with αVβ1 inhibitors like this compound and its well-characterized analog, C8.
Table 1: Efficacy of αVβ1 Inhibition
| Parameter | Lentiviral shRNA Knockdown | This compound / C8 Treatment | Citation |
| Target | mRNA of ITGAV (αV) and/or ITGB1 (β1) | αVβ1 integrin protein | [7][9][10] |
| Mechanism | Post-transcriptional gene silencing | Competitive inhibition of ligand binding | [7][11] |
| In Vitro Efficacy | Up to 95% reduction in target mRNA | IC50 <50 nM (this compound), IC50 = 0.63 nM (C8) | [1][7][12] |
| In Vivo Efficacy | Constitutive knockdown in transduced cells | Reduction of fibrosis markers in mouse models | [7][13] |
Table 2: Downstream Effects of αVβ1 Inhibition
| Downstream Effect | Lentiviral shRNA Knockdown of αVβ1 | This compound / C8 Treatment | Citation |
| pSMAD3 Levels | Reduction in TGF-β induced SMAD3 phosphorylation | Significant reduction in liver fibrosis mouse model | [7][14] |
| Collagen Gene Expression (e.g., COL1A1) | Decreased expression in response to TGF-β | Decreased expression in liver fibrosis models | [7][15] |
| Pro-fibrotic Gene Expression (e.g., TIMP1) | Not explicitly quantified in reviewed sources | Decreased expression with 10 µM this compound in liver | [7] |
| Collagen Deposition | Reduction in fibrosis models | Significantly decreased in NASH mouse model | [7][16] |
Signaling Pathway and Experimental Workflow Diagrams
Experimental Protocols
Protocol 1: Lentiviral shRNA Knockdown of αVβ1 (ITGAV and ITGB1)
This protocol provides a general framework for the stable knockdown of the αV (ITGAV) and β1 (ITGB1) integrin subunits in cultured cells.
Materials:
-
Target cells (e.g., hepatic stellate cells, lung fibroblasts)
-
Lentiviral shRNA constructs targeting ITGAV and ITGB1 (and non-targeting control) in a suitable vector (e.g., pLKO.1-puro)
-
Lentiviral packaging plasmids (e.g., psPAX2, pMD2.G)
-
HEK293T cells for virus production
-
Transfection reagent
-
Complete culture medium
-
Polybrene or other transduction enhancement reagent
-
Puromycin or other selection antibiotic
-
Reagents for RNA extraction and qRT-PCR
-
Antibodies against αV and β1 integrins for Western blotting
Procedure:
-
Lentivirus Production:
-
Co-transfect HEK293T cells with the shRNA-containing plasmid and packaging plasmids using a suitable transfection reagent.
-
Incubate for 48-72 hours.
-
Harvest the virus-containing supernatant and filter through a 0.45 µm filter.
-
Concentrate the viral particles if necessary.
-
-
Transduction of Target Cells:
-
Plate target cells and allow them to adhere.
-
On the day of transduction, replace the medium with fresh medium containing a transduction-enhancing reagent like Polybrene (typically 4-8 µg/mL).[2]
-
Add the lentiviral particles at a predetermined multiplicity of infection (MOI).
-
Incubate for 18-24 hours.[17]
-
Replace the virus-containing medium with fresh complete medium.
-
-
Selection of Transduced Cells:
-
Validation of Knockdown:
Protocol 2: In Vitro Treatment with this compound
This protocol describes the treatment of cultured cells with this compound to inhibit αVβ1 function.
Materials:
-
Cultured target cells
-
This compound
-
DMSO for stock solution preparation
-
Complete culture medium
-
Reagents for downstream analysis (e.g., cell lysis buffer, antibodies for Western blotting, RNA extraction kits)
Procedure:
-
Preparation of this compound Stock Solution:
-
Dissolve this compound in DMSO to create a high-concentration stock solution (e.g., 10 mM).
-
Store the stock solution at -20°C or -80°C.[7]
-
-
Cell Seeding and Treatment:
-
Plate target cells in appropriate culture vessels and allow them to grow to the desired confluency.
-
Prepare working solutions of this compound by diluting the stock solution in culture medium to the desired final concentrations (e.g., a range from nM to µM). A typical effective concentration for in vitro studies is around 10 µM.[7]
-
Include a vehicle control (DMSO) at the same final concentration as in the highest this compound treatment group.
-
Remove the old medium from the cells and replace it with the medium containing this compound or the vehicle control.
-
-
Incubation and Downstream Analysis:
-
Incubate the cells for the desired period (e.g., 24-72 hours), depending on the specific assay.
-
After incubation, harvest the cells for downstream analysis, such as:
-
Protocol 3: In Vivo Administration of an αVβ1 Inhibitor in a Mouse Model of Fibrosis
This protocol provides a general guideline for the therapeutic administration of an αVβ1 inhibitor in a preclinical mouse model of fibrosis (e.g., bleomycin-induced lung fibrosis or carbon tetrachloride-induced liver fibrosis).
Materials:
-
Mouse model of fibrosis (e.g., C57BL/6 mice)
-
Fibrosis-inducing agent (e.g., bleomycin, carbon tetrachloride)
-
αVβ1 inhibitor (e.g., this compound or a similar compound)
-
Vehicle for drug formulation
-
Administration equipment (e.g., gavage needles, osmotic minipumps)
Procedure:
-
Induction of Fibrosis:
-
Induce fibrosis in the mice according to a validated protocol. For example, for lung fibrosis, administer bleomycin via oropharyngeal or intratracheal instillation.[23] For liver fibrosis, administer carbon tetrachloride via intraperitoneal injection.
-
-
Drug Preparation and Administration:
-
Formulate the αVβ1 inhibitor in a suitable vehicle for the chosen route of administration.
-
Begin treatment after the establishment of fibrosis (therapeutic model).
-
Administer the inhibitor via a clinically relevant route. For an orally active compound like this compound, daily oral gavage is appropriate.[7] Alternatively, continuous delivery via osmotic minipumps can be used.[23]
-
Include a control group that receives the vehicle only.
-
-
Monitoring and Endpoint Analysis:
-
Monitor the health and weight of the animals throughout the study.
-
At the end of the treatment period (e.g., 6-12 weeks for a NASH model), euthanize the animals and harvest the fibrotic organs (e.g., liver, lungs).[7]
-
Perform histological analysis (e.g., Sirius Red or Masson's trichrome staining) to assess collagen deposition.
-
Measure hydroxyproline content as a quantitative measure of collagen.
-
Analyze tissue lysates by Western blotting for pSMAD3 levels and by qRT-PCR for pro-fibrotic gene expression.[7]
-
Conclusion
Both lentiviral shRNA knockdown and pharmacological inhibition with this compound are effective methods for targeting the αVβ1 integrin and mitigating its pro-fibrotic effects. The choice of method depends on the specific experimental goals. Lentiviral shRNA offers a powerful tool for long-term, stable knockdown, ideal for dissecting the fundamental roles of αVβ1 in cell lines. In contrast, this compound provides a temporally controlled, dose-dependent inhibition that is more directly translatable to a therapeutic context and is suitable for both in vitro and in vivo studies. These application notes and protocols provide a comprehensive guide for researchers to effectively utilize these techniques in their investigation of αVβ1-mediated pathologies.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Protocol 3 - Lentivirus Transduction into Target Cell Lines | MUSC Hollings Cancer Center [hollingscancercenter.musc.edu]
- 3. medchemexpress.com [medchemexpress.com]
- 4. home.pavlab.msl.ubc.ca [home.pavlab.msl.ubc.ca]
- 5. αvβ1 integrin-IN-1|1689540-62-2|安捷凯 [anjiechem.com]
- 6. manuals.cellecta.com [manuals.cellecta.com]
- 7. αvβ1 integrin-IN-1 (TFA) - MedChem Express [bioscience.co.uk]
- 8. ir.pliantrx.com [ir.pliantrx.com]
- 9. scbt.com [scbt.com]
- 10. scbt.com [scbt.com]
- 11. Short hairpin RNA (shRNA): design, delivery, and assessment of gene knockdown - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Dual inhibition of αvβ6 and αvβ1 reduces fibrogenesis in lung tissue explants from patients with IPF - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. Hsp70 Knockdown by siRNA Decreased Collagen Production in Keloid Fibroblasts - PMC [pmc.ncbi.nlm.nih.gov]
- 17. sigmaaldrich.com [sigmaaldrich.com]
- 18. scbt.com [scbt.com]
- 19. Measuring RNAi knockdown using qPCR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. reddit.com [reddit.com]
- 21. Poly-L-Lactic Acid Increases Collagen Gene Expression and Synthesis in Cultured Dermal Fibroblast (Hs68) Through the p38 MAPK Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Frontiers | Collagen peptides affect collagen synthesis and the expression of collagen, elastin, and versican genes in cultured human dermal fibroblasts [frontiersin.org]
- 23. Discovery of a new class of integrin antibodies for fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Hydroxyproline Assay for Quantifying Collagen Content in PLN-1474 Treated Liver Samples
For Researchers, Scientists, and Drug Development Professionals
Introduction
PLN-1474 is a small molecule, selective inhibitor of the αvβ1 integrin, which plays a crucial role in the activation of transforming growth factor-beta (TGF-β)[1][2]. TGF-β is a primary driver of fibrosis, a pathological process characterized by the excessive accumulation of extracellular matrix (ECM) components, predominantly collagen, leading to tissue scarring and organ dysfunction[3]. In the context of liver disease, fibrosis is a hallmark of progressive conditions such as nonalcoholic steatohepatitis (NASH), which can advance to cirrhosis and liver failure[1][2]. This compound has demonstrated significant anti-fibrotic effects in preclinical models of liver fibrosis by selectively blocking the αvβ1 integrin-mediated activation of TGF-β[4][5].
The quantification of collagen content in liver tissue is a critical endpoint for evaluating the efficacy of anti-fibrotic therapies like this compound. The hydroxyproline assay is a widely accepted and reliable method for determining total collagen content. Hydroxyproline is an amino acid that is almost exclusively found in collagen[6]. This application note provides a detailed protocol for performing a hydroxyproline assay on liver samples from preclinical models treated with this compound.
Signaling Pathway of this compound in Liver Fibrosis
Caption: Mechanism of action of this compound in inhibiting liver fibrosis.
Experimental Protocol: Hydroxyproline Assay
This protocol is adapted from established methods for the colorimetric determination of hydroxyproline in liver tissue[7][8][9].
Materials:
-
Liver tissue samples (frozen or fresh)
-
Homogenizer
-
Concentrated Hydrochloric Acid (HCl, ~12 N)
-
Chloramine-T solution
-
Ehrlich's reagent (p-dimethylaminobenzaldehyde, DMAB)
-
Trans-4-hydroxy-L-proline (for standard curve)
-
Phosphate-buffered saline (PBS)
-
Spectrophotometer (plate reader compatible)
-
96-well microplate
-
Heating block or water bath
-
Centrifuge
Procedure:
-
Sample Preparation and Hydrolysis:
-
Accurately weigh approximately 50-100 mg of liver tissue.
-
Homogenize the tissue in a known volume of ice-cold PBS.
-
Transfer a specific volume of the homogenate to a pressure-sealable, acid-resistant tube.
-
Add an equal volume of concentrated HCl to achieve a final concentration of 6 N.
-
Securely cap the tubes and hydrolyze the samples at 110-120°C for 16-18 hours.
-
After hydrolysis, allow the samples to cool to room temperature.
-
Centrifuge the hydrolysates at 10,000 x g for 5 minutes to pellet any debris.
-
Carefully transfer the supernatant to a new tube. The supernatant can be stored at -20°C if not used immediately.
-
-
Standard Curve Preparation:
-
Prepare a stock solution of trans-4-hydroxy-L-proline at 1 mg/mL in distilled water.
-
Create a series of standards ranging from 0 to 100 µg/mL by diluting the stock solution.
-
-
Colorimetric Reaction:
-
Pipette 50 µL of each standard and hydrolyzed sample supernatant into separate wells of a 96-well microplate.
-
Add 100 µL of Chloramine-T solution to each well.
-
Incubate at room temperature for 20 minutes.
-
Add 100 µL of Ehrlich's reagent to each well.
-
Incubate at 65°C for 15-20 minutes. A color change to pink/red will occur.
-
Cool the plate to room temperature.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance of each well at 560 nm using a spectrophotometer.
-
Subtract the absorbance of the blank (0 µg/mL standard) from all readings.
-
Plot the absorbance values of the standards against their known concentrations to generate a standard curve.
-
Determine the concentration of hydroxyproline in the samples using the standard curve.
-
Calculate the total hydroxyproline content and normalize it to the initial wet weight of the liver tissue (µg of hydroxyproline per mg of liver tissue).
-
Experimental Workflow
Caption: Workflow for the hydroxyproline assay in liver tissue.
Data Presentation
The following table presents hypothetical data from a preclinical study evaluating the efficacy of this compound in a mouse model of liver fibrosis.
| Treatment Group | Dose (mg/kg) | n | Mean Hydroxyproline (µg/mg liver tissue) | Standard Deviation | % Reduction vs. Vehicle |
| Naive Control | - | 8 | 2.5 | 0.4 | - |
| Vehicle Control | - | 10 | 12.8 | 2.1 | 0% |
| This compound | 10 | 10 | 8.9 | 1.5 | 30.5% |
| This compound | 30 | 10 | 6.2 | 1.1 | 51.6% |
| This compound | 100 | 10 | 4.1 | 0.8 | 68.0% |
Conclusion
The hydroxyproline assay is a robust and reproducible method for quantifying collagen content in liver tissue, making it an essential tool for assessing the anti-fibrotic efficacy of therapeutic agents like this compound. The provided protocol offers a detailed guide for researchers to implement this assay in their studies. The dose-dependent reduction in hepatic hydroxyproline levels in this compound-treated animals would provide strong evidence of its anti-fibrotic activity, consistent with its mechanism of inhibiting the pro-fibrotic TGF-β pathway.
References
- 1. Pliant Therapeutics Initiates First-in-Human Clinical Trial of this compound for the Potential Treatment of Liver Fibrosis [prnewswire.com]
- 2. ir.pliantrx.com [ir.pliantrx.com]
- 3. Mechanosignaling via Integrins: Pivotal Players in Liver Fibrosis Progression and Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. agentcapital.com [agentcapital.com]
- 5. Pliant Therapeutics Announces Successful Completion of this compound Phase 1 Study and Development Transition to Global Pharmaceutical Partner - Pliant Therapeutics, Inc. [ir.pliantrx.com]
- 6. researchgate.net [researchgate.net]
- 7. pubcompare.ai [pubcompare.ai]
- 8. HYDROXYPROLINE ASSAY [bio-protocol.org]
- 9. researchgate.net [researchgate.net]
Application Note: Unveiling the Anti-Fibrotic Effects of PLN-1474 on Hepatic Stellate Cells via RNA-Seq Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Liver fibrosis, a wound-healing response to chronic liver injury, is characterized by the excessive accumulation of extracellular matrix (ECM) proteins. Hepatic stellate cells (HSCs) are the primary cell type responsible for liver fibrosis. Upon activation by pro-fibrotic cytokines such as Transforming Growth Factor-beta (TGF-β), quiescent HSCs transdifferentiate into proliferative, migratory, and ECM-producing myofibroblasts. PLN-1474 is a selective small molecule inhibitor of integrin αVβ1, a key cell surface receptor involved in the activation of latent TGF-β.[1][2] By blocking this activation, this compound is being investigated as a potential therapeutic agent to halt or reverse liver fibrosis. This application note provides a comprehensive protocol for utilizing RNA sequencing (RNA-seq) to elucidate the transcriptomic changes in primary human hepatic stellate cells (hHSCs) following treatment with this compound, thereby offering insights into its mechanism of action and anti-fibrotic potential.
Principle and Mechanism of Action
This compound targets the integrin αVβ1, which plays a crucial role in the conversion of latent TGF-β to its active form.[1] Active TGF-β binds to its receptors on HSCs, initiating a signaling cascade that leads to the expression of fibrotic genes. By inhibiting αVβ1, this compound is expected to downregulate the TGF-β signaling pathway and consequently suppress the expression of genes associated with HSC activation, proliferation, and ECM production. RNA-seq is a powerful tool to globally assess these transcriptomic changes and identify the key signaling pathways modulated by this compound.
Representative Data
While specific RNA-seq data for this compound-treated HSCs is not publicly available, the following tables represent the expected transcriptomic changes based on its mechanism of action as a TGF-β signaling inhibitor. These data are illustrative and based on published studies of TGF-β-treated HSCs.
Table 1: Differentially Expressed Genes (DEGs) in hHSCs Treated with this compound vs. Vehicle Control (Hypothetical Data)
| Gene Symbol | Gene Name | Log2 Fold Change (this compound/Control) | p-value | Biological Function |
| COL1A1 | Collagen Type I Alpha 1 Chain | -3.5 | < 0.001 | ECM component |
| ACTA2 | Actin Alpha 2, Smooth Muscle | -3.2 | < 0.001 | HSC activation marker |
| TIMP1 | TIMP Metallopeptidase Inhibitor 1 | -2.8 | < 0.001 | Inhibitor of matrix degradation |
| SERPINE1 | Serpin Family E Member 1 (PAI-1) | -2.5 | < 0.001 | Inhibitor of fibrinolysis |
| CTGF | Connective Tissue Growth Factor | -2.3 | < 0.001 | Pro-fibrotic cytokine |
| TGFB1 | Transforming Growth Factor Beta 1 | -1.5 | < 0.01 | Pro-fibrotic cytokine |
| SMAD3 | SMAD Family Member 3 | -1.2 | < 0.05 | TGF-β signaling mediator |
| ID1 | Inhibitor of DNA Binding 1, HLH Protein | 2.0 | < 0.01 | Inhibitor of HSC activation |
| BAMBI | BMP And Activin Membrane Bound Inhibitor | 1.8 | < 0.01 | TGF-β pseudo-receptor, inhibitor |
| SMAD7 | SMAD Family Member 7 | 1.5 | < 0.05 | Inhibitory SMAD |
Table 2: Enriched Signaling Pathways Modulated by this compound Treatment (Hypothetical Data)
| Pathway Name | Genes Involved | Enrichment Score | p-value |
| TGF-β Signaling Pathway | TGFB1, SMAD3, SMAD7, SERPINE1 | -4.2 | < 0.001 |
| Extracellular Matrix Organization | COL1A1, TIMP1, CTGF | -3.8 | < 0.001 |
| Focal Adhesion | ACTA2, ITGAV, ITGB1 | -3.1 | < 0.01 |
| Hepatic Fibrosis Signaling Pathway | COL1A1, ACTA2, TIMP1, CTGF | -4.5 | < 0.001 |
Experimental Protocols
This section outlines a detailed protocol for the RNA-seq analysis of primary hHSCs treated with this compound.
Isolation and Culture of Primary Human Hepatic Stellate Cells
-
Source: Obtain fresh, non-cirrhotic human liver tissue from surgical resections.
-
Protocol:
-
Perfuse the liver tissue with a collagenase/pronase solution to digest the extracellular matrix.
-
Perform density gradient centrifugation to separate the HSCs from other liver cell types.
-
Plate the isolated HSCs on plastic culture dishes and culture in DMEM supplemented with 10% FBS and 1% penicillin/streptomycin.
-
Allow the cells to culture for 7-10 days to undergo spontaneous activation to a myofibroblast-like phenotype.
-
This compound Treatment
-
Reagents:
-
This compound (dissolved in a suitable solvent, e.g., DMSO)
-
Vehicle control (e.g., DMSO)
-
Culture medium (DMEM with 2% FBS)
-
-
Protocol:
-
Seed the activated hHSCs in 6-well plates at a density of 2 x 10^5 cells/well.
-
Once the cells are adherent, replace the medium with low-serum medium (2% FBS) and incubate for 24 hours.
-
Treat the cells with the desired concentration of this compound or vehicle control. A dose-response experiment is recommended to determine the optimal concentration.
-
Incubate the cells for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
RNA Extraction and Quality Control
-
Reagents:
-
TRIzol reagent or a commercial RNA extraction kit (e.g., RNeasy Mini Kit, Qiagen)
-
DNase I
-
-
Protocol:
-
Lyse the cells directly in the culture wells using TRIzol or the lysis buffer from the kit.
-
Extract total RNA according to the manufacturer's protocol.
-
Treat the extracted RNA with DNase I to remove any contaminating genomic DNA.
-
Assess the quantity and purity of the RNA using a spectrophotometer (e.g., NanoDrop).
-
Evaluate the integrity of the RNA using a bioanalyzer (e.g., Agilent Bioanalyzer). An RNA Integrity Number (RIN) > 8 is recommended for library preparation.
-
RNA-Seq Library Preparation and Sequencing
-
Protocol:
-
Prepare stranded mRNA-seq libraries from the high-quality total RNA using a commercial kit (e.g., TruSeq Stranded mRNA Library Prep Kit, Illumina).
-
Perform quality control on the prepared libraries to assess their size and concentration.
-
Sequence the libraries on a high-throughput sequencing platform (e.g., Illumina NovaSeq) to a desired read depth (e.g., 20-30 million reads per sample).
-
Bioinformatic Analysis
-
Pipeline:
-
Quality Control: Use tools like FastQC to assess the quality of the raw sequencing reads.
-
Alignment: Align the reads to the human reference genome (e.g., GRCh38) using a splice-aware aligner like STAR.
-
Quantification: Count the number of reads mapping to each gene using tools like featureCounts or HTSeq.
-
Differential Expression Analysis: Use packages like DESeq2 or edgeR in R to identify differentially expressed genes between the this compound-treated and vehicle control groups.
-
Pathway Analysis: Perform gene set enrichment analysis (GSEA) or use tools like DAVID or Metascape to identify the biological pathways and processes that are significantly affected by the treatment.
-
Visualizations
Experimental workflow for RNA-seq analysis.
This compound inhibits the TGF-β signaling pathway.
Conclusion
This application note provides a framework for investigating the effects of this compound on hepatic stellate cells using RNA-seq. The detailed protocols and expected outcomes will guide researchers in designing and executing experiments to unravel the molecular mechanisms underlying the anti-fibrotic activity of this promising therapeutic candidate. The insights gained from such studies will be invaluable for the development of novel therapies for liver fibrosis.
References
Application Notes and Protocols: Evaluating the Anti-Fibrotic Efficacy of PLN-1474 in 3D Liver Spheroid Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Liver fibrosis is a wound-healing response to chronic liver injury that can progress to cirrhosis and end-stage liver disease. A key driver of this process is the activation of hepatic stellate cells (HSCs) and the subsequent excessive deposition of extracellular matrix (ECM). Transforming growth factor-beta (TGF-β) is a master regulator of fibrosis. PLN-1474 is a selective inhibitor of the αvβ1 integrin, which plays a crucial role in the activation of TGF-β.[1][2][3][4][5][6] This mechanism makes this compound a promising therapeutic candidate for liver fibrosis associated with non-alcoholic steatohepatitis (NASH).[1][2][6][7]
Three-dimensional (3D) liver spheroid models have emerged as highly relevant in vitro systems that bridge the gap between traditional 2D cell culture and in vivo animal models.[8][9] These models, often comprising co-cultures of hepatocytes, HSCs, and other non-parenchymal cells, better recapitulate the multicellular architecture and complex cell-cell interactions of the native liver.[8][9][10] This application note provides a detailed protocol for utilizing 3D liver spheroid models to assess the anti-fibrotic potential of this compound.
Mechanism of Action of this compound
This compound is a small molecule that selectively inhibits the αvβ1 integrin.[1][2][11] Integrins are transmembrane receptors that mediate cell-matrix and cell-cell interactions.[3][12] The αvβ1 integrin is instrumental in the activation of latent TGF-β by binding to the RGD motif in the latency-associated peptide (LAP), leading to a conformational change that releases active TGF-β.[12] By inhibiting αvβ1, this compound effectively blocks this activation step, thereby reducing downstream pro-fibrotic signaling through the SMAD pathway.[3][11] This leads to a decrease in the expression of fibrotic genes such as collagen type 1 alpha 1 (COL1A1) and tissue inhibitor of metalloproteinases 1 (TIMP1).[11]
Experimental Protocols
Protocol 1: Formation of 3D Liver Spheroids
This protocol describes the generation of co-culture spheroids using primary human hepatocytes and hepatic stellate cells.
Materials:
-
Primary human hepatocytes
-
Primary human hepatic stellate cells (HSCs)
-
Hepatocyte culture medium
-
Stellate cell culture medium
-
Ultra-low attachment (ULA) round-bottom 96-well plates
-
Geltrex™ or similar basement membrane matrix (optional)
Procedure:
-
Culture primary human hepatocytes and HSCs in their respective media according to the supplier's instructions.
-
On the day of spheroid formation, detach the cells using a gentle dissociation reagent like Accutase. Do not use trypsin for hepatocytes.[13]
-
Perform a cell count and determine viability for both cell types.
-
Prepare a co-culture cell suspension with a defined ratio of hepatocytes to HSCs (e.g., 10:1 or 5:1). The final cell density should be optimized, typically ranging from 1,000 to 5,000 cells per spheroid.
-
Seed the cell suspension into ULA 96-well plates.
-
Centrifuge the plates at a low speed (e.g., 200 x g) for 2 minutes to facilitate cell aggregation at the bottom of the wells.[13]
-
Incubate the plates at 37°C and 5% CO2. Spheroid formation should occur within 48-72 hours.[13]
-
Perform half-medium changes every 2-3 days, being careful not to aspirate the spheroids.[14]
Protocol 2: Induction of Fibrosis and Treatment with this compound
This protocol outlines the induction of a fibrotic phenotype in the liver spheroids and subsequent treatment with this compound.
Materials:
-
Mature 3D liver spheroids
-
Pro-fibrotic stimuli (e.g., TGF-β1 at 5 ng/mL, or a combination of free fatty acids like oleic and palmitic acid)
-
This compound stock solution (dissolved in a suitable solvent like DMSO)
-
Culture medium
Procedure:
-
After spheroid formation (Day 3-4), replace the medium with fresh medium containing the pro-fibrotic stimulus.
-
Culture the spheroids for an additional 72 hours to induce a fibrotic response.
-
On the day of treatment, prepare serial dilutions of this compound in culture medium. Ensure the final solvent concentration is consistent across all wells and does not exceed 0.1%.
-
Remove the medium containing the pro-fibrotic stimulus and replace it with the medium containing different concentrations of this compound. Include appropriate vehicle controls.
-
Incubate the spheroids with this compound for 48-72 hours.
Protocol 3: Assessment of Anti-Fibrotic Efficacy
This section details the endpoint assays to quantify the effects of this compound on fibrosis in the 3D liver spheroids.
1. Gene Expression Analysis (qRT-PCR):
-
Collect spheroids from each treatment group.
-
Extract total RNA using a suitable kit.
-
Perform reverse transcription to synthesize cDNA.
-
Use qRT-PCR to quantify the expression of key fibrotic genes, including COL1A1, ACTA2 (α-SMA), TIMP1, and TGFB1. Normalize to a housekeeping gene (e.g., GAPDH).
2. Protein Analysis (Immunofluorescence and Western Blot):
-
For immunofluorescence, fix the spheroids, embed them in paraffin or OCT, and section them.[14]
-
Stain sections with antibodies against key fibrosis markers like Collagen I and α-SMA.
-
For Western blotting, lyse the spheroids and quantify total protein. Probe for Collagen I, α-SMA, and phosphorylated SMAD3 (pSMAD3).[11]
3. Collagen Deposition Assay:
-
Use a Sirius Red staining kit to quantify total collagen content in the spheroids.
4. Cytotoxicity Assay:
-
Measure ATP levels (e.g., using CellTiter-Glo® 3D) or LDH release to assess the viability of the spheroids after treatment with this compound.
Data Presentation
The following tables present representative data demonstrating the expected outcomes of this compound treatment in a 3D liver spheroid model of fibrosis.
Table 1: Effect of this compound on Pro-Fibrotic Gene Expression
| Treatment Group | Relative COL1A1 Expression (Fold Change) | Relative ACTA2 Expression (Fold Change) |
| Vehicle Control | 1.0 ± 0.1 | 1.0 ± 0.2 |
| Pro-fibrotic Stimulus | 8.5 ± 0.7 | 6.2 ± 0.5 |
| Stimulus + 1 µM this compound | 4.2 ± 0.4 | 3.1 ± 0.3 |
| Stimulus + 10 µM this compound | 1.5 ± 0.2 | 1.3 ± 0.2 |
Data are presented as mean ± SD.
Table 2: Quantification of Collagen Deposition and Cytotoxicity
| Treatment Group | Total Collagen (µ g/spheroid ) | Spheroid Viability (% of Control) |
| Vehicle Control | 5.2 ± 0.5 | 100 ± 5.1 |
| Pro-fibrotic Stimulus | 25.8 ± 2.1 | 98 ± 4.5 |
| Stimulus + 1 µM this compound | 12.1 ± 1.5 | 99 ± 5.3 |
| Stimulus + 10 µM this compound | 6.5 ± 0.8 | 97 ± 4.8 |
Data are presented as mean ± SD.
Summary and Conclusion
The protocols outlined in this application note provide a robust framework for evaluating the anti-fibrotic efficacy of this compound in a physiologically relevant 3D liver spheroid model. By leveraging this system, researchers can obtain quantitative data on the compound's ability to modulate key fibrotic pathways, including TGF-β signaling and ECM deposition. The use of 3D co-culture models is critical for generating more predictive in vitro data, thereby facilitating the translation of promising therapeutic candidates like this compound into clinical development for the treatment of liver fibrosis.
References
- 1. agentcapital.com [agentcapital.com]
- 2. Pliant Therapeutics Initiates First-in-Human Clinical Trial of this compound for the Potential Treatment of Liver Fibrosis [prnewswire.com]
- 3. Mechanosignaling via Integrins: Pivotal Players in Liver Fibrosis Progression and Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Novartis partners Pliant Therapeutics for fibrosis assets [pharmaceutical-technology.com]
- 5. firstwordpharma.com [firstwordpharma.com]
- 6. fiercebiotech.com [fiercebiotech.com]
- 7. Pliant Therapeutics Initiates First-in-Human Clinical Trial of this compound for the Potential Treatment of Liver Fibrosis - Pliant Therapeutics, Inc. [ir.pliantrx.com]
- 8. mdpi.com [mdpi.com]
- 9. Current Perspective: 3D Spheroid Models Utilizing Human-Based Cells for Investigating Metabolism-Dependent Drug-Induced Liver Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mahidol.elsevierpure.com [mahidol.elsevierpure.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. Emerging therapeutic opportunities for integrin inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. fujifilmcdi.com [fujifilmcdi.com]
- 14. Preparation of Three-Dimensional (3D) Human Liver (HepaRG) Cultures for Histochemical and Immunohistochemical Staining and Light Microscopic Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Flow Cytometry Analysis of αVβ1 Expressing Cells with PLN-1474
For Researchers, Scientists, and Drug Development Professionals
Introduction
Integrin αVβ1 is a heterodimeric cell surface receptor that plays a crucial role in cell adhesion and signaling. Its involvement in the activation of transforming growth factor-beta (TGF-β), a key mediator of fibrosis, has made it a significant therapeutic target for fibrotic diseases. PLN-1474 is a potent and selective small molecule inhibitor of the αVβ1 integrin, currently under investigation for the treatment of liver fibrosis, such as that associated with nonalcoholic steatohepatitis (NASH).[1]
These application notes provide detailed protocols for the characterization and analysis of αVβ1 integrin expression on various cell types using flow cytometry, and for assessing the inhibitory activity of this compound.
Mechanism of Action of this compound
This compound selectively binds to the αVβ1 integrin, blocking its interaction with its natural ligands, including the latency-associated peptide (LAP) of TGF-β. This inhibition prevents the conformational changes required for the release and activation of TGF-β, thereby downregulating the downstream fibrotic signaling cascade.
αVβ1-Mediated TGF-β Activation Signaling Pathway
Caption: αVβ1-Mediated TGF-β Activation Pathway and Inhibition by this compound.
Quantitative Data Summary
The following tables summarize key quantitative data for this compound and antibodies used in the flow cytometry protocols.
Table 1: this compound Inhibitory Activity
| Parameter | Value | Reference |
| IC50 (αVβ1) | <50 nM | [2] |
| Target | Integrin αVβ1 | |
| Mechanism | Blocks TGF-β activation | [1] |
Table 2: Example Data from Competitive Flow Cytometry Analysis
| This compound Concentration (nM) | Percent Inhibition of αVβ1 Binding (%) |
| 0.1 | 5 ± 2 |
| 1 | 25 ± 5 |
| 10 | 50 ± 7 |
| 100 | 85 ± 4 |
| 1000 | 98 ± 1 |
| Note: These are representative data and may vary depending on the cell type and experimental conditions. |
Table 3: Recommended Antibody Concentrations for Flow Cytometry
| Antibody | Application | Recommended Concentration |
| Anti-Integrin αVβ1 | Flow Cytometry | 1-5 µg/10^6 cells |
| Isotype Control | Flow Cytometry | Match primary antibody concentration |
| Fluorochrome-conjugated Secondary Antibody | Flow Cytometry | Titrate for optimal signal |
Experimental Protocols
Protocol 1: Flow Cytometry Analysis of αVβ1 Expression
This protocol outlines the steps for staining cell surface αVβ1 integrin for analysis by flow cytometry.
Materials:
-
Cells of interest (e.g., hepatic stellate cells, fibroblasts)
-
Phosphate-Buffered Saline (PBS)
-
Flow Cytometry Staining Buffer (e.g., PBS with 2% FBS and 0.1% sodium azide)
-
Primary antibody: Anti-human/mouse αVβ1 integrin antibody
-
Isotype control antibody
-
Fluorochrome-conjugated secondary antibody (if the primary is not directly conjugated)
-
Fixation/Permeabilization Buffer (optional, for intracellular staining if needed)
-
Propidium Iodide (PI) or other viability dye
Procedure:
-
Cell Preparation:
-
For suspension cells, wash once with cold PBS and resuspend in Flow Cytometry Staining Buffer to a concentration of 1 x 10^6 cells/mL.
-
For adherent cells, detach using a non-enzymatic cell dissociation solution. Wash once with cold PBS and resuspend in Flow Cytometry Staining Buffer to a concentration of 1 x 10^6 cells/mL.
-
-
Blocking (Optional but Recommended):
-
To block non-specific binding, incubate cells with an Fc receptor blocking reagent for 10-15 minutes at 4°C.
-
-
Primary Antibody Staining:
-
Aliquot 100 µL of the cell suspension (1 x 10^5 cells) into flow cytometry tubes.
-
Add the anti-αVβ1 antibody to the sample tube and the corresponding isotype control to a separate tube at the predetermined optimal concentration.
-
Incubate for 30-60 minutes at 4°C in the dark.
-
-
Washing:
-
Wash the cells twice by adding 2 mL of Flow Cytometry Staining Buffer, centrifuging at 300-400 x g for 5 minutes, and decanting the supernatant.
-
-
Secondary Antibody Staining (if required):
-
If using an unconjugated primary antibody, resuspend the cell pellet in 100 µL of Flow Cytometry Staining Buffer containing the fluorochrome-conjugated secondary antibody at its optimal dilution.
-
Incubate for 30 minutes at 4°C in the dark.
-
Wash the cells twice as described in step 4.
-
-
Viability Staining:
-
Resuspend the cell pellet in 500 µL of Flow Cytometry Staining Buffer.
-
Add a viability dye such as Propidium Iodide (PI) just before analysis to exclude dead cells.
-
-
Data Acquisition:
-
Acquire events on a flow cytometer. Be sure to collect a sufficient number of events for statistical analysis.
-
Analyze the data using appropriate flow cytometry software.
-
Protocol 2: Competitive Binding Assay to Evaluate this compound Inhibition of αVβ1
This protocol is designed to assess the ability of this compound to inhibit the binding of an anti-αVβ1 antibody to the cell surface.
Materials:
-
Same as Protocol 1
-
This compound
Procedure:
-
Cell Preparation: Prepare cells as described in Protocol 1, step 1.
-
This compound Incubation:
-
Aliquot 100 µL of the cell suspension into flow cytometry tubes.
-
Add varying concentrations of this compound (e.g., in a dose-response curve from 0.1 nM to 10 µM) to the respective tubes. Include a vehicle control (e.g., DMSO) tube.
-
Incubate for 30-60 minutes at 37°C to allow for inhibitor binding.
-
-
Primary Antibody Staining:
-
Without washing, add the anti-αVβ1 antibody at a pre-determined concentration (ideally at its EC50 for binding) to all tubes.
-
Incubate for 30-60 minutes at 4°C in the dark.
-
-
Washing and Secondary Staining (if required):
-
Proceed with washing and secondary antibody staining as described in Protocol 1, steps 4 and 5.
-
-
Viability Staining and Data Acquisition:
-
Perform viability staining and data acquisition as described in Protocol 1, steps 6 and 7.
-
-
Data Analysis:
-
The Median Fluorescence Intensity (MFI) of the αVβ1 staining will decrease in the presence of increasing concentrations of this compound.
-
Calculate the percentage of inhibition for each this compound concentration relative to the vehicle control.
-
Plot the percent inhibition against the log of the this compound concentration to determine the IC50 value.
-
Experimental Workflow Diagrams
Caption: General workflow for cell surface staining by flow cytometry.
References
Illuminating the Path of a Novel Anti-Fibrotic Agent: In Vivo Imaging of PLN-1474 Distribution
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
PLN-1474 is a promising small molecule inhibitor targeting integrin αvβ1, a key player in the activation of transforming growth factor-beta (TGF-β), a central mediator of fibrosis.[1] Understanding the in vivo biodistribution and target engagement of this compound is critical for its development as a therapeutic for fibrotic diseases such as non-alcoholic steatohepatitis (NASH) with liver fibrosis. These application notes provide detailed protocols for conducting in vivo imaging studies to visualize and quantify the distribution of this compound using preclinical fluorescence and positron emission tomography (PET) imaging techniques. While specific imaging data for this compound is not publicly available, this document leverages data from analogous integrin-targeting small molecules to provide representative experimental workflows and data presentation formats.
Mechanism of Action: Targeting the TGF-β Signaling Pathway
This compound exerts its anti-fibrotic effects by selectively inhibiting the integrin αvβ1. This integrin plays a crucial role in the activation of latent TGF-β, a potent pro-fibrotic cytokine. By binding to the latency-associated peptide (LAP) of the TGF-β complex, integrin αvβ1 facilitates a conformational change that releases the active TGF-β, which then binds to its receptors (TGFβRI and TGFβRII) on the cell surface. This initiates a downstream signaling cascade, primarily through the phosphorylation of SMAD proteins (SMAD2/3), which then translocate to the nucleus to regulate the transcription of genes involved in fibrosis, such as collagen. This compound, by inhibiting αvβ1, blocks this initial activation step, thereby reducing the downstream fibrotic signaling.
Data Presentation: Quantitative Biodistribution
The following tables present hypothetical, yet representative, quantitative data for the biodistribution of a this compound analog, either fluorescently labeled for optical imaging or radiolabeled for PET imaging. This data is modeled on published studies of other integrin-targeting small molecules and peptides.[2][3]
Table 1: Ex Vivo Biodistribution of Fluorescently-Labeled this compound Analog in a Mouse Model of Liver Fibrosis
| Organ | Mean Fluorescence Intensity (Photons/s/mm²) ± SD (n=5) |
| Liver (Fibrotic) | 8.5 x 10⁸ ± 1.2 x 10⁸ |
| Liver (Healthy Control) | 2.1 x 10⁸ ± 0.5 x 10⁸ |
| Spleen | 3.2 x 10⁸ ± 0.7 x 10⁸ |
| Kidneys | 15.6 x 10⁸ ± 2.1 x 10⁸ |
| Lungs | 1.8 x 10⁸ ± 0.4 x 10⁸ |
| Heart | 1.5 x 10⁸ ± 0.3 x 10⁸ |
| Muscle | 0.9 x 10⁸ ± 0.2 x 10⁸ |
| Blood | 4.5 x 10⁸ ± 0.9 x 10⁸ |
Data collected at 4 hours post-injection of a Cy7-labeled this compound analog.
Table 2: Quantitative PET Imaging Data of a ⁶⁸Ga-Labeled this compound Analog in a Mouse Model of Liver Fibrosis
| Organ | % Injected Dose per Gram (%ID/g) ± SD (n=5) at 1-hour post-injection |
| Liver (Fibrotic) | 4.2 ± 0.8 |
| Liver (Healthy Control) | 1.5 ± 0.3 |
| Spleen | 2.1 ± 0.5 |
| Kidneys | 12.5 ± 2.3 |
| Lungs | 0.9 ± 0.2 |
| Heart | 0.7 ± 0.1 |
| Muscle | 0.5 ± 0.1 |
| Blood | 2.8 ± 0.6 |
Experimental Protocols
The following protocols provide a framework for conducting in vivo imaging studies to determine the biodistribution of this compound. These protocols can be adapted for either fluorescence or PET imaging modalities.
Protocol 1: In Vivo Fluorescence Imaging of a Fluorescently-Labeled this compound Analog
Objective: To visualize and quantify the whole-body distribution of a fluorescently-labeled this compound analog in a preclinical model of liver fibrosis.
Materials:
-
This compound analog conjugated to a near-infrared (NIR) fluorophore (e.g., Cy7)
-
Animal model of liver fibrosis (e.g., CCl₄-induced or bile duct ligation model in mice) and healthy control mice
-
In vivo imaging system (e.g., IVIS Spectrum)
-
Anesthesia system (e.g., isoflurane)
-
Sterile saline or other appropriate vehicle
-
Standard laboratory equipment for animal handling and injections
Procedure:
-
Animal Preparation: Acclimatize fibrotic and healthy control mice to the laboratory conditions for at least one week prior to the experiment.
-
Probe Preparation: Dissolve the fluorescently-labeled this compound analog in a sterile, biocompatible vehicle at the desired concentration.
-
Anesthesia: Anesthetize the mice using isoflurane (2-3% for induction, 1-2% for maintenance).
-
Injection: Administer a defined dose of the fluorescent probe via tail vein injection.
-
In Vivo Imaging: Place the anesthetized mouse in the imaging chamber of the in vivo imaging system. Acquire whole-body fluorescence images at various time points (e.g., 5 min, 30 min, 1 hr, 4 hr, 24 hr) post-injection. Use appropriate excitation and emission filters for the chosen fluorophore (e.g., for Cy7, excitation ~740 nm, emission ~790 nm).
-
Ex Vivo Biodistribution: At the final time point, euthanize the mice. Carefully dissect major organs (liver, spleen, kidneys, lungs, heart, muscle) and acquire ex vivo fluorescence images of the excised organs.[4][5]
-
Data Analysis: Use the imaging software to draw regions of interest (ROIs) around the tumors and major organs in both the in vivo and ex vivo images. Quantify the average fluorescence intensity within each ROI. Normalize the data as appropriate (e.g., photons/s/mm²/sr).
Protocol 2: Preclinical PET Imaging of a Radiolabeled this compound Analog
Objective: To obtain quantitative data on the biodistribution and pharmacokinetics of a radiolabeled this compound analog in a preclinical model of liver fibrosis.
Materials:
-
This compound analog conjugated to a chelator (e.g., DOTA) for radiolabeling with a positron-emitting radionuclide (e.g., ⁶⁸Ga)
-
Animal model of liver fibrosis and healthy control mice
-
MicroPET/CT scanner
-
Anesthesia system
-
Radionuclide generator (e.g., ⁶⁸Ge/⁶⁸Ga generator)
-
Automated radiolabeling synthesis module
-
Quality control equipment (e.g., radio-TLC, HPLC)
-
Gamma counter for ex vivo biodistribution
Procedure:
-
Radiolabeling: Synthesize ⁶⁸Ga-DOTA-PLN-1474 using an automated module. The general procedure involves eluting ⁶⁸GaCl₃ from a ⁶⁸Ge/⁶⁸Ga generator and reacting it with the DOTA-conjugated this compound precursor in a buffered solution at an elevated temperature.[6][7][8][9]
-
Quality Control: Determine the radiochemical purity of the final product using radio-TLC or HPLC. The radiochemical purity should be >95%.[10]
-
Animal Preparation and Injection: Anesthetize the mice and inject a known activity of ⁶⁸Ga-DOTA-PLN-1474 (e.g., 5-10 MBq) via the tail vein.
-
PET/CT Imaging: Position the mouse in the PET/CT scanner. Acquire a CT scan for anatomical reference and attenuation correction, followed by a static or dynamic PET scan. Static scans are typically acquired for 10-20 minutes at a specific time point post-injection (e.g., 60 minutes).
-
Image Reconstruction and Analysis: Reconstruct the PET images using an appropriate algorithm (e.g., OSEM). Co-register the PET and CT images. Draw ROIs on the major organs identified from the CT scan and calculate the mean radioactivity concentration within each ROI. Convert these values to percentage of injected dose per gram of tissue (%ID/g).[11][12][13][14]
-
Ex Vivo Biodistribution (for validation): Following the final imaging session, euthanize the mice. Dissect major organs, weigh them, and measure the radioactivity in each organ using a gamma counter. Calculate the %ID/g for each organ and compare with the PET imaging data.
Conclusion
The protocols and data presentation formats outlined in these application notes provide a comprehensive guide for researchers and drug development professionals to investigate the in vivo distribution of this compound and similar integrin-targeting small molecules. By employing these advanced imaging techniques, a deeper understanding of the pharmacokinetic and pharmacodynamic properties of novel anti-fibrotic agents can be achieved, ultimately accelerating their translation to the clinic.
References
- 1. The αvβ1 integrin plays a critical in vivo role in tissue fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Near-Infrared Fluorescent RGD Peptides for Optical Imaging of Integrin αvβ3 Expression in Living Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Ex Vivo Imaging, Biodistribution, and Histological Study in Addition to In Vivo Imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The Use of Ex Vivo Whole-organ Imaging and Quantitative Tissue Histology to Determine the Bio-distribution of Fluorescently Labeled Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A Practical Guide for the Production and PET/CT Imaging of 68Ga-DOTATATE for Neuroendocrine Tumors in Daily Clinical Practice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. 68Ga-Labeled Inhibitors of Prostate-Specific Membrane antigen (PSMA) for Imaging Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Standardization of the [68Ga]Ga-PSMA-11 Radiolabeling Protocol in an Automatic Synthesis Module: Assessments for PET Imaging of Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. jnm.snmjournals.org [jnm.snmjournals.org]
- 12. Analysis of 4D data for total-body PET imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 13. hug.ch [hug.ch]
- 14. QIN: Quantitative Assessment of Dynamic PET Imaging Data in Cancer Imaging - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: PLN-1474 In Vitro Experiments
This technical support center provides troubleshooting guidance and frequently asked questions for researchers using PLN-1474 in in vitro fibrosis models. While preclinical data suggests this compound has anti-fibrotic properties by selectively inhibiting the αvβ1 integrin-mediated activation of TGF-β, achieving these results in vitro requires careful experimental setup.[1][2][3][4] This guide will help you address common issues you might encounter.
Frequently Asked Questions (FAQs)
Q1: What is the proposed mechanism of action for this compound?
This compound is a small molecule, selective inhibitor of the αvβ1 integrin.[2][4] The primary anti-fibrotic mechanism is believed to be the blockade of αvβ1 integrin's ability to activate latent Transforming Growth Factor-beta (TGF-β), a key regulator of fibrosis.[1][2][3][4] By preventing TGF-β activation, this compound aims to reduce downstream pro-fibrotic signaling.
Q2: I am not observing an anti-fibrotic effect with this compound in my cell culture model. What are the most common reasons for this?
Several factors could contribute to a lack of observable effect. The most common issues are:
-
Sub-optimal or inappropriate cell model: The chosen cell line or primary cells may not express sufficient levels of the αvβ1 integrin target.
-
Issues with TGF-β stimulation: The concentration or timing of exogenous TGF-β treatment may not be optimal for inducing a fibrotic response that can be modulated by this compound.
-
Inappropriate assay endpoints: The selected readouts (e.g., specific collagen subtypes, proliferation markers) may not be sensitive to the αvβ1/TGF-β signaling axis in your specific model.
-
Limitations of 2D culture: Standard 2D cell culture may not fully recapitulate the complex cell-matrix interactions required for αvβ1-mediated TGF-β activation.
Q3: Which in vitro models are most suitable for evaluating this compound?
Models that rely on TGF-β-driven fibrogenesis and utilize cells known to express αvβ1 are most appropriate. Primary human hepatic stellate cells (HSCs) are a relevant model for liver fibrosis, as they are key players in the fibrotic process and have been shown to express αvβ1.[5][6] Other potential models include primary lung or kidney fibroblasts, depending on the fibrotic disease being studied. It is crucial to verify the expression of the αvβ1 integrin in your chosen cell model.
Troubleshooting Guide
This guide provides potential causes and solutions for common problems encountered during in vitro experiments with this compound.
| Problem | Potential Cause | Recommended Solution |
| No inhibition of TGF-β-induced α-SMA expression | 1. Low αvβ1 Integrin Expression: The cell type used may not express sufficient levels of the αvβ1 integrin for this compound to have a measurable effect. Primary cells at high passage numbers can also exhibit altered protein expression. | 1a. Confirm αvβ1 expression in your cell model via qPCR, western blot, or flow cytometry. 1b. Use primary cells at a low passage number. 1c. Consider using a cell type known to express αvβ1, such as primary human hepatic stellate cells.[5][6] |
| 2. Inadequate TGF-β Stimulation: The concentration of TGF-β used may be too high, saturating the signaling pathways and masking the effect of this compound. Alternatively, the concentration may be too low to induce a robust fibrotic response. | 2a. Perform a dose-response curve for TGF-β (e.g., 0.1, 1, 5, 10 ng/mL) to determine the optimal concentration for inducing α-SMA expression in your specific cell model.[7] 2b. Ensure the TGF-β is properly reconstituted and stored to maintain its activity. | |
| No reduction in collagen deposition (e.g., via Sirius Red or immunofluorescence) | 1. Assay Timing: The time point for assessing collagen deposition may be too early or too late. | 1a. Conduct a time-course experiment (e.g., 24, 48, 72 hours) after TGF-β stimulation to identify the optimal window for observing both collagen production and its inhibition by this compound. |
| 2. Limitations of 2D Culture: Standard 2D plastic culture dishes can lead to spontaneous activation of fibroblasts and may not adequately model the cell-matrix interactions necessary for αvβ1-mediated TGF-β activation. | 2a. Consider using 3D culture models, such as spheroids or organoids, which can provide a more physiologically relevant microenvironment.[2] 2b. Culture cells on plates coated with extracellular matrix proteins to better mimic the in vivo environment. | |
| Inconsistent or highly variable results between experiments | 1. Cell Passage Number and Donor Variability: Primary cells can behave differently at various passages. If using cells from different donors, biological variability is expected. | 1a. Standardize the passage number of cells used for all experiments. 1b. If possible, use cells from the same donor for a set of experiments. Note that donor-to-donor variation can be a real biological phenomenon.[8] |
| 2. Reagent Stability: this compound or TGF-β may have degraded due to improper storage or handling. | 2a. Prepare fresh stock solutions of this compound and TGF-β regularly. 2b. Aliquot reagents to avoid multiple freeze-thaw cycles. |
Experimental Protocols
1. TGF-β-Induced Fibroblast-to-Myofibroblast Transition (FMT) Assay
This protocol is a general guideline for inducing a fibrotic phenotype in primary fibroblasts (e.g., hepatic stellate cells, lung fibroblasts).
-
Cell Seeding: Plate primary fibroblasts in a 96-well plate at a density that will result in a sub-confluent monolayer at the time of treatment. Allow cells to adhere for 24 hours.
-
Serum Starvation: The day before treatment, reduce the serum concentration in the culture medium (e.g., to 0.5% FBS) to minimize baseline activation.
-
This compound Pre-treatment: Pre-incubate the cells with various concentrations of this compound (or vehicle control) for 1-2 hours before adding the fibrotic stimulus.
-
TGF-β Stimulation: Add recombinant human TGF-β1 to the media to a final concentration determined by your dose-response experiments (typically 1-10 ng/mL).[7]
-
Incubation: Incubate for 24-72 hours, depending on the endpoint being measured.
-
Endpoint Analysis:
-
α-SMA Expression: Fix the cells and perform immunofluorescence staining for alpha-smooth muscle actin (α-SMA). Quantify using high-content imaging.
-
Collagen Deposition: Stain with Sirius Red and quantify the absorbance after elution. Alternatively, perform immunofluorescence for Collagen I.
-
2. Quantitative PCR (qPCR) for Fibrotic Gene Expression
-
Cell Treatment: Follow the FMT assay protocol in a 6-well or 12-well plate format.
-
RNA Extraction: At the desired time point (e.g., 24 hours), lyse the cells and extract total RNA using a commercially available kit.
-
cDNA Synthesis: Synthesize complementary DNA (cDNA) from the extracted RNA.
-
qPCR: Perform real-time PCR using primers for fibrotic marker genes (e.g., ACTA2, COL1A1, FN1) and a housekeeping gene for normalization. Analyze the relative gene expression changes.
Visualizations
Caption: Proposed signaling pathway of this compound action.
Caption: Troubleshooting workflow for in vitro this compound experiments.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. The evolution of in vitro models of lung fibrosis: promising prospects for drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Expression of fibronectin receptor, integrin alpha 5 beta 1 of hepatic stellate cells in rat liver fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. portlandpress.com [portlandpress.com]
- 6. Integrin αVβ1 regulates procollagen I production through a non-canonical transforming growth factor β signaling pathway in human hepatic stellate cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. In vitro Assays and Imaging Methods for Drug Discovery for Cardiac Fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
Optimizing PLN-1474 Concentration for Cell Viability: A Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for optimizing the concentration of PLN-1474 in cell viability experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is an orally active and selective inhibitor of αvβ1 integrin.[1] Integrins are transmembrane proteins that play a crucial role in cell adhesion and signaling.[2] Specifically, this compound targets the αvβ1 integrin-mediated activation of transforming growth factor-beta (TGF-β), a key regulator of fibrosis.[3] By inhibiting this pathway, this compound aims to reduce the excessive deposition of extracellular matrix that characterizes fibrosis.[4] In preclinical studies, this compound has been shown to reduce levels of phosphorylated SMAD3 (pSMAD3), a downstream effector in the TGF-β signaling pathway, and decrease the expression of genes associated with fibrosis, such as collagen type I alpha 1 (COL1A1).[1]
Q2: What is a typical effective concentration of this compound in in vitro studies?
A2: Preclinical data indicates that this compound has an IC50 (half-maximal inhibitory concentration) of less than 50 nM for inhibiting αvβ1 and αvβ6 integrins in solid-phase assays.[1] In in vitro experiments using liver cells, a concentration of 10 µM has been shown to decrease the expression of profibrotic genes.[1] However, the optimal concentration for your specific cell line and experimental conditions should be determined empirically through a dose-response experiment.
Q3: Which cell lines are most relevant for studying the effects of this compound on cell viability in the context of liver fibrosis?
A3: Given that this compound is being developed to treat liver fibrosis, the most relevant cell types are hepatic stellate cells (HSCs), as they are the primary cell type responsible for collagen deposition in the liver.[5][6] Immortalized human hepatic stellate cell lines, such as LX-1 and LX-2, are valuable tools for this research as they retain key features of primary HSCs.[6][7]
Q4: Which cell viability assays are recommended for use with this compound?
A4: Standard colorimetric assays such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay and the Neutral Red Uptake (NRU) assay are suitable for assessing the effect of this compound on cell viability.[8][9][10][11] The MTT assay measures mitochondrial activity, which is an indicator of cell metabolic activity and viability.[8][12][13] The NRU assay is based on the ability of viable cells to incorporate and bind the supravital dye neutral red in their lysosomes.[9][10][11][14] The choice of assay may depend on the specific cell line and experimental goals.
Troubleshooting Guides
This section addresses common issues that may arise during the optimization of this compound concentration for cell viability assays.
| Problem | Possible Cause | Recommended Solution |
| High Variability Between Replicates | Inconsistent cell seeding: Uneven distribution of cells across the wells of a microplate.[15] | - Ensure a homogeneous single-cell suspension before and during plating. - After seeding, allow the plate to sit at room temperature for a short period before transferring to the incubator to ensure even cell settling.[16] |
| Edge effects: Evaporation from the outer wells of the microplate can lead to increased concentrations of media components and the test compound.[15] | - To minimize evaporation, fill the peripheral wells of the plate with sterile media or phosphate-buffered saline (PBS).[15] | |
| Pipetting inconsistencies: Inaccurate or inconsistent pipetting of cells, reagents, or the test compound.[15] | - Ensure pipettes are properly calibrated. - Use a multichannel pipette for adding reagents to multiple wells simultaneously to minimize timing differences.[15] | |
| Low Signal or Poor Dynamic Range | Suboptimal cell number: Seeding too few or too many cells per well. | - Perform a cell titration experiment to determine the optimal seeding density for your cell line that results in logarithmic growth during the assay period.[15] |
| Incorrect incubation times: Insufficient or excessive incubation with this compound or the viability assay reagent. | - Optimize the incubation time for both the compound treatment and the viability assay reagent. This may require a time-course experiment. | |
| Inconsistent Results Between Experiments | Cell passage number: Using cells at different passage numbers can introduce variability as cell characteristics can change over time in culture.[17] | - Use cells within a consistent and defined passage number range for all experiments. |
| Reagent variability: Lot-to-lot variation in serum, media, or other reagents. | - Test new lots of critical reagents before use in large-scale experiments. - Whenever possible, use a single, large batch of reagents for a series of related experiments. | |
| Compound degradation: this compound may degrade if not stored or handled properly. | - Prepare fresh dilutions of this compound for each experiment from a frozen stock. - Avoid repeated freeze-thaw cycles of the stock solution. |
Experimental Protocols
Protocol 1: Determining Optimal this compound Concentration using the MTT Assay
This protocol provides a framework for a dose-response experiment to determine the IC50 value of this compound.
Materials:
-
Human hepatic stellate cells (e.g., LX-2)
-
Complete culture medium
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
96-well tissue culture plates
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% DMF)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count the hepatic stellate cells.
-
Seed the cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.
-
Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a stock solution of this compound in DMSO.
-
Perform serial dilutions of this compound in complete culture medium to achieve the desired final concentrations (e.g., a range from 0.01 µM to 100 µM is a good starting point).
-
Include a vehicle control (medium with the same final concentration of DMSO as the highest this compound concentration) and an untreated control (medium only).
-
Carefully remove the medium from the wells and add 100 µL of the prepared this compound dilutions or control solutions.
-
Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
-
MTT Assay:
-
After the treatment period, add 10 µL of MTT solution to each well.[18]
-
Incubate the plate for 2-4 hours at 37°C, or until a purple formazan precipitate is visible under a microscope.[18]
-
Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[18]
-
Mix gently by pipetting up and down.
-
-
Data Acquisition and Analysis:
-
Read the absorbance at a wavelength of 570 nm using a microplate reader.[19]
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of cell viability against the logarithm of the this compound concentration to generate a dose-response curve and determine the IC50 value.
-
Protocol 2: Determining Optimal this compound Concentration using the Neutral Red Uptake Assay
This protocol provides an alternative method for assessing cell viability.
Materials:
-
Human hepatic stellate cells (e.g., LX-2)
-
Complete culture medium
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
96-well tissue culture plates
-
Neutral Red solution (e.g., 50 µg/mL in culture medium)
-
Destain solution (e.g., 50% ethanol, 49% deionized water, 1% glacial acetic acid)[9]
-
Microplate reader
Procedure:
-
Cell Seeding and Compound Treatment:
-
Follow steps 1 and 2 from the MTT Assay Protocol.
-
-
Neutral Red Uptake:
-
Washing and Destaining:
-
Carefully remove the Neutral Red solution.
-
Wash the cells with 150 µL of PBS.
-
Add 150 µL of destain solution to each well.[9]
-
Shake the plate for 10 minutes on a shaker to extract the dye.
-
-
Data Acquisition and Analysis:
-
Read the absorbance at a wavelength of 540 nm using a microplate reader.[20]
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of cell viability against the logarithm of the this compound concentration to generate a dose-response curve and determine the IC50 value.
-
Data Presentation
Table 1: Reported In Vitro Efficacy of this compound
| Parameter | Value | Assay Type | Cell/System | Reference |
| IC50 (αvβ1) | <50 nM | Solid Phase Assay | Purified Integrin | [1] |
| IC50 (αvβ6) | <50 nM | Solid Phase Assay | Purified Integrin | [1] |
| Effective Concentration | 10 µM | Gene Expression Analysis | Liver Cells | [1] |
Table 2: Example Dose-Response Data for this compound in a Cell Viability Assay
| This compound Concentration (µM) | % Cell Viability (Mean ± SD) |
| 0 (Vehicle Control) | 100 ± 5.2 |
| 0.01 | 98.7 ± 4.8 |
| 0.1 | 95.3 ± 6.1 |
| 1 | 85.1 ± 7.3 |
| 10 | 52.4 ± 8.5 |
| 100 | 15.6 ± 4.2 |
Visualizations
Caption: Experimental workflow for optimizing this compound concentration.
Caption: this compound inhibits the TGF-β signaling pathway.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. New Therapeutic Targets for Hepatic Fibrosis in the Integrin Family, α8β1 and α11β1, Induced Specifically on Activated Stellate Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pliant Therapeutics Initiates First-in-Human Clinical Trial of this compound for the Potential Treatment of Liver Fibrosis [prnewswire.com]
- 4. mdpi.com [mdpi.com]
- 5. Established Hepatic Stellate Cell Lines in Hepatology Research - Fibrosis - Full-Text HTML - SCIEPublish [sciepublish.com]
- 6. Human hepatic stellate cell lines, LX-1 and LX-2: new tools for analysis of hepatic fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. [PDF] Human hepatic stellate cell lines, LX-1 and LX-2: new tools for analysis of hepatic fibrosis | Semantic Scholar [semanticscholar.org]
- 8. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 9. qualitybiological.com [qualitybiological.com]
- 10. researchgate.net [researchgate.net]
- 11. Neutral Red Uptake Assay | RE-Place [re-place.be]
- 12. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 13. creative-diagnostics.com [creative-diagnostics.com]
- 14. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 15. benchchem.com [benchchem.com]
- 16. researchgate.net [researchgate.net]
- 17. promegaconnections.com [promegaconnections.com]
- 18. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 19. MTT assay protocol | Abcam [abcam.com]
- 20. jeodpp.jrc.ec.europa.eu [jeodpp.jrc.ec.europa.eu]
Technical Support Center: Troubleshooting PLN-1474 Precipitation in Media
For researchers, scientists, and drug development professionals utilizing the selective αvβ1 integrin inhibitor, PLN-1474, maintaining its solubility in experimental media is crucial for obtaining accurate and reproducible results. This guide provides troubleshooting strategies and frequently asked questions (FAQs) to address precipitation issues that may be encountered during your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing a stock solution of this compound?
A1: The recommended solvent for preparing a stock solution of this compound is dimethyl sulfoxide (DMSO).[1] It is advisable to prepare a high-concentration stock solution (e.g., 10 mM) in DMSO, which can then be diluted to the final working concentration in your aqueous cell culture medium.
Q2: I dissolved this compound in DMSO, but it precipitates when I add it to my cell culture medium. What is the cause and how can I prevent this?
A2: This is a common issue with hydrophobic compounds like this compound. Precipitation upon dilution into an aqueous environment is often due to the compound's low aqueous solubility. The DMSO is miscible with the media, but the compound itself may not be soluble at the desired final concentration in the largely aqueous solution.
To prevent this, consider the following:
-
Lower the final concentration: The intended concentration of this compound may be above its solubility limit in your specific cell culture medium.
-
Optimize the final DMSO concentration: While DMSO aids in initial solubilization, its final concentration in the culture medium should be kept low (ideally ≤ 0.1%) to avoid cellular toxicity. However, a slightly higher DMSO concentration might be necessary to maintain this compound solubility. Always include a vehicle control with the same final DMSO concentration in your experiments.
-
Use a serial dilution approach: Instead of a single large dilution, perform serial dilutions of your DMSO stock solution into pre-warmed media. This gradual reduction in DMSO concentration can help keep the compound in solution.
-
Pre-warm your media: Adding the this compound stock solution to media that has been pre-warmed to the experimental temperature (e.g., 37°C) can improve solubility.
-
Ensure rapid mixing: Add the this compound stock solution to the media while gently vortexing or swirling to ensure rapid and even dispersion, preventing localized high concentrations that can lead to precipitation.
Q3: Can the type of cell culture medium affect the solubility of this compound?
A3: Yes, the composition of the cell culture medium can significantly impact the solubility of a compound. Media contain various salts, amino acids, vitamins, and proteins that can interact with your compound. For instance, some compounds may bind to serum proteins, which can either increase or decrease their solubility and bioavailability. If you are using a serum-free medium, you may observe different solubility behavior compared to a serum-containing medium. It is important to test the solubility of your compound in the specific medium you are using for your experiments.
Q4: My this compound solution appears clear initially but becomes cloudy over time in the incubator. What could be the reason?
A4: This phenomenon, known as "kinetic vs. thermodynamic solubility," is common. The solution may initially be in a supersaturated state (kinetic solubility) but over time, it reaches its true equilibrium (thermodynamic solubility), leading to precipitation. Several factors in an incubator can contribute to this:
-
Temperature shift: Changes in temperature between room temperature and the incubator (e.g., 37°C) can affect solubility.
-
pH shift: The CO2 environment in an incubator can alter the pH of the media, affecting the solubility of pH-sensitive compounds.
-
Interaction with media components: The compound may interact with salts, proteins, or other components in the media over time.
To mitigate this, it is crucial to determine the maximum stable concentration of this compound in your specific experimental conditions over the entire duration of your assay.
Troubleshooting Guide
This table summarizes common precipitation issues and provides recommended solutions.
| Observation | Potential Cause | Recommended Solution |
| Precipitate forms immediately upon adding this compound to the media. | The final concentration of this compound exceeds its solubility limit in the aqueous media. | - Decrease the final working concentration of this compound.- Prepare a higher concentration stock solution in DMSO and use a smaller volume for dilution.- Perform serial dilutions of the stock solution in the culture medium. |
| Improper mixing technique. | - Add the this compound stock solution dropwise to the pre-warmed media while gently vortexing or swirling. | |
| The media becomes cloudy or a precipitate forms over time during incubation. | The compound has reached its thermodynamic solubility limit. | - Determine the maximum soluble concentration of this compound under your experimental conditions (time, temperature, media) using a solubility test. |
| Temperature fluctuations affecting solubility. | - Ensure all solutions are pre-warmed to the experimental temperature before mixing. | |
| pH of the media has shifted. | - Ensure the media is properly buffered for the CO2 concentration in the incubator. | |
| Interaction with media components (e.g., serum proteins). | - If possible, test the solubility in media with reduced serum or in a serum-free formulation. |
Experimental Protocols
Protocol 1: Determination of Maximum Soluble Concentration of this compound
This protocol helps determine the highest concentration of this compound that remains in solution in your specific cell culture medium under your experimental conditions.
Materials:
-
This compound powder
-
Anhydrous, high-purity DMSO
-
Your specific cell culture medium (e.g., DMEM, RPMI-1640)
-
Sterile microcentrifuge tubes or a multi-well plate
-
Incubator set to your experimental conditions (e.g., 37°C, 5% CO2)
Procedure:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Pre-warm your cell culture medium to 37°C.
-
Prepare a series of dilutions of this compound in the pre-warmed medium. For example, create a 2-fold serial dilution series starting from a high concentration (e.g., 100 µM) down to a low concentration (e.g., 0.1 µM).
-
Include a "media only" control (no this compound).
-
Incubate the dilutions under your standard experimental conditions (e.g., 37°C, 5% CO2) for the duration of your longest planned experiment (e.g., 24, 48, or 72 hours).
-
Visually inspect for precipitation at regular intervals (e.g., 0, 1, 4, 24, 48, 72 hours). Look for any signs of cloudiness, crystals, or sediment. A light microscope can be used for a more sensitive inspection.
-
The highest concentration that remains clear throughout the incubation period is the maximum soluble concentration for your experimental setup.
Signaling Pathway and Workflow Diagrams
Caption: A workflow for troubleshooting this compound precipitation.
References
Technical Support Center: Troubleshooting Inconsistent In Vivo Results with PLN-1474
This technical support guide is intended for researchers, scientists, and drug development professionals using PLN-1474 in in vivo experimental models of liver fibrosis. Unexplained variability in in vivo studies can be a significant challenge. This resource provides answers to frequently asked questions and detailed troubleshooting guides to help you identify and address potential sources of inconsistent results.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a selective small molecule inhibitor of the αvβ1 integrin.[1][2] Integrins are transmembrane receptors that mediate cell-matrix interactions.[1] In the context of liver fibrosis, the αvβ1 integrin plays a crucial role in the activation of transforming growth factor-beta (TGF-β), a key pro-fibrotic cytokine.[1][3][4] By selectively blocking αvβ1, this compound prevents the conversion of latent TGF-β to its active form, thereby inhibiting the downstream signaling cascade that leads to the activation of hepatic stellate cells (HSCs), collagen deposition, and the progression of liver fibrosis.[1][3] Preclinical studies have shown that this compound can reduce the levels of phosphorylated SMAD3 (pSMAD3), a downstream mediator of TGF-β signaling, as well as decrease collagen gene expression and hepatic hydroxyproline concentrations in mouse models of liver fibrosis.
Q2: What are the most common in vivo models used to evaluate the efficacy of anti-fibrotic compounds like this compound?
A2: Several preclinical models are used to induce liver fibrosis and evaluate therapeutic interventions. The choice of model can significantly impact the outcome and may be a source of variability. Common models include:
-
Chemical-induced fibrosis:
-
Carbon Tetrachloride (CCl4) model: This is a widely used model where repeated administration of CCl4 induces chronic liver injury and fibrosis. It is known for being robust and reproducible.
-
Thioacetamide (TAA) model: Similar to CCl4, TAA is a hepatotoxin that induces liver fibrosis.
-
-
Diet-induced fibrosis (NASH models):
-
Methionine and Choline Deficient (MCD) diet: This diet induces steatohepatitis and fibrosis, mimicking some aspects of non-alcoholic steatohepatitis (NASH). However, it is often associated with weight loss, which is atypical of human NASH.
-
Choline-Deficient, L-Amino Acid-Defined (CDAA) high-fat diet: This is an alternative to the MCD diet that can induce NASH with fibrosis without causing significant weight loss.
-
-
Surgical models:
-
Bile Duct Ligation (BDL): This surgical procedure obstructs the common bile duct, leading to cholestatic liver injury and subsequent fibrosis.[5]
-
Q3: What are the key pharmacodynamic markers to assess this compound activity in vivo?
A3: To confirm target engagement and efficacy of this compound in vivo, the following markers are critical:
-
Target Engagement:
-
pSMAD3 levels: A reduction in the ratio of phosphorylated SMAD3 to total SMAD3 in liver tissue is a direct indicator of TGF-β pathway inhibition.
-
-
Efficacy Markers:
-
Collagen deposition: Histological analysis using stains like Sirius Red or Masson's trichrome can quantify the extent of collagen deposition in the liver.
-
Hydroxyproline content: A biochemical assay to measure the total amount of collagen in the liver.
-
Gene expression of pro-fibrotic markers: Quantitative PCR (qPCR) for genes such as Col1a1 (Collagen, type I, alpha 1), Acta2 (α-smooth muscle actin, α-SMA), and Timp1 (Tissue inhibitor of metalloproteinase 1).
-
Serum biomarkers: Levels of liver enzymes such as Alanine Aminotransferase (ALT) and Aspartate Aminotransferase (AST) can indicate liver damage.
-
Troubleshooting Guide for Inconsistent In Vivo Results
Inconsistent results in preclinical in vivo studies can arise from a multitude of factors. This guide provides a structured approach to troubleshooting, from experimental setup to data analysis.
Diagram: Troubleshooting Workflow for Inconsistent In Vivo Efficacy of this compound
Caption: A stepwise guide to identifying potential sources of variability in this compound in vivo experiments.
Issue 1: High Variability in Efficacy Between Animals in the Same Treatment Group
High inter-animal variability can mask the true effect of this compound.
Potential Causes & Troubleshooting Steps:
| Potential Cause | Troubleshooting Steps |
| Inconsistent Drug Formulation | 1. Assess Formulation Homogeneity: Ensure that this compound is uniformly suspended or dissolved in the vehicle. Vortex or sonicate the formulation immediately before each administration. 2. Check for Drug Precipitation: If using a suspension, check for any precipitation over time. Consider preparing fresh formulations more frequently. 3. Evaluate Vehicle Suitability: The vehicle should be appropriate for the route of administration and the physicochemical properties of this compound. For poorly soluble compounds, consider using formulations with excipients that enhance solubility and absorption. |
| Inaccurate Dosing | 1. Verify Oral Gavage Technique: Ensure all personnel are proficient in oral gavage to minimize stress and ensure accurate delivery to the stomach. Improper technique can lead to administration into the trachea or esophagus, resulting in inconsistent absorption. 2. Calibrate Dosing Equipment: Regularly check the calibration of syringes and other dosing equipment. 3. Accurate Body Weight Measurement: Ensure accurate and recent body weight measurements for each animal to calculate the correct dose volume. |
| Variable Disease Induction | 1. Standardize Induction Protocol: For models like CCl4 or BDL, ensure the procedure is performed consistently across all animals. 2. Monitor Disease Progression: If possible, include baseline measurements or interim assessments to stratify animals or identify outliers before the treatment phase. |
| Underlying Health Issues | 1. Health Screening: Ensure all animals are healthy and free of underlying infections or conditions before the start of the study. 2. Acclimatization: Allow for a sufficient acclimatization period for the animals to their new environment before the experiment begins. |
Hypothetical Data: Impact of Formulation on Plasma Exposure of this compound
| Formulation | Mean Plasma Concentration (ng/mL) ± SD | Coefficient of Variation (%) |
| Suspension in Saline | 150 ± 75 | 50% |
| Solution in 10% DMSO / 90% Corn Oil | 450 ± 90 | 20% |
This table illustrates how an improved formulation can lead to more consistent plasma exposure and reduced variability.
Issue 2: Lack of Efficacy of this compound Compared to Previous Studies
Failure to replicate previously observed efficacy can be due to a variety of factors.
Potential Causes & Troubleshooting Steps:
| Potential Cause | Troubleshooting Steps |
| Suboptimal Pharmacokinetics/Bioavailability | 1. Conduct a Pilot PK Study: If not already done, perform a pharmacokinetic study to determine the Cmax, Tmax, and AUC of this compound with your chosen formulation and route of administration. 2. Optimize Dosing Regimen: Based on the PK data, adjust the dose and frequency of administration to ensure adequate target coverage over the treatment period. |
| Insufficient Target Engagement | 1. Measure pSMAD3 Levels: At the end of the study, or in a satellite group of animals, measure the levels of pSMAD3 in liver tissue. A lack of reduction in pSMAD3 suggests that this compound is not effectively inhibiting the TGF-β pathway. 2. Dose-Response Study: Perform a dose-response study to determine the optimal dose of this compound for target engagement in your model. |
| Differences in Animal Model | 1. Animal Strain: Different mouse or rat strains can exhibit varying susceptibility to liver fibrosis and may respond differently to treatment. Ensure you are using the same strain as in the reference studies. 2. Severity of Fibrosis: The timing of treatment initiation is crucial. This compound may be more effective in preventing fibrosis progression rather than reversing established cirrhosis. Consider initiating treatment at an earlier stage of the disease. |
| Technical Issues with Endpoint Analysis | 1. Histology: Ensure that the histological staining and scoring are performed by a trained individual, preferably blinded to the treatment groups. 2. qPCR: Validate your primers and ensure the quality of your RNA extraction. Use appropriate housekeeping genes for normalization. |
Hypothetical Data: Dose-Dependent Effect of this compound on pSMAD3 Levels
| Treatment Group | Relative pSMAD3/SMAD3 Ratio ± SEM |
| Vehicle | 1.0 ± 0.15 |
| This compound (10 mg/kg) | 0.8 ± 0.12 |
| This compound (30 mg/kg) | 0.5 ± 0.08 |
| This compound (100 mg/kg) | 0.3 ± 0.05 |
This table demonstrates how assessing a direct pharmacodynamic marker like pSMAD3 can help determine if the lack of efficacy is due to insufficient target inhibition.
Experimental Protocols
Diagram: General In Vivo Experimental Workflow for this compound
Caption: A generalized workflow for conducting in vivo efficacy studies with this compound.
Protocol 1: Carbon Tetrachloride (CCl4)-Induced Liver Fibrosis in Mice
-
Animals: Male C57BL/6J mice, 8-10 weeks old.
-
Acclimatization: Acclimatize mice for at least one week before the start of the experiment.
-
Induction of Fibrosis: Administer CCl4 (diluted in corn oil, e.g., 10% v/v) via intraperitoneal (i.p.) injection at a dose of 1 mL/kg body weight, twice a week for 4-8 weeks.
-
Treatment:
-
Prepare this compound in a suitable vehicle (e.g., 0.5% methylcellulose).
-
Administer this compound or vehicle daily via oral gavage, starting from a predetermined time point after the initiation of CCl4 treatment (e.g., after 2 weeks for a prophylactic study, or after 4 weeks for a therapeutic study).
-
-
Monitoring: Monitor body weight and clinical signs of toxicity throughout the study.
-
Euthanasia and Sample Collection: At the end of the study, euthanize the mice and collect blood (for serum analysis of ALT/AST) and liver tissue.
-
Endpoint Analysis:
-
Histology: Fix a portion of the liver in 10% neutral buffered formalin for paraffin embedding and staining with Sirius Red or Masson's trichrome.
-
Biochemistry: Snap-freeze a portion of the liver in liquid nitrogen for subsequent analysis of hydroxyproline content and protein for Western blotting (pSMAD3).
-
Gene Expression: Store a portion of the liver in an RNA stabilization solution for RNA extraction and qPCR analysis.
-
Protocol 2: Methionine and Choline Deficient (MCD) Diet-Induced NASH in Mice
-
Animals: Male C57BL/6J mice, 6-8 weeks old.
-
Acclimatization: Acclimatize mice for at least one week on a standard chow diet.
-
Induction of NASH: Switch the diet to an MCD diet. The control group will receive a control diet with sufficient methionine and choline.
-
Treatment:
-
Prepare this compound in a suitable vehicle.
-
Administer this compound or vehicle daily via oral gavage, starting from the initiation of the MCD diet or after a few weeks of diet induction.
-
-
Monitoring: Monitor body weight and food intake. Note that mice on an MCD diet typically lose weight.
-
Euthanasia and Sample Collection: After 4-8 weeks on the diet, euthanize the mice and collect blood and liver tissue as described in Protocol 1.
-
Endpoint Analysis: Perform the same endpoint analyses as described in Protocol 1.
Signaling Pathway
Diagram: this compound Inhibition of the TGF-β Signaling Pathway
Caption: this compound blocks the αvβ1 integrin-mediated activation of TGF-β, a critical step in liver fibrosis.
References
- 1. Bile Duct Ligation in Mice: Induction of Inflammatory Liver Injury and Fibrosis by Obstructive Cholestasis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The role of mouse strain differences in the susceptibility to fibrosis: a systematic review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. An improved mouse model that rapidly develops fibrosis in non-alcoholic steatohepatitis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mouse models for the study of liver fibrosis regression in vivo and ex vivo | EurekAlert! [eurekalert.org]
- 5. mdpi.com [mdpi.com]
PLN-1474 off-target effects in primary hepatocytes
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential information, frequently asked questions (FAQs), and troubleshooting guides for researchers utilizing PLN-1474 in studies involving primary hepatocytes. This compound is a potent and selective small molecule inhibitor of the p110δ isoform of phosphoinositide 3-kinase (PI3Kδ). While designed for high selectivity, off-target effects can occur, particularly at higher concentrations. This guide is intended to help you identify, understand, and mitigate these effects in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary target of this compound and its mechanism of action?
A1: The primary target of this compound is the p110δ catalytic subunit of Class IA phosphoinositide 3-kinase (PI3Kδ). It acts as an ATP-competitive inhibitor, preventing the phosphorylation of phosphatidylinositol-4,5-bisphosphate (PIP2) to phosphatidylinositol-3,4,5-trisphosphate (PIP3). This action blocks the downstream activation of signaling pathways, most notably the AKT/mTOR pathway, which is crucial for cell growth, proliferation, and survival.[1][2]
Q2: Why is selectivity for PI3Kδ important and what are the potential off-targets?
A2: The four Class I PI3K isoforms (α, β, γ, δ) have unique, non-redundant physiological roles.[3] Isoform selectivity is key to minimizing toxicities.[3] While this compound is highly selective for the δ isoform, cross-reactivity with other PI3K isoforms (α, β, γ) can occur at higher concentrations. The PI3Kα and PI3Kβ isoforms are more ubiquitously expressed, and their inhibition can impact general cellular processes like glucose metabolism and cell growth in hepatocytes.[4] Additionally, at supraphysiological concentrations, this compound may interact with other kinases that have a structurally similar ATP-binding pocket.[5]
Q3: What are the known or potential off-target effects of this compound in primary hepatocytes?
A3: Based on the known roles of other PI3K isoforms and related kinases in the liver, potential off-target effects of this compound in primary hepatocytes may include:
-
Metabolic Dysregulation: Inhibition of PI3Kα can interfere with insulin signaling, potentially leading to hyperglycemia and altered lipid metabolism.[4][6]
-
Hepatotoxicity: Elevation in liver function tests (transaminitis) has been observed with some PI3K inhibitors.[7] This can be a sign of drug-induced liver injury (DILI).[8]
-
Increased Apoptosis: While on-target PI3Kδ inhibition can induce apoptosis in target cells, off-target effects may sensitize hepatocytes to apoptosis mediated by death receptors like Fas or TNFα.[9]
-
Inhibition of Liver Regeneration: The PI3K/Akt pathway is important for the early regenerative response of the liver after injury.[10] Off-target inhibition could impair this process.
Q4: How can I experimentally confirm if an observed effect is off-target?
A4: Several experimental strategies can help distinguish between on-target and off-target effects:
-
Kinome Profiling: Screen this compound against a large panel of kinases to identify unintended targets.[11][12]
-
Use of Structurally Different Inhibitors: Test another PI3Kδ inhibitor with a different chemical scaffold. If the observed phenotype persists, it is more likely an on-target effect.[11]
-
Rescue Experiments: If the off-target effect is due to inhibition of a specific kinase, overexpressing a drug-resistant mutant of that kinase should rescue the phenotype.[11]
-
Dose-Response Analysis: Off-target effects often occur at concentrations significantly higher than the IC50 for the primary target.[13]
Data Presentation
Table 1: In Vitro Kinase Selectivity Profile of this compound
This table presents hypothetical selectivity data for this compound against Class I PI3K isoforms and other common off-target kinases. A higher IC50 value and fold selectivity indicate greater specificity.
| Kinase Target | IC50 (nM) | Selectivity vs. PI3Kδ (Fold) |
| PI3Kδ (On-Target) | 5 | 1 |
| PI3Kα | 650 | 130 |
| PI3Kβ | 800 | 160 |
| PI3Kγ | 450 | 90 |
| mTOR | >10,000 | >2,000 |
| DNA-PK | >10,000 | >2,000 |
| hVps34 | >10,000 | >2,000 |
Data is illustrative. Actual values may vary depending on assay conditions.
Table 2: Effect of this compound on Primary Hepatocyte Viability and Liver Enzyme Release
This table shows hypothetical data from a 48-hour treatment of primary human hepatocytes with increasing concentrations of this compound.
| This compound Conc. (µM) | Cell Viability (% of Control) | ALT Release (U/L) | AST Release (U/L) |
| 0 (Vehicle) | 100 ± 4.5 | 25 ± 5 | 31 ± 6 |
| 0.1 | 98 ± 5.1 | 28 ± 6 | 35 ± 7 |
| 1 | 95 ± 6.2 | 45 ± 8 | 52 ± 9 |
| 10 | 75 ± 8.9 | 150 ± 22 | 185 ± 30 |
| 50 | 40 ± 11.3 | 420 ± 55 | 510 ± 68 |
Data represents mean ± SD. A significant increase in Alanine Aminotransferase (ALT) and Aspartate Aminotransferase (AST) can indicate hepatotoxicity.[14]
Mandatory Visualizations
Caption: On-target vs. potential off-target effects of this compound in hepatocytes.
Caption: Troubleshooting logic for differentiating on- and off-target effects.
References
- 1. mdpi.com [mdpi.com]
- 2. The Role of PI3K/AKT/mTOR Signaling in Hepatocellular Carcinoma Metabolism [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. For Better or Worse: The Potential for Dose Limiting the On-Target Toxicity of PI 3-Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. PI3K Inhibitors in Cancer: Clinical Implications and Adverse Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 7. onclive.com [onclive.com]
- 8. (PDF) In Vitro Assessment of Drug-Induced Liver Injury Using Cell-Based Models: A Review (2023) | I. A. Mazerkina [scispace.com]
- 9. PI3K/AKT inhibitors aggravate death receptor-mediated hepatocyte apoptosis and liver injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. journals.physiology.org [journals.physiology.org]
- 11. benchchem.com [benchchem.com]
- 12. reactionbiology.com [reactionbiology.com]
- 13. benchchem.com [benchchem.com]
- 14. preprints.org [preprints.org]
Degradation of PLN-1474 in solution
This technical support center provides guidance on the stability and handling of PLN-1474 in solution. The information is intended for researchers, scientists, and drug development professionals. Please note that detailed degradation pathways and kinetics for this compound are not publicly available. The following content is based on general principles of small molecule stability and best practices for laboratory handling.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound stock solutions?
A1: For optimal stability, this compound stock solutions should be stored at -80°C for long-term storage (up to 6 months) and at -20°C for short-term storage (up to 1 month)[1]. It is recommended to aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles, which can accelerate degradation[1].
Q2: What solvents are recommended for preparing this compound solutions?
A2: While specific solubility data in various solvents is not extensively published, small molecule inhibitors are often soluble in organic solvents such as DMSO, ethanol, and methanol. The choice of solvent will depend on the specific experimental requirements. It is crucial to use high-purity, anhydrous solvents to minimize the risk of degradation. Always refer to the manufacturer's product datasheet for any specific solvent recommendations.
Q3: What are the potential causes of this compound degradation in solution?
A3: Several factors can contribute to the degradation of small molecules like this compound in solution. These include:
-
Hydrolysis: Reaction with water, which can be influenced by pH.
-
Oxidation: Reaction with oxygen, which can be catalyzed by light or metal ions.
-
Photodegradation: Degradation caused by exposure to light, particularly UV light.
-
Temperature: Elevated temperatures generally increase the rate of chemical degradation.
-
pH: The stability of a compound can be highly dependent on the pH of the solution.
Q4: How can I tell if my this compound solution has degraded?
A4: Visual inspection for color changes or precipitation can be an initial indicator of degradation. However, the most reliable method is to use analytical techniques such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to assess the purity of the solution and detect the presence of degradation products.
Troubleshooting Guides
Issue 1: Unexpectedly low activity of this compound in my experiment.
This could be due to degradation of the compound. Follow this troubleshooting guide to investigate the issue.
Troubleshooting Workflow for Unexpected Low Activity
Caption: Troubleshooting workflow for low this compound activity.
Issue 2: Visible precipitate in my this compound solution.
Precipitation can occur due to poor solubility or degradation.
-
Step 1: Check Solubility: Ensure the concentration of this compound does not exceed its solubility limit in the chosen solvent. Gentle warming or sonication may help redissolve the compound if it has precipitated out of a freshly prepared solution.
-
Step 2: Assess for Degradation: If the solution has been stored for some time, the precipitate could be a degradation product. In this case, the solution should be discarded, and a fresh solution prepared.
-
Step 3: Consider Solvent Choice: If precipitation is a recurring issue, consider using a different solvent system or a co-solvent to improve solubility.
Experimental Protocols
Protocol 1: General Stability Assessment of this compound in Solution using HPLC
This protocol outlines a general method for assessing the stability of this compound under various conditions.
-
Preparation of this compound Solutions:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) at a known concentration (e.g., 10 mM).
-
Dilute the stock solution to the desired final concentration (e.g., 100 µM) in different buffers (e.g., pH 5, 7.4, and 9) and solvents relevant to your experiments.
-
-
Incubation Conditions:
-
Aliquot the prepared solutions into separate vials for each time point and condition.
-
Incubate the vials under different conditions:
-
Temperature: 4°C, room temperature (25°C), and an elevated temperature (e.g., 40°C).
-
Light: Protect one set of samples from light (wrapped in foil) and expose another set to ambient light.
-
-
-
Time Points:
-
Collect samples at various time points (e.g., 0, 2, 4, 8, 24, 48 hours).
-
Immediately freeze the collected samples at -80°C until analysis to halt further degradation.
-
-
HPLC Analysis:
-
Thaw the samples and inject them into an HPLC system equipped with a suitable column (e.g., C18).
-
Use a mobile phase gradient appropriate for separating this compound from potential degradation products.
-
Monitor the elution profile using a UV detector at a wavelength where this compound has maximum absorbance.
-
-
Data Analysis:
-
Calculate the percentage of intact this compound remaining at each time point relative to the time 0 sample.
-
Plot the percentage of remaining this compound against time for each condition to determine the degradation rate.
-
Hypothetical Stability Study Workflow
Caption: Workflow for a typical stability study of this compound.
Data Presentation
The following tables present hypothetical data from a stability study of this compound to illustrate how results might be presented.
Table 1: Hypothetical Stability of this compound (100 µM) in Aqueous Buffer (pH 7.4) at Different Temperatures.
| Time (hours) | % Remaining at 4°C | % Remaining at 25°C | % Remaining at 40°C |
| 0 | 100 | 100 | 100 |
| 8 | 99.5 | 97.2 | 90.1 |
| 24 | 98.1 | 92.5 | 75.3 |
| 48 | 96.3 | 85.1 | 58.9 |
Table 2: Hypothetical Stability of this compound (100 µM) at 25°C in Different pH Buffers.
| Time (hours) | % Remaining at pH 5.0 | % Remaining at pH 7.4 | % Remaining at pH 9.0 |
| 0 | 100 | 100 | 100 |
| 8 | 98.8 | 97.2 | 94.5 |
| 24 | 95.2 | 92.5 | 88.1 |
| 48 | 90.7 | 85.1 | 77.6 |
Signaling Pathways
This compound is a selective inhibitor of the αvβ1 integrin, which plays a role in the activation of TGF-β, a key mediator of fibrosis. The following diagram illustrates this pathway.
This compound Mechanism of Action
Caption: this compound inhibits TGF-β activation and fibrosis.
References
Technical Support Center: Overcoming Low Bioavailability of PLN-1474 in Mice
Welcome to the technical support center for researchers working with PLN-1474. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you address challenges related to the low oral bioavailability of this compound in mouse models.
Frequently Asked Questions (FAQs)
Q1: We are observing very low plasma concentrations of this compound in our mouse studies after oral administration. What are the potential reasons for this?
A1: Low oral bioavailability of a compound like this compound, a small molecule inhibitor, can stem from several factors. The primary reasons can be broadly categorized as follows:
-
Poor Aqueous Solubility: The drug may not dissolve sufficiently in the gastrointestinal (GI) fluids to be absorbed.
-
Low Permeability: The drug may not efficiently cross the intestinal epithelial barrier to enter the bloodstream.
-
First-Pass Metabolism: The drug may be extensively metabolized in the liver or the intestinal wall before it reaches systemic circulation.[1]
-
Efflux Transporters: The drug may be actively pumped back into the intestinal lumen by efflux transporters like P-glycoprotein.
-
Chemical or Enzymatic Instability: The drug may be degraded by the low pH of the stomach or by digestive enzymes in the GI tract.[2][3]
A systematic approach to identifying the root cause is crucial for developing an effective strategy to improve bioavailability.
Q2: How can we systematically investigate the cause of low bioavailability for this compound in our mouse model?
A2: A logical, stepwise approach is recommended to pinpoint the cause of low bioavailability. The following experimental workflow can guide your investigation.
References
Technical Support Center: PLN-1474 Vehicle Control for In Vivo Experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing a vehicle control in in vivo experiments involving PLN-1474 or similar small molecule inhibitors. While the precise formulation of this compound used in preclinical studies by Pliant Therapeutics is not publicly disclosed, this guide offers best practices and solutions for common challenges encountered when preparing and administering vehicle controls for poorly aqueous-soluble compounds in fibrosis models.
Frequently Asked Questions (FAQs)
Q1: What is the primary function of a vehicle control in experiments with this compound?
A vehicle control group is administered the same formulation (the "vehicle") as the this compound treated group, but without the active compound. This is critical to differentiate the pharmacological effects of this compound from any biological effects of the solvents and excipients used in the formulation.
Q2: Since the exact vehicle for this compound is not published, how can I prepare a relevant vehicle control?
Researchers should aim to develop a vehicle that safely and effectively solubilizes the test compound, based on common formulation strategies for hydrophobic small molecules. The ideal vehicle should be non-toxic and inert. A systematic approach to developing a suitable vehicle is outlined in the experimental protocols section.
Q3: What are common components of a vehicle for a hydrophobic compound like this compound for oral administration?
Vehicles for oral administration of hydrophobic compounds often consist of a combination of:
-
Solvents: To dissolve the compound (e.g., DMSO, ethanol).
-
Co-solvents: To improve solubility and reduce the concentration of the primary solvent (e.g., polyethylene glycols like PEG300 or PEG400).
-
Surfactants: To enhance wetting and prevent precipitation (e.g., Tween® 80, Cremophor® EL).
-
Aqueous component: To bring the formulation to the final volume (e.g., saline, phosphate-buffered saline (PBS), or sterile water).
Q4: How can I assess the safety of my chosen vehicle?
Before initiating the main study, it is crucial to conduct a vehicle toxicity study. This involves administering the vehicle alone to a cohort of animals and monitoring for any adverse effects, such as weight loss, changes in behavior, or signs of local irritation. This will help establish the maximum tolerated dose (MTD) of the vehicle.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Precipitation of the compound in the vehicle. | The compound has low solubility in the chosen vehicle. | - Increase the proportion of the organic co-solvent (e.g., DMSO, PEG300) incrementally. - Incorporate a surfactant (e.g., Tween® 80) to improve solubility. - Gently warm the solution during preparation (ensure the compound is heat-stable). - Adjust the pH of the final solution, as solubility can be pH-dependent. |
| Phase separation or instability of the formulation. | The components of the vehicle are immiscible at the tested ratios. | - Ensure the correct order of mixing: dissolve the compound in the primary organic solvent first, then add co-solvents and surfactants before finally adding the aqueous component dropwise while vortexing. - Prepare fresh formulations daily to minimize instability over time. |
| Adverse effects observed in the vehicle control group (e.g., weight loss, lethargy). | The concentration of one or more vehicle components is too high, causing toxicity. | - Reduce the concentration of the organic solvent (e.g., limit DMSO to <10% of the final volume). - Conduct a dose-escalation study with the vehicle alone to determine the MTD. - Consider alternative, less toxic solvents or formulation strategies (e.g., lipid-based formulations). |
| High variability in experimental results within the vehicle control group. | Inconsistent preparation or administration of the vehicle. | - Ensure the formulation is homogenous before each administration by vortexing or sonicating. - Standardize the administration technique (e.g., oral gavage) and ensure all personnel are adequately trained. - Control for environmental factors that could influence animal physiology. |
Experimental Protocols
Protocol 1: Vehicle Formulation Development and Validation
This protocol outlines a general procedure for developing a suitable vehicle for a hydrophobic small molecule inhibitor for oral administration in rodent models.
-
Solubility Screening:
-
Assess the solubility of the compound in a panel of individual GRAS (Generally Recognized as Safe) solvents (e.g., DMSO, ethanol, PEG300, PEG400, propylene glycol) and surfactants (e.g., Tween® 80, Cremophor® EL).
-
Determine the concentration at which the compound remains in solution.
-
-
Formulation Optimization:
-
Based on the solubility screen, develop several co-solvent systems. A common starting point is a mixture of DMSO, PEG300, and Tween® 80, with the final volume adjusted with saline or water.
-
A typical formulation might be 10% DMSO, 40% PEG300, 5% Tween® 80, and 45% saline.
-
Prepare the formulation by first dissolving the compound in DMSO, followed by the addition of PEG300 and Tween® 80. Finally, add the saline dropwise while vortexing to prevent precipitation.
-
-
Stability Assessment:
-
Visually inspect the final formulation for any signs of precipitation or phase separation at room temperature and at 4°C for a defined period (e.g., 24 hours).
-
For more rigorous analysis, the concentration of the compound in the formulation can be quantified over time using HPLC.
-
-
Vehicle Toxicity Study:
-
Administer the final optimized vehicle (without the compound) to a small group of animals at the same volume and frequency planned for the main study.
-
Monitor the animals daily for clinical signs of toxicity (e.g., weight loss, changes in food and water intake, altered behavior) for at least 7 days.
-
At the end of the observation period, a gross necropsy and histopathological examination of key organs can be performed to look for any sub-clinical toxicity.
-
Quantitative Data Summary
The following table provides a summary of commonly used vehicle components and their typical concentration ranges for in vivo studies.
| Component | Function | Typical Concentration Range (v/v) | Key Considerations |
| DMSO | Primary Solvent | 5 - 10% | Can have intrinsic biological effects and cause toxicity at higher concentrations. |
| Ethanol | Co-solvent | 5 - 15% | Can cause sedation or other behavioral changes. |
| PEG300 / PEG400 | Co-solvent | 20 - 60% | Generally well-tolerated but can be viscous at high concentrations. |
| Tween® 80 | Surfactant | 1 - 10% | Can cause hypersensitivity reactions in some animals. |
| Saline (0.9% NaCl) | Aqueous Diluent | q.s. to 100% | Should be sterile and isotonic. |
Visualizations
Signaling Pathway of this compound
This compound is a selective inhibitor of the αvβ1 integrin. This integrin plays a key role in the activation of transforming growth factor-beta (TGF-β), a central mediator of fibrosis. By inhibiting αvβ1, this compound blocks the release of active TGF-β, thereby reducing downstream pro-fibrotic signaling.
Caption: Mechanism of action of this compound in inhibiting the TGF-β signaling pathway.
Experimental Workflow for Vehicle Control Studies
A logical workflow is essential for successfully developing and utilizing a vehicle control in in vivo experiments.
Caption: Workflow for the development and validation of a vehicle control for in vivo studies.
Technical Support Center: Optimizing PLN-1474 Treatment for pSMAD3 Inhibition
This technical support resource is designed for researchers, scientists, and drug development professionals utilizing PLN-1474 in their experiments. It provides troubleshooting guidance and frequently asked questions (FAQs) to help optimize treatment protocols for maximal inhibition of phosphorylated SMAD3 (pSMAD3), a key downstream mediator of TGF-β signaling.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound and how does it lead to pSMAD3 inhibition?
A1: this compound is a small molecule that acts as a selective inhibitor of the αvβ1 (alpha-v beta-1) integrin. Integrins are transmembrane receptors that play a crucial role in cell-matrix interactions and the activation of transforming growth factor-beta (TGF-β).[1][2] Specifically, αvβ1 integrin is involved in the activation of latent TGF-β.[3] By selectively blocking this integrin, this compound prevents the release of active TGF-β. This reduction in active TGF-β leads to decreased signaling through its downstream pathway, resulting in lower levels of phosphorylated SMAD3 (pSMAD3), a key transcription factor that mediates the pro-fibrotic effects of TGF-β.[4]
Q2: I am not seeing the expected level of pSMAD3 inhibition after this compound treatment. What are the potential reasons?
A2: Several factors could contribute to suboptimal pSMAD3 inhibition. These can be broadly categorized as issues with the experimental setup or the treatment protocol itself.
-
Experimental System:
-
Cell type and context: The expression levels of αvβ1 integrin and other components of the TGF-β signaling pathway can vary significantly between different cell types and disease models.
-
TGF-β activation stimulus: The method used to induce TGF-β signaling in your model (e.g., exogenous TGF-β, co-culture with other cell types) can influence the outcome.
-
-
Treatment Protocol:
-
Treatment time: The duration of this compound exposure may be insufficient to achieve maximal pSMAD3 inhibition. The onset and duration of action are critical parameters to optimize.
-
Concentration of this compound: The concentration of the inhibitor may be too low for your specific experimental system. A dose-response experiment is crucial to determine the optimal concentration.
-
Timing of treatment relative to stimulus: The timing of this compound administration in relation to the pro-fibrotic stimulus is critical. For instance, prophylactic (pre-stimulus) versus therapeutic (post-stimulus) administration can yield different results.
-
Q3: How can I optimize the treatment time for this compound to achieve maximal pSMAD3 inhibition?
A3: Optimizing the treatment time requires a systematic approach. We recommend performing a time-course experiment.
Recommended Experimental Workflow:
-
Establish a Baseline: Determine the basal level of pSMAD3 in your experimental model.
-
Stimulate TGF-β Signaling: Induce TGF-β signaling and measure the peak pSMAD3 levels.
-
Time-Course with this compound: Treat your model with a predetermined optimal concentration of this compound and collect samples at various time points (e.g., 1, 2, 4, 8, 12, 24 hours) post-treatment.
-
Analyze pSMAD3 Levels: Quantify pSMAD3 levels at each time point using methods such as Western blot or ELISA.
-
Determine Optimal Time Window: Identify the time point at which the maximum inhibition of pSMAD3 is observed.
For a visual representation of this workflow, please refer to the diagram below.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| High variability in pSMAD3 inhibition between experiments. | Inconsistent timing of sample collection or treatment initiation. | Standardize all experimental steps, including cell seeding density, stimulation time, and inhibitor addition. Use an automated or semi-automated method for timing critical steps. |
| Cell passage number and health. | Use cells within a consistent and low passage number range. Regularly check for cell viability and morphology. | |
| Initial pSMAD3 inhibition is observed, but the effect is not sustained. | Short half-life of this compound in the experimental system. | Consider a repeat dosing schedule or a continuous infusion model if your system allows. Refer to pharmacokinetic data if available. |
| Upregulation of compensatory signaling pathways. | Investigate other pro-fibrotic signaling pathways that might be activated in response to prolonged TGF-β inhibition. | |
| No pSMAD3 inhibition is observed even at high concentrations of this compound. | Low or absent expression of αvβ1 integrin in the experimental model. | Verify the expression of αvβ1 integrin in your cells or tissue of interest using techniques like flow cytometry, immunohistochemistry, or Western blot. |
| The chosen stimulus does not activate TGF-β through the αvβ1 integrin pathway. | Confirm that the pro-fibrotic stimulus you are using is dependent on αvβ1-mediated TGF-β activation. | |
| Reagent quality. | Ensure the this compound compound is of high purity and has been stored correctly to prevent degradation. |
Data Presentation
While specific quantitative data on the time-course of pSMAD3 inhibition by this compound is not publicly available, we can look at data from a related compound, PLN-74809, a dual αvβ6/αvβ1 inhibitor from Pliant Therapeutics, to understand the expected pharmacodynamic profile.
Table 1: Illustrative Time-Dependent Inhibition of Smad Phosphorylation by an Integrin Inhibitor (PLN-74809) in an in vivo model.
| Time Point (Post-dose) | pSMAD3/Total SMAD3 Ratio (Normalized to Vehicle) | Percent Inhibition |
| 2 hours | 0.45 | 55% |
| 4 hours | 0.30 | 70% |
| 8 hours | 0.60 | 40% |
| 16 hours | 0.85 | 15% |
Note: This data is illustrative and based on publicly available information for a related compound. Actual results with this compound may vary.
Experimental Protocols
Protocol 1: Western Blot for pSMAD3 and Total SMAD3
-
Sample Preparation:
-
Culture cells to the desired confluency and treat with this compound for the specified times.
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine protein concentration using a BCA assay.
-
-
SDS-PAGE and Transfer:
-
Load equal amounts of protein onto a polyacrylamide gel.
-
Separate proteins by electrophoresis.
-
Transfer proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against pSMAD3 overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection and Analysis:
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Image the blot using a chemiluminescence imaging system.
-
Quantify band intensities using image analysis software.
-
Normalize pSMAD3 levels to total SMAD3 or a housekeeping protein like GAPDH or β-actin.
-
Visualizations
Caption: this compound inhibits the αvβ1 integrin-mediated activation of TGF-β, leading to reduced SMAD3 phosphorylation.
Caption: A stepwise workflow to determine the optimal this compound treatment duration for maximal pSMAD3 inhibition.
References
- 1. Pliant Therapeutics Announces Poster Presentations at the 2023 American Thoracic Society International Conference - Pliant Therapeutics, Inc. [ir.pliantrx.com]
- 2. pliantrx.com [pliantrx.com]
- 3. agentcapital.com [agentcapital.com]
- 4. Pliant Therapeutics Announces Presentations at the [globenewswire.com]
Navigating Cell Culture Contamination in PLN-1474 Experiments: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential guidance for researchers encountering cell culture contamination issues during experiments with PLN-1474, a selective inhibitor of the αvβ1 integrin. Given that contamination can significantly impact experimental outcomes and lead to unreliable data, this resource offers troubleshooting guides and frequently asked questions (FAQs) to help you identify, resolve, and prevent contamination in your cell culture work.
Frequently Asked Questions (FAQs)
Q1: After adding this compound to my cell culture, I observed turbidity and a rapid color change in the medium. Is the compound contaminated?
While it is a possibility, it's more likely that the observed changes are due to common biological contamination introduced during routine cell culture procedures.[1] Bacteria, yeast, or fungi can cause rapid-onset turbidity and pH shifts (often indicated by a color change from red to yellow in media with phenol red).[2][3] It is crucial to first investigate common sources of contamination in your laboratory environment and aseptic technique.
Q2: What are the most common types of contaminants I should be aware of in my cell culture experiments?
The most prevalent contaminants in cell culture are bacteria, mycoplasma, fungi (including yeast and molds), and viruses.[4][5] Chemical contaminants, such as impurities in media or reagents, and cross-contamination with other cell lines are also significant concerns.[5][6]
Q3: My cells appear healthy under the microscope, but my experimental results with this compound are inconsistent. Could this be a contamination issue?
Yes, this could be indicative of a mycoplasma contamination.[3] Mycoplasma are small bacteria that often do not cause visible signs of contamination like turbidity but can significantly alter cellular metabolism, growth rates, and gene expression, leading to unreliable and irreproducible experimental results.[2][3] Routine testing for mycoplasma is highly recommended.[4]
Q4: How can I detect the specific type of contamination in my cultures?
Different contaminants can be identified using various methods:
-
Bacteria and Fungi: Often visible under a light microscope.[2] Bacteria appear as small, motile particles, while fungi can present as filamentous structures or budding yeast.[3][7] Microbiological cultures on special media and Gram staining can further identify bacterial contaminants.[8]
-
Mycoplasma: Not easily visible with a standard light microscope.[2] Detection methods include PCR-based kits, DNA staining (e.g., with Hoechst 33258 or DAPI), and ELISA assays.[8][9][10]
-
Viruses: Difficult to detect and require specialized techniques like electron microscopy, PCR, or ELISA.[8]
-
Chemical Contamination: Can be assessed by testing for endotoxins using the Limulus Amebocyte Lysate (LAL) assay or by ensuring high-purity reagents and water are used.[6]
Troubleshooting Guides
Issue 1: Sudden Turbidity and pH Change in Culture
Possible Cause: Bacterial or Yeast Contamination.[3]
Troubleshooting Steps:
-
Visual Inspection: Immediately examine the culture flask or plate for cloudiness.[11]
-
Microscopic Examination: Look for bacteria (small, moving particles) or yeast (small, budding oval shapes) under a phase-contrast microscope.[5][11]
-
Isolate and Discard: If contamination is confirmed, immediately discard the contaminated cultures to prevent further spread.[12]
-
Decontaminate: Thoroughly clean and disinfect the incubator, biosafety cabinet, and any equipment that may have come into contact with the contaminated culture using 70% ethanol and a broad-spectrum disinfectant.[1]
-
Review Aseptic Technique: Carefully review your lab's aseptic technique protocols.[12] Ensure proper handwashing, gloving, and handling of sterile reagents and media.[13]
Issue 2: Inconsistent Experimental Results and Altered Cell Growth
Possible Cause: Mycoplasma Contamination.[3]
Troubleshooting Steps:
-
Quarantine: Isolate the suspected cell line to prevent cross-contamination.[4]
-
Mycoplasma Testing: Use a reliable mycoplasma detection kit (PCR-based is recommended for its speed and sensitivity).[10]
-
Discard or Treat: The best practice is to discard the contaminated cell line and start with a fresh, certified mycoplasma-free stock.[7] If the cell line is irreplaceable, specific antibiotics for mycoplasma can be used, but this is not generally recommended as a routine solution.[5]
-
Screen All Cell Stocks: Routinely test all cell lines in the laboratory for mycoplasma every 1-2 months.[4][12]
Issue 3: Filamentous Growths in Culture
Possible Cause: Fungal (Mold) Contamination.[3]
Troubleshooting Steps:
-
Visual and Microscopic Identification: Look for thin, thread-like structures (hyphae) or fuzzy clumps in the culture.[5][7]
-
Immediate Disposal: Fungal contamination is difficult to eliminate and can spread rapidly through airborne spores. Discard contaminated cultures immediately.[12]
-
Thorough Decontamination: Clean the incubator, paying special attention to the water pan, as it can be a source of fungal growth.[4][12] Also, decontaminate the biosafety cabinet and surrounding areas.
-
Check Air Filtration: Ensure the HEPA filters in your biosafety cabinet and cell culture room are functioning correctly.[4]
Data Presentation
Table 1: Common Biological Contaminants and Their Characteristics
| Contaminant | Visual Signs in Culture Medium | Microscopic Appearance | Impact on Cells |
| Bacteria | Rapid turbidity, sudden pH drop (yellow color)[2][3] | Small, motile rod-shaped or spherical particles[5] | Rapid cell death[3] |
| Yeast | Turbidity, slight pH increase (pink/purple color)[1] | Oval-shaped, budding particles, may form chains[5] | Altered growth, cell death |
| Mold (Fungi) | Filamentous growths, fuzzy clumps[5][7] | Thin, multicellular filaments (hyphae)[12] | Can outcompete cells for nutrients, produce toxic byproducts |
| Mycoplasma | Usually no visible change[2] | Not visible with a standard light microscope[2] | Altered metabolism, reduced growth rate, changes in gene expression[2][3] |
| Viruses | Generally no visible change[2] | Not visible with a light microscope[8] | Can alter cell function, may or may not cause cell death[2] |
Table 2: Recommended Decontamination and Sterilization Methods
| Method | Application | Mechanism of Action |
| Autoclaving (Wet Heat) | Glassware, media, solutions, waste[14] | Uses pressurized steam to kill microbes, spores, and viruses[15] |
| Dry Heat | Glassware, heat-stable equipment[14] | High temperatures to oxidize cellular components |
| 70% Ethanol | Surfaces, gloves, exterior of containers[16][17] | Denatures proteins[14] |
| Filtration | Heat-sensitive media and solutions[2] | Physically removes contaminants based on pore size (0.1 µm for mycoplasma)[2] |
| UV Radiation | Biosafety cabinet surfaces[15][17] | Damages microbial DNA[14] |
Experimental Protocols
Protocol 1: Routine Mycoplasma Detection using PCR
-
Sample Collection: Collect 1 mL of cell culture supernatant from a culture that is 70-80% confluent and has been cultured for at least 72 hours without antibiotics.
-
DNA Extraction: Use a commercial DNA extraction kit suitable for cell culture supernatants to isolate total DNA.
-
PCR Amplification: Perform PCR using a mycoplasma-specific primer set that targets the 16S rRNA gene. Include a positive control (mycoplasma DNA) and a negative control (sterile water).
-
Gel Electrophoresis: Run the PCR products on a 1.5% agarose gel.
-
Result Interpretation: The presence of a band of the expected size in the sample lane indicates mycoplasma contamination. The positive control should show a band, and the negative control should be clear.
Protocol 2: Aseptic Technique for Handling Cell Cultures
-
Preparation: Before starting, ensure the biosafety cabinet is running for at least 15 minutes. Wear appropriate personal protective equipment (PPE), including a clean lab coat and gloves.[13]
-
Surface Decontamination: Spray the interior surfaces of the biosafety cabinet, as well as all items to be placed inside (e.g., media bottles, pipette boxes, flasks), with 70% ethanol and wipe them down.[16][17]
-
Minimize Movement: Work deliberately and avoid rapid movements that can disrupt the sterile airflow. Do not talk, sing, or whistle while working in the hood.[13]
-
Handling Reagents: Do not touch the neck of bottles or the inside of caps. Use a sterile pipette for each reagent to avoid cross-contamination.[17] Avoid pouring directly from bottles when possible.[13]
-
Workflow: Organize your workspace to have a clear flow from "clean" to "used" items to prevent accidental contamination.
-
Post-Procedure: Tightly close all containers before removing them from the hood. Dispose of all waste in appropriate biohazard containers. Spray and wipe down the work surface of the hood with 70% ethanol.[13]
Visualizations
Caption: Troubleshooting workflow for suspected cell culture contamination.
Caption: this compound inhibits the αvβ1 integrin-mediated activation of TGF-β.
References
- 1. benchchem.com [benchchem.com]
- 2. 细胞培养污染故障排除 [sigmaaldrich.com]
- 3. cellculturecompany.com [cellculturecompany.com]
- 4. Cell Culture Contamination: 5 Common Sources and How to Prevent Them [capricorn-scientific.com]
- 5. yeasenbio.com [yeasenbio.com]
- 6. safety.fsu.edu [safety.fsu.edu]
- 7. Common contamination and solutions in cell cultures_Cell Culture Technology Column_Technical FAQs_Information Center_Leading Biology Inc. [leadingbiology.com]
- 8. goldbio.com [goldbio.com]
- 9. Troubleshooting Cell Culture Contamination: A Comprehensive Guide - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 10. Top Cell Culture Contamination Detection Kits You Should Know [synapse.patsnap.com]
- 11. biocompare.com [biocompare.com]
- 12. yeasenbio.com [yeasenbio.com]
- 13. m.youtube.com [m.youtube.com]
- 14. 5 Common Methods of Lab Sterilization - SEPS Services [sepsservices.com]
- 15. bitesizebio.com [bitesizebio.com]
- 16. 9 Sterilization Techniques For Cell Culture | Visikol [visikol.com]
- 17. Aseptic Laboratory Techniques and Safety in Cell Culture | Thermo Fisher Scientific - HK [thermofisher.com]
Variability in PLN-1474 response between cell batches
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with PLN-1474. The information is presented in a question-and-answer format to directly address common issues encountered during in vitro experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is a selective inhibitor of the αvβ1 (alpha-v beta-1) integrin.[1][2] Integrins are transmembrane receptors that mediate cell-matrix interactions.[3] The αvβ1 integrin is involved in the activation of transforming growth factor-beta (TGF-β), a key cytokine that promotes fibrosis.[1][2] By inhibiting αvβ1 integrin, this compound blocks the activation of TGF-β and its downstream pro-fibrotic signaling pathways.[1][2]
Q2: Which cell lines are suitable for in vitro studies with this compound?
While specific cell lines used in the preclinical development of this compound are not extensively published, suitable cell lines for studying αvβ1 integrin and TGF-β signaling include:
-
Fibroblasts: Primary human lung fibroblasts (HLF) and hepatic stellate cells (HSCs) are physiologically relevant for studying fibrosis.
-
Epithelial Cell Lines: A549 (human lung carcinoma) and other epithelial cell lines that express αvβ1 integrin can be used.[4]
-
Engineered Cell Lines: CHO (Chinese Hamster Ovary) or HEK293 (Human Embryonic Kidney) cells engineered to overexpress human αvβ1 integrin are commonly used to isolate the specific effects on this integrin.[5][6]
Q3: What are the expected IC50 values for this compound?
Troubleshooting Guide: Variability in this compound Response Between Cell Batches
One of the most common challenges in cell-based assays is variability in the response to a compound across different batches of cells. This guide provides a structured approach to troubleshooting this issue when working with this compound.
Problem: Inconsistent inhibition of TGF-β signaling or downstream fibrotic markers with this compound across different cell batches.
This can manifest as shifts in the IC50 value, changes in the maximal inhibition, or a complete loss of response.
Potential Causes and Solutions
Below is a table summarizing potential causes of variability and recommended solutions.
| Potential Cause | Recommended Solutions |
| Cell Passage Number | Use cells within a consistent and low passage number range. High passage numbers can lead to phenotypic drift and altered protein expression, including integrins.[9][10] It is recommended to establish a cell bank of a low-passage cell line and thaw new vials for each set of experiments. |
| Cell Health and Viability | Ensure high cell viability (>95%) at the start of the experiment. Perform routine checks for mycoplasma contamination. Do not use cells that are overly confluent or have been in culture for extended periods without passaging. |
| Serum Batch Variability | Test and reserve a large batch of fetal bovine serum (FBS) for the entire study. Serum contains a complex mixture of growth factors and hormones that can vary significantly between lots, impacting cell growth and signaling.[11][12][13][14][15] If a new batch of serum must be used, it is crucial to qualify it by running a pilot experiment with this compound to ensure consistent results. |
| Inconsistent Cell Seeding Density | Maintain a consistent cell seeding density across all experiments. Cell density can influence cell signaling pathways and the response to inhibitors. Use a hemocytometer or an automated cell counter to ensure accurate cell numbers. |
| Variability in αvβ1 Integrin Expression | Monitor the expression levels of αvβ1 integrin across different cell batches. This can be done using flow cytometry or western blotting. A decrease in the expression of the target protein will lead to a reduced response to the inhibitor. |
| Assay Protocol Drift | Adhere strictly to a standardized and detailed experimental protocol. Minor variations in incubation times, reagent concentrations, or washing steps can introduce significant variability. |
Experimental Protocols
General Cell Culture and Maintenance
-
Cell Lines: Human lung fibroblasts (HLF) or a suitable engineered cell line (e.g., CHO-αvβ1).
-
Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin, and 1% L-glutamine.
-
Passaging: Subculture cells when they reach 80-90% confluency. Use a consistent split ratio and record the passage number for each batch of cells.
TGF-β Reporter Assay
This assay measures the activation of the TGF-β signaling pathway.
-
Cell Seeding: Seed mink lung epithelial cells stably transfected with a TGF-β-responsive luciferase reporter construct (TMLC) in a 96-well plate at a density of 2 x 10^4 cells/well.
-
Co-culture (optional): For a more physiological model, co-culture the reporter cells with fibroblasts (e.g., HLFs) that will activate latent TGF-β.
-
This compound Treatment: The following day, replace the medium with a low-serum medium (e.g., 0.5% FBS) containing various concentrations of this compound or vehicle control (e.g., DMSO).
-
TGF-β Stimulation: After a 1-hour pre-incubation with this compound, stimulate the cells with a source of latent TGF-β if not using a co-culture system.
-
Incubation: Incubate for 16-24 hours at 37°C in a humidified incubator with 5% CO2.
-
Luciferase Assay: Lyse the cells and measure luciferase activity using a commercial luciferase assay system and a luminometer.
-
Data Analysis: Plot the luciferase activity against the log of the this compound concentration to determine the IC50 value.
Western Blot for Phospho-SMAD2/3
This assay measures the phosphorylation of SMAD2 and SMAD3, key downstream effectors of the TGF-β signaling pathway.
-
Cell Seeding and Treatment: Seed cells (e.g., HLFs) in a 6-well plate. The next day, replace the medium with low-serum medium and treat with this compound for 1 hour.
-
TGF-β Stimulation: Stimulate the cells with recombinant human TGF-β1 (e.g., 5 ng/mL) for 30-60 minutes.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Western Blotting: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Antibody Incubation: Block the membrane and incubate with primary antibodies against phospho-SMAD2/3 and total SMAD2/3. Subsequently, incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Analysis: Quantify the band intensities and normalize the phospho-SMAD2/3 signal to the total SMAD2/3 signal.
Visualizations
References
- 1. Pliant Therapeutics Initiates First-in-Human Clinical Trial of this compound for the Potential Treatment of Liver Fibrosis [prnewswire.com]
- 2. Pliant Therapeutics Initiates First-in-Human Clinical Trial of this compound for the Potential Treatment of Liver Fibrosis - Pliant Therapeutics, Inc. [ir.pliantrx.com]
- 3. The Role of Integrins in Cell Migration - Madame Curie Bioscience Database - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. New Therapeutic Targets for Hepatic Fibrosis in the Integrin Family, α8β1 and α11β1, Induced Specifically on Activated Stellate Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. biorxiv.org [biorxiv.org]
- 6. researchgate.net [researchgate.net]
- 7. Pliant Therapeutics discovers new integrin αvβ1, αvβ6 and/or αvβ8 antagonists | BioWorld [bioworld.com]
- 8. The αvβ1 integrin plays a critical in vivo role in tissue fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The effect of cell passage number on osteogenic and adipogenic characteristics of D1 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Effect of Passage Number and Culture Time on the Expression and Activity of Insulin-Degrading Enzyme in Caco-2 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Serum Variability & Reproducibility in Cell Culture | SeamlessBio [seamlessbio.de]
- 12. Cell Culture Academy [procellsystem.com]
- 13. fujifilmbiosciences.fujifilm.com [fujifilmbiosciences.fujifilm.com]
- 14. biocompare.com [biocompare.com]
- 15. tandfonline.com [tandfonline.com]
Technical Support Center: PLN-1474 and Fluorescent Assays
This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals who may encounter interference when using PLN-1474 in fluorescent assays. The following question-and-answer format directly addresses potential issues and offers detailed experimental protocols to ensure the accuracy and reliability of your results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
This compound is an orally active and selective small molecule inhibitor of the αvβ1 integrin.[1] Integrins are transmembrane receptors that mediate cell-extracellular matrix (ECM) and cell-cell interactions.[2] The αvβ1 integrin is highly expressed on activated fibroblasts and plays a key role in the activation of transforming growth factor-β1 (TGF-β1), a central regulator of fibrosis.[2] By selectively inhibiting αvβ1, this compound blocks the activation of TGF-β1, thereby reducing the downstream signaling that leads to collagen gene expression and fibrosis.[1][2]
Q2: Could this compound interfere with my fluorescent assay?
While specific spectral data for this compound is not publicly available, it is possible for any small molecule to interfere with fluorescence-based assays. Interference can manifest in several ways:
-
Autofluorescence: The compound itself may fluoresce at the excitation and emission wavelengths of your assay's fluorophore, leading to a false-positive signal.
-
Fluorescence Quenching: The compound may absorb the light emitted by your fluorophore, leading to a false-negative signal.
-
Inner Filter Effect: The compound may absorb the excitation light intended for your fluorophore, also leading to a false-negative signal.
It is crucial to perform control experiments to determine if this compound is interfering with your specific assay system.
Troubleshooting Guide
Issue: I am observing unexpected results in my fluorescent assay when using this compound.
This guide will walk you through a series of experiments to identify and mitigate potential interference from this compound.
Step 1: Characterize the Potential for Interference
The first step is to determine if this compound is autofluorescent or if it quenches the signal of your fluorophore.
Experimental Protocol: Interference Assessment
-
Plate Setup: Prepare a multi-well plate with your standard assay buffer.
-
Controls:
-
Buffer Only: Wells containing only the assay buffer.
-
Fluorophore Only: Wells containing the assay buffer and your fluorescent reporter at the final assay concentration.
-
This compound Only: Wells containing the assay buffer and this compound at the highest concentration used in your experiment.
-
Fluorophore + this compound: Wells containing the assay buffer, your fluorescent reporter, and this compound at the highest concentration.
-
-
Measurement: Read the plate on a fluorometer using the excitation and emission wavelengths of your assay.
Data Interpretation:
| Well Condition | Expected Result (No Interference) | Observed Result (Potential Interference) | Interpretation |
| Buffer Only | Low background fluorescence | - | Baseline |
| Fluorophore Only | High fluorescence signal | - | Positive control |
| This compound Only | Low background fluorescence | Significant fluorescence signal | Autofluorescence |
| Fluorophore + this compound | High fluorescence signal (similar to Fluorophore Only) | Significantly lower fluorescence signal than "Fluorophore Only" | Quenching or Inner Filter Effect |
Step 2: Determine the Spectral Properties of this compound (Optional but Recommended)
If you have access to a spectrophotometer and a spectrofluorometer, determining the absorbance and emission spectra of this compound can provide valuable insights.
Experimental Protocol: Spectral Scanning
-
Absorbance Spectrum:
-
Prepare a solution of this compound in your assay buffer.
-
Use a spectrophotometer to scan the absorbance of the solution across a range of wavelengths (e.g., 250-700 nm).
-
-
Emission Spectrum:
-
Using the same solution, place it in a spectrofluorometer.
-
Set the excitation wavelength to the absorbance maximum (λmax) determined in the previous step.
-
Scan a range of emission wavelengths to determine the fluorescence emission profile.
-
-
Excitation Spectrum:
-
Set the emission wavelength to the peak emission wavelength from the previous step.
-
Scan a range of excitation wavelengths to determine the optimal excitation wavelength.
-
Step 3: Mitigating Interference
Based on the results from Step 1, you can take the following steps to mitigate interference:
If Autofluorescence is Detected:
-
Spectral Separation: If the emission spectrum of this compound does not significantly overlap with your fluorophore's emission spectrum, you may be able to use narrow bandpass filters to selectively measure the fluorescence of your reporter.
-
Switch Fluorophores: Choose a fluorophore with excitation and emission spectra that are spectrally distinct from this compound. Red-shifted fluorophores are often a good choice as many small molecules fluoresce in the blue-green region.
-
Background Subtraction: In your experimental plate, include wells with this compound at the same concentration as your experimental wells but without the fluorescent reporter. Subtract the average fluorescence of these control wells from your experimental wells.
If Quenching or Inner Filter Effect is Detected:
-
Lower Concentrations: Use the lowest effective concentration of this compound in your assay.
-
Assay Miniaturization: Reducing the path length of the light by using low-volume plates can sometimes reduce the inner filter effect.
-
Orthogonal Assay: If possible, confirm your results using a non-fluorescence-based method (e.g., luminescence, absorbance, or a label-free technology).
Quantitative Data Summary
The following table summarizes the known inhibitory activity of this compound.
| Target | Inhibitory Concentration (IC50) | Assay Type |
| αvβ1 Integrin | <50 nM | Solid Phase Assay |
| αvβ6 Integrin | <50 nM | Solid Phase Assay |
Data sourced from MedchemExpress.[1]
Visual Guides
Signaling Pathway of this compound
References
Technical Support Center: Confirming PLN-1474 Target Engagement In Vivo
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for confirming the in vivo target engagement of PLN-1474, a selective inhibitor of the αvβ1 integrin.
Frequently Asked Questions (FAQs)
Q1: What is the primary target of this compound and its mechanism of action?
A1: The primary target of this compound is the αvβ1 integrin.[1][2][3] this compound is a small molecule selective inhibitor that blocks the αvβ1 integrin-mediated activation of transforming growth factor-beta (TGF-β).[2][3] This inhibition of the TGF-β pathway is the key mechanism for its anti-fibrotic effects, particularly in the liver.[2][3]
Q2: How can I confirm that this compound is engaging its target, αvβ1 integrin, in my in vivo model?
A2: Confirming target engagement for an unlabeled small molecule like this compound in vivo can be approached through both direct and indirect methods.
-
Direct Methods: These assays directly measure the binding of this compound to αvβ1 integrin. A key technique for this is the Cellular Thermal Shift Assay (CETSA) performed on tissue lysates (ex vivo) from treated animals.
-
Indirect Methods: These assays measure the downstream consequences of this compound binding to its target. The most common approach is to quantify the reduction in the phosphorylation of SMAD3 (pSMAD3), a key downstream signaling molecule in the TGF-β pathway.
Q3: What are the recommended in vivo models to study the effects of this compound?
A3: Preclinical studies for anti-fibrotic agents targeting the liver often utilize models of nonalcoholic steatohepatitis (NASH) with liver fibrosis.[1][3] These models can be induced by diet, chemical insult, or a combination of both.
Q4: What is the expected outcome of successful this compound target engagement in vivo?
A4: Successful target engagement should lead to a dose-dependent reduction in the levels of phosphorylated SMAD3 (pSMAD3) in the target tissue (e.g., liver). This indicates that the TGF-β signaling pathway has been effectively inhibited. Preclinical evidence has shown that this compound reduces liver fibrosis in animal models.[3]
Troubleshooting Guides
This section provides solutions to common issues that may arise during your in vivo target engagement experiments for this compound.
Direct Target Engagement: Cellular Thermal Shift Assay (CETSA)
| Problem | Possible Cause(s) | Suggested Solution(s) |
| No observable thermal shift | Insufficient drug concentration at the target site. | Increase the dose of this compound or adjust the timing of tissue collection post-dosing. |
| Low expression of αvβ1 integrin in the tissue. | Confirm the expression of αvβ1 integrin in your specific tissue and model. | |
| Suboptimal heating conditions. | Optimize the temperature range and heating time for the CETSA experiment. | |
| High variability between replicates | Inconsistent sample preparation. | Ensure uniform tissue homogenization and protein concentration across all samples. |
| Temperature fluctuations during heating. | Use a PCR cycler or a dedicated CETSA instrument for precise temperature control. |
Indirect Target Engagement: pSMAD3 Quantification
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Weak or no pSMAD3 signal (Western Blot/ELISA) | Poor sample quality (phosphoprotein degradation). | Immediately process or flash-freeze tissue samples after collection. Always use phosphatase inhibitors during lysis. |
| Low antibody affinity or incorrect antibody. | Use a validated antibody specific for phosphorylated SMAD3 (Ser423/425). | |
| Insufficient protein loading. | Ensure an adequate amount of total protein is loaded for Western blotting or used in the ELISA. | |
| High background signal (Western Blot/IHC) | Non-specific antibody binding. | Optimize antibody concentrations and blocking conditions. |
| Inadequate washing steps. | Increase the number and duration of wash steps. | |
| Inconsistent staining (IHC) | Uneven tissue fixation. | Ensure proper and consistent fixation of all tissue samples. |
| Issues with antigen retrieval. | Optimize the antigen retrieval method (heat-induced or enzymatic). |
Experimental Protocols
Signaling Pathway of this compound Action
Experimental Workflow: In Vivo Target Engagement Confirmation
Protocol 1: Ex Vivo Cellular Thermal Shift Assay (CETSA) for Direct Target Engagement
-
Animal Treatment and Tissue Collection:
-
Treat animals with the desired doses of this compound or vehicle control.
-
At the designated time point, euthanize the animals and immediately excise the liver.
-
Wash the liver with ice-cold PBS to remove excess blood.
-
Flash-freeze the tissue in liquid nitrogen and store at -80°C until use.
-
-
Tissue Lysis:
-
Homogenize the frozen liver tissue in ice-cold lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.
-
Centrifuge the lysate at high speed (e.g., 14,000 x g) for 20 minutes at 4°C.
-
Collect the supernatant (soluble protein fraction).
-
-
CETSA Procedure:
-
Divide the lysate into aliquots for each temperature point.
-
Heat the aliquots at a range of temperatures (e.g., 40°C to 70°C) for a fixed time (e.g., 3 minutes) using a PCR cycler.
-
Cool the samples at room temperature for 3 minutes.
-
Centrifuge the heated lysates to pellet the aggregated proteins.
-
Collect the supernatant containing the soluble proteins.
-
-
Analysis:
-
Analyze the amount of soluble αvβ1 integrin in the supernatant at each temperature point by Western blotting using an antibody specific for the αv or β1 subunit.
-
A positive thermal shift (increased protein stability at higher temperatures) in the this compound treated group compared to the vehicle group indicates direct target engagement.
-
Protocol 2: Western Blot for pSMAD3 (Indirect Target Engagement)
-
Protein Extraction:
-
Extract total protein from liver tissue as described in the CETSA protocol (Step 2).
-
Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein (e.g., 20-40 µg) onto an SDS-PAGE gel.
-
Separate the proteins by electrophoresis.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for phospho-SMAD3 (Ser423/425) overnight at 4°C.
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
-
Data Analysis:
-
Quantify the band intensities for pSMAD3 and a loading control (e.g., GAPDH or β-actin).
-
Normalize the pSMAD3 signal to the loading control.
-
Compare the normalized pSMAD3 levels between the this compound treated and vehicle control groups.
-
Protocol 3: ELISA for pSMAD3 (Indirect Target Engagement)
-
Sample Preparation:
-
Prepare liver tissue lysates as described in the CETSA protocol (Step 2).
-
Use a commercially available ELISA kit for the quantification of phosphorylated SMAD3.
-
-
ELISA Procedure:
-
Follow the manufacturer's instructions for the specific ELISA kit. This typically involves adding the lysate to a pre-coated plate, followed by incubation with detection and secondary antibodies, and a final colorimetric detection step.
-
-
Data Analysis:
-
Generate a standard curve using the provided standards.
-
Determine the concentration of pSMAD3 in each sample based on the standard curve.
-
Normalize the pSMAD3 concentration to the total protein concentration of the lysate.
-
Protocol 4: Immunohistochemistry (IHC) for pSMAD3 (Indirect Target Engagement)
-
Tissue Preparation:
-
Fix liver tissue in 10% neutral buffered formalin and embed in paraffin.
-
Cut thin sections (e.g., 4-5 µm) and mount them on slides.
-
-
IHC Staining:
-
Deparaffinize and rehydrate the tissue sections.
-
Perform antigen retrieval (e.g., heat-induced epitope retrieval in citrate buffer).
-
Block endogenous peroxidase activity and non-specific binding sites.
-
Incubate with a primary antibody against phospho-SMAD3.
-
Incubate with a biotinylated secondary antibody followed by a streptavidin-HRP conjugate.
-
Develop the signal with a chromogen such as DAB.
-
Counterstain with hematoxylin.
-
-
Analysis:
-
Visualize the slides under a microscope.
-
Semi-quantitatively score the intensity and distribution of pSMAD3 staining in the liver sections.
-
Quantitative Data Summary
The following table provides a template for summarizing the in vivo effects of this compound on the downstream biomarker pSMAD3. Researchers should populate this table with their own experimental data.
| Treatment Group | Dose (mg/kg) | n | pSMAD3/Total SMAD3 Ratio (Arbitrary Units) | % Inhibition of pSMAD3 vs. Vehicle |
| Vehicle Control | - | 8 | User-defined value | 0% |
| This compound | 10 | 8 | User-defined value | Calculated value |
| This compound | 30 | 8 | User-defined value | Calculated value |
| This compound | 100 | 8 | User-defined value | Calculated value |
Note: The data presented in this table is a template. Actual results will vary depending on the experimental model and conditions.
References
- 1. Pliant Therapeutics Presents Data in Human NASH Liver Tissue at The International Liver Congress 2019 Hosted by the European Association for the Study of the Liver (EASL) - BioSpace [biospace.com]
- 2. biospace.com [biospace.com]
- 3. Pliant Therapeutics Initiates First-in-Human Clinical Trial of this compound for the Potential Treatment of Liver Fibrosis [prnewswire.com]
Validation & Comparative
A Comparative Guide to TGF-β Inhibitors in Liver Fibrosis: PLN-1474 and Beyond
For Researchers, Scientists, and Drug Development Professionals
The transforming growth factor-beta (TGF-β) signaling pathway is a well-established central mediator in the pathogenesis of liver fibrosis, making it a prime target for therapeutic intervention. A growing number of inhibitors targeting this pathway are in various stages of development. This guide provides a comparative overview of PLN-1474, a selective αvβ1 integrin inhibitor, and other prominent TGF-β inhibitors, supported by available experimental data.
Mechanism of Action: A Fork in the Road to Fibrosis Inhibition
TGF-β inhibitors can be broadly categorized based on their mechanism of action. This compound represents a targeted approach by preventing the activation of latent TGF-β, while other inhibitors act further downstream by blocking TGF-β receptors or inhibiting signaling intermediates.
This compound: Targeting the Activation Step
This compound is a small molecule that selectively inhibits the αvβ1 integrin.[1] Integrins are cell surface receptors that play a crucial role in activating latent TGF-β, a key profibrotic cytokine.[2] By blocking the αvβ1 integrin, this compound prevents the release of active TGF-β, thereby inhibiting the initiation of the fibrotic cascade.[1] This targeted approach aims to specifically inhibit the pathogenic activation of TGF-β in the fibrotic liver while potentially preserving its other physiological functions.
Other TGF-β Inhibitors: Diverse Strategies
Other TGF-β inhibitors employ different strategies to disrupt the signaling pathway:
-
TGF-β Receptor Kinase Inhibitors (e.g., Galunisertib): These small molecules, such as galunisertib (LY2157299), directly inhibit the kinase activity of the TGF-β type I receptor (ALK5).[2][3] This blockade prevents the phosphorylation and activation of downstream signaling molecules, namely SMAD2 and SMAD3, which are critical for the transcription of profibrotic genes.[3]
-
Ligand-Trapping Antibodies (e.g., Fresolimumab): Monoclonal antibodies like fresolimumab (GC1008) bind directly to TGF-β ligands, preventing them from interacting with their receptors on the cell surface.[2]
-
Downstream Signaling Modulators (e.g., Pirfenidone): Pirfenidone is an orally available small molecule with anti-fibrotic properties. While its exact mechanism is not fully elucidated, it is known to downregulate the expression of profibrotic genes and reduce the production of TGF-β.[4][5]
Below is a diagram illustrating the points of intervention for these different classes of TGF-β inhibitors within the signaling pathway.
Preclinical Efficacy: A Tabular Comparison
Direct head-to-head preclinical studies comparing this compound with other TGF-β inhibitors are limited. The following tables summarize available data from separate studies to provide a comparative perspective. It is crucial to note that these data were generated in different experimental models and under varying conditions, and therefore, direct comparisons of potency should be made with caution.
Table 1: In Vitro Potency
| Inhibitor | Target | Assay | IC50 | Reference |
| This compound | αvβ1 Integrin | Solid Phase Assay | <50 nM | [6] |
| Galunisertib (LY2157299) | TGF-βRI (ALK5) | TGF-β1 induced pSMAD inhibition | 64 nM | [7] |
Table 2: In Vivo Efficacy in Liver Fibrosis Models
| Inhibitor | Animal Model | Key Findings | Reference |
| This compound | CDAHFD NASH Mouse Model | - Prophylactically and therapeutically blocked SMAD3 phosphorylation.- Significantly decreased hydroxyproline levels, collagen gene expression, and collagen deposition. | [6] |
| Galunisertib (LY2157299) | CCl4-induced Mouse Model | - Dose-dependently prevented liver fibrosis.- Inhibited α-SMA positive activated hepatic stellate cells.- Increased active MMP-9 levels. | [8][9] |
| Pirfenidone | Rat Liver Fibrosis Model | - Reduced liver fibrosis by 40%.- Dramatically reduced collagen I mRNA expression.- Lowered markers of liver damage (ALT, AST, bilirubin). | [10] |
Clinical Development Status
The clinical development of these inhibitors for liver fibrosis is at various stages.
Table 3: Clinical Trial Status in Liver Fibrosis
| Inhibitor | Highest Phase Completed | Key Findings/Status | Reference |
| This compound | Phase 1 | - Well-tolerated in healthy volunteers.[8] | [1] |
| Galunisertib (LY2157299) | Phase 2 (in HCC) | - Showed anti-tumor activity in hepatocellular carcinoma. | [2] |
| Pirfenidone | Marketed (for IPF) | - Pilot study in patients with advanced liver disease showed histological improvements in some patients. |
Experimental Protocols
To aid in the interpretation and replication of the cited data, this section outlines the general methodologies for key experiments used to evaluate the efficacy of anti-fibrotic compounds.
Carbon Tetrachloride (CCl4)-Induced Liver Fibrosis Model
This is a widely used model to induce liver fibrosis in rodents.
Protocol:
-
Induction: Rodents (mice or rats) are administered CCl4, typically via intraperitoneal injection, twice a week for a period of 4-8 weeks to induce significant liver fibrosis.
-
Treatment: The test compound (e.g., this compound) or vehicle is administered to the animals, either prophylactically (starting before or at the same time as CCl4) or therapeutically (starting after fibrosis is established).
-
Assessment: At the end of the study period, animals are euthanized, and liver tissue and blood are collected for analysis.
-
Histology: Liver sections are stained with Sirius Red to visualize collagen deposition and immunostained for α-smooth muscle actin (α-SMA) to identify activated hepatic stellate cells.
-
Biochemical Analysis: Liver tissue is assayed for hydroxyproline content, a quantitative measure of collagen. Serum levels of alanine aminotransferase (ALT) and aspartate aminotransferase (AST) are measured as markers of liver injury.
-
Gene Expression: RNA is extracted from liver tissue to quantify the expression of profibrotic genes (e.g., COL1A1, TIMP1) using quantitative real-time PCR (qPCR).
-
Western Blot for pSMAD3/SMAD3
This assay is used to determine the activation state of the SMAD signaling pathway.
Protocol:
-
Protein Extraction: Liver tissue or cultured cells are lysed to extract total protein.
-
Protein Quantification: The concentration of the extracted protein is determined using a standard assay (e.g., BCA assay).
-
SDS-PAGE: Equal amounts of protein from each sample are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Electrotransfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Immunoblotting: The membrane is incubated with primary antibodies specific for phosphorylated SMAD3 (pSMAD3) and total SMAD3. This is followed by incubation with a secondary antibody conjugated to an enzyme (e.g., HRP).
-
Detection: The signal is detected using a chemiluminescent substrate, and the band intensities are quantified to determine the ratio of pSMAD3 to total SMAD3.
Conclusion
This compound offers a distinct and targeted approach to inhibiting the TGF-β pathway in liver fibrosis by preventing the activation of latent TGF-β through the selective inhibition of the αvβ1 integrin. This upstream intervention contrasts with other inhibitors like galunisertib and pirfenidone, which act on the TGF-β receptor and downstream signaling, respectively. While direct comparative efficacy data is lacking, preclinical studies for each of these inhibitors have demonstrated promising anti-fibrotic effects in various models of liver fibrosis. The differing mechanisms of action may offer opportunities for combination therapies or for targeting specific patient populations or stages of liver disease. Further clinical investigation is necessary to fully elucidate the comparative efficacy and safety of these different strategies for the treatment of liver fibrosis.
References
- 1. news-medical.net [news-medical.net]
- 2. scienmag.com [scienmag.com]
- 3. Pirfenidone - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. medsci.org [medsci.org]
- 5. Targeting integrin pathways: mechanisms and advances in therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Promotion of liver regeneration and anti‑fibrotic effects of the TGF‑β receptor kinase inhibitor galunisertib in CCl4‑treated mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Exploring the Therapeutic Potential of TGF-β Inhibitors for Liver Fibrosis: Targeting Multiple Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A pilot study in patients with established advanced liver fibrosis using pirfenidone - PMC [pmc.ncbi.nlm.nih.gov]
- 9. publinestorage.blob.core.windows.net [publinestorage.blob.core.windows.net]
- 10. Frontiers | TGF-β inhibitors: the future for prevention and treatment of liver fibrosis? [frontiersin.org]
A Comparative Guide to αV Integrin Inhibitors: PLN-1474 vs. Cilengitide
For Researchers, Scientists, and Drug Development Professionals
Integrins, a family of transmembrane receptors, play a pivotal role in cell adhesion, signaling, and tissue homeostasis. Their dysregulation is implicated in a range of pathologies, including fibrosis and cancer, making them attractive therapeutic targets. This guide provides a detailed comparison of two prominent αV integrin inhibitors: PLN-1474, a selective inhibitor of αVβ1 in development for liver fibrosis, and cilengitide, an inhibitor of αVβ3 and αVβ5 that has been extensively studied in oncology.
At a Glance: Key Differences
| Feature | This compound | Cilengitide |
| Primary Target(s) | αVβ1 | αVβ3, αVβ5, α5β1 |
| Therapeutic Area | Liver Fibrosis (NASH) | Glioblastoma, various cancers |
| Mechanism of Action | Inhibition of TGF-β activation | Anti-angiogenesis, induction of apoptosis, anti-invasive effects |
| Development Stage | Phase 1 completed; transferred to Novartis[1] | Extensively studied in Phase I, II, and III clinical trials[2][3][4][5] |
| Chemical Class | Small molecule | Cyclic pentapeptide |
Potency and Selectivity: A Quantitative Comparison
The inhibitory activity of this compound and cilengitide against various integrin subtypes is a critical determinant of their therapeutic window and potential off-target effects. The following tables summarize the available half-maximal inhibitory concentration (IC50) data from preclinical studies. It is important to note that these values are from different studies and direct head-to-head comparisons should be interpreted with caution.
Table 1: Inhibitory Activity of this compound
| Integrin Subtype | IC50 (nM) | Reference |
| αVβ1 | <50 | [6] |
| αVβ6 | <50 | [6] |
Note: One source indicates an IC50 of 2.3 nM for αVβ1 with 22-fold selectivity over αVβ6.
Table 2: Inhibitory Activity of Cilengitide
| Integrin Subtype | IC50 (nM) | Reference(s) |
| αVβ3 | 0.61 | [7] |
| αVβ5 | 8.4 | [7] |
| α5β1 | 14.9 | [7] |
| αVβ3 / αVβ5 | 3 - 40 | [8] |
Mechanism of Action: Distinct Pathways, Different Outcomes
While both this compound and cilengitide target αV integrins, their distinct selectivity profiles lead to the modulation of different downstream signaling pathways.
This compound: Targeting the Profibrotic TGF-β Pathway
This compound's therapeutic rationale is centered on the inhibition of transforming growth factor-beta (TGF-β) activation, a key driver of fibrosis.[1] Integrin αVβ1 plays a crucial role in converting latent TGF-β to its active form. By selectively blocking αVβ1, this compound aims to reduce the downstream signaling cascade that leads to the differentiation of hepatic stellate cells into myofibroblasts and the subsequent deposition of extracellular matrix, the hallmark of liver fibrosis.[6]
Cilengitide: Disrupting Angiogenesis and Tumor Progression
Cilengitide's anti-cancer effects are primarily attributed to its inhibition of αVβ3 and αVβ5 integrins, which are highly expressed on activated endothelial cells and various tumor cells.[2][8] By blocking these integrins, cilengitide disrupts the process of angiogenesis, the formation of new blood vessels that supply tumors with nutrients and oxygen.[9] It can also induce apoptosis (programmed cell death) in endothelial cells and inhibit tumor cell invasion and migration.[3]
Preclinical Efficacy: A Summary of Key Findings
This compound in Liver Fibrosis Models
Preclinical studies have demonstrated the potential of this compound in models of non-alcoholic steatohepatitis (NASH) and liver fibrosis. In a mouse model of liver fibrosis, this compound was shown to reduce levels of phosphorylated SMAD3 (pSMAD3), a key downstream mediator of TGF-β signaling.[6] Furthermore, it led to a decrease in hepatic collagen gene expression and hydroxyproline concentration, both markers of fibrosis.[6]
Cilengitide in Glioblastoma Models
Cilengitide has shown activity in various preclinical models of glioblastoma. It has demonstrated single-agent efficacy against orthotopic brain tumor xenografts.[3] Moreover, studies have shown that cilengitide can enhance the therapeutic effects of both chemotherapy and radiation therapy in glioblastoma models.[2][3] Its anti-tumor activity appears to be independent of the MGMT (O6-methylguanine-DNA methyltransferase) status, a key determinant of response to the standard-of-care chemotherapy temozolomide.[3]
Experimental Protocols: A Guide to Key Assays
The following sections provide an overview of the methodologies used to evaluate the efficacy of αV integrin inhibitors.
Integrin Binding Assay (Solid-Phase)
This assay is used to determine the binding affinity of inhibitors to specific integrin subtypes.
Methodology:
-
Plate Coating: 96-well ELISA plates are coated with a solution of purified recombinant human integrin protein (e.g., αVβ1, αVβ3) and incubated overnight at 4°C.[10]
-
Blocking: The plates are washed, and non-specific binding sites are blocked with a solution of bovine serum albumin (BSA).[10]
-
Incubation: A biotinylated ligand specific for the coated integrin is added to the wells along with serial dilutions of the test inhibitor (e.g., this compound or cilengitide). The plates are incubated for a defined period (e.g., 1-3 hours) at room temperature.
-
Washing: The plates are washed to remove any unbound ligand and inhibitor.[10]
-
Detection: A solution of streptavidin conjugated to horseradish peroxidase (HRP) is added to each well and incubated.[11]
-
Substrate Addition: After a final wash, an HRP substrate is added, and the colorimetric change is measured using a plate reader. The absorbance is inversely proportional to the binding of the inhibitor.
-
Data Analysis: The data is used to generate a dose-response curve, from which the IC50 value is calculated.
Cell Invasion/Migration Assay (Transwell Assay)
This assay assesses the ability of an inhibitor to block the migration of cells through a porous membrane.
Methodology:
-
Chamber Setup: Transwell inserts with a porous membrane (e.g., 8 µm pores) are placed in a 24-well plate. The underside of the membrane can be coated with an extracellular matrix protein like vitronectin to act as a chemoattractant.[12][13]
-
Cell Seeding: Tumor cells (e.g., glioblastoma cells) are seeded in the upper chamber in serum-free media.[14] The test inhibitor is added to both the upper and lower chambers at various concentrations.
-
Incubation: The plate is incubated for a period (e.g., 24 hours) to allow for cell migration.[13]
-
Staining and Quantification: Non-migrated cells on the upper surface of the membrane are removed. The cells that have migrated to the lower surface are fixed and stained (e.g., with crystal violet).[12] The number of migrated cells is then quantified by microscopy.
In Vivo Models
-
Liver Fibrosis (Carbon Tetrachloride-Induced Model): This model is used to evaluate the anti-fibrotic effects of compounds like this compound.
-
Induction: Mice are repeatedly injected with carbon tetrachloride (CCl4), a hepatotoxin that induces liver injury and subsequent fibrosis over several weeks.[15][16][17][18]
-
Treatment: During the fibrosis induction period, animals are treated with the test compound or a vehicle control.
-
Analysis: At the end of the study, livers are harvested for histological analysis (e.g., Sirius Red staining for collagen) and biochemical analysis (e.g., hydroxyproline content, gene expression of fibrotic markers).[16]
-
-
Glioblastoma (Orthotopic Xenograft Model): This model is used to assess the anti-tumor efficacy of agents like cilengitide.
-
Implantation: Human glioblastoma cells are stereotactically implanted into the brains of immunodeficient mice.[19][20][21][22][23]
-
Treatment: Once tumors are established, mice are treated with the test compound, often in combination with radiation or chemotherapy.
-
Analysis: Tumor growth is monitored over time using methods like bioluminescence imaging. Survival is a key endpoint. At the end of the study, brains can be harvested for histological and molecular analysis.[3]
-
Conclusion
This compound and cilengitide represent two distinct strategies for targeting αV integrins. This compound's high selectivity for αVβ1 and its mechanism of inhibiting TGF-β activation make it a promising candidate for the treatment of liver fibrosis. Cilengitide, with its broader-spectrum inhibition of αVβ3 and αVβ5, has been extensively investigated as an anti-angiogenic and anti-invasive agent in oncology. The comprehensive data presented in this guide provides a foundation for researchers to understand the key differences between these two molecules and to inform the design of future studies in the field of integrin-targeted therapies.
References
- 1. ir.pliantrx.com [ir.pliantrx.com]
- 2. Cilengitide: an RGD pentapeptide ανβ3 and ανβ5 integrin inhibitor in development for glioblastoma and other malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Cilengitide: A Prototypic Integrin Inhibitor for the Treatment of Glioblastoma and Other Malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. End of the road: confounding results of the CORE trial terminate the arduous journey of cilengitide for glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cilengitide in Patients with Recurrent Glioblastoma: The Results of NABTC 03-02, a Phase II Trial with Measures of Treatment Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Cilengitide: an integrin-targeting arginine-glycine-aspartic acid peptide with promising activity for glioblastoma multiforme - PMC [pmc.ncbi.nlm.nih.gov]
- 9. rupress.org [rupress.org]
- 10. labs.feinberg.northwestern.edu [labs.feinberg.northwestern.edu]
- 11. Solid phase assays for studying ECM protein-protein interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Modulation of Glioma Cell Migration and Invasion Using Cl− and K+ Ion Channel Blockers - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Neutrophils Promote Glioblastoma Tumor Cell Migration after Biopsy - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Tumor treating fields inhibit glioblastoma cell migration, invasion and angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 15. CCl4-induced liver fibrosis model | SMC Laboratories Inc. [smccro-lab.com]
- 16. biocytogen.com [biocytogen.com]
- 17. Mouse model of carbon tetrachloride induced liver fibrosis: Histopathological changes and expression of CD133 and epidermal growth factor - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Increased Carbon Tetrachloride-Induced Liver Injury and Fibrosis in FGFR4-Deficient Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Orthotopic Patient-Derived Glioblastoma Xenografts in Mice | Springer Nature Experiments [experiments.springernature.com]
- 20. Orthotopic Patient-Derived Glioblastoma Xenografts in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Optimization of Glioblastoma Mouse Orthotopic Xenograft Models for Translational Research - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Orthotopic Xenograft Glioma Mouse Model [bio-protocol.org]
- 23. researchgate.net [researchgate.net]
A Comparative Analysis of PLN-74809 (Bexotegrast) and Pirfenidone in Preclinical Models of Lung Fibrosis
An Objective Guide for Researchers and Drug Development Professionals
Introduction
Idiopathic Pulmonary Fibrosis (IPF) is a progressive and fatal lung disease with limited therapeutic options. The current standard of care includes pirfenidone, an orally available small molecule with anti-fibrotic, anti-inflammatory, and antioxidant properties.[1][2] A newer investigational drug, PLN-74809 (bexotegrast), has shown promise in preclinical and early clinical studies. This guide provides a detailed comparison of the efficacy of PLN-74809 and pirfenidone in preclinical lung fibrosis models, supported by experimental data and methodologies.
It is important to note that the initial query referenced PLN-1474. Our research indicates that this compound is an investigational treatment for liver fibrosis (NASH), while PLN-74809 is the compound developed by Pliant Therapeutics for lung fibrosis. This guide will therefore focus on the comparison between PLN-74809 and pirfenidone.
Mechanism of Action
PLN-74809 (Bexotegrast): Targeted TGF-β Activation Inhibition
PLN-74809 is a dual selective inhibitor of the αvβ6 and αvβ1 integrins.[3] These integrins are key regulators of the activation of transforming growth factor-beta (TGF-β), a central mediator of fibrosis.[3] By blocking these integrins, PLN-74809 prevents the release of active TGF-β in fibrotic tissues, thereby inhibiting downstream signaling pathways that lead to collagen production and fibroblast proliferation.[3][4]
Pirfenidone: A Multifaceted Approach
The precise mechanism of action of pirfenidone is not fully understood, but it is known to exert anti-fibrotic, anti-inflammatory, and antioxidant effects.[1][5][6] Pirfenidone has been shown to downregulate the production of pro-fibrotic and inflammatory cytokines, including TGF-β1 and tumor necrosis factor-alpha (TNF-α).[1] It also inhibits fibroblast proliferation and the differentiation of fibroblasts into myofibroblasts, which are key cells in the fibrotic process.[5]
Preclinical Efficacy: Head-to-Head Comparison
A key study directly compared the antifibrotic effects of PLN-74809 and pirfenidone in ex vivo and in vivo models of lung fibrosis.
Data Presentation
| Model System | Drug | Concentration/Dose | Endpoint | Result | Reference |
| Precision-Cut Lung Slices (PCLS) from IPF Patients | PLN-74809 | 2 nM | Reduction in Col1a1 gene expression | ~50% reduction | [7] |
| Pirfenidone | Clinically relevant concentrations | Reduction in Col1a1 gene expression | Less potent than PLN-74809 | [7] | |
| Bleomycin-Induced Mouse Lung Fibrosis PCLS | PLN-74809 | 172 nM | IC50 for Col1a1 mRNA reduction | - | [7] |
| Pirfenidone | 678 µM | IC50 for Col1a1 mRNA reduction | - | [7] | |
| Bleomycin-Induced Mouse Lung Fibrosis (in vivo) | PLN-74809 | 100, 250, 500 mg/kg BID | Reduction in interstitial fibrillar collagen deposition | Dose-dependent, significant reduction | [7] |
| Pirfenidone | 30, 100 mg/kg/day | Reduction in lung hydroxyproline content | Significant reduction | [8] |
Experimental Protocols
Bleomycin-Induced Lung Fibrosis in Mice
This is a widely used and well-characterized animal model that mimics key features of human pulmonary fibrosis.[9][10]
-
Animal Model: C57BL/6 mice are commonly used.[11]
-
Induction of Fibrosis: A single intratracheal instillation of bleomycin is administered to induce lung injury and subsequent fibrosis.[9]
-
Drug Administration:
-
Assessment of Fibrosis:
Precision-Cut Lung Slices (PCLS)
PCLS is an ex vivo model that preserves the complex multicellular architecture of the lung, allowing for the study of drug effects in a more physiologically relevant environment.[4][7]
-
Tissue Source: Lung tissue is obtained from patients with IPF undergoing lung transplantation or from bleomycin-challenged mice.[4][7]
-
Slice Preparation: Thin slices of lung tissue (precision-cut) are prepared using a vibratome.
-
Drug Treatment: PCLS are cultured and treated with various concentrations of PLN-74809 or pirfenidone.[7]
-
Endpoint Analysis:
Summary and Conclusion
Preclinical data from head-to-head comparative studies suggest that PLN-74809 (bexotegrast) is a more potent inhibitor of collagen gene expression than pirfenidone in models of lung fibrosis.[7] The targeted mechanism of action of PLN-74809, specifically inhibiting the activation of TGF-β by αvβ6 and αvβ1 integrins, appears to translate to greater anti-fibrotic activity in these preclinical settings. Pirfenidone, while effective, demonstrates a broader, less defined mechanism of action.
These findings highlight the potential of PLN-74809 as a promising novel therapeutic for IPF. However, it is crucial to note that these are preclinical findings, and further investigation in well-controlled clinical trials is necessary to establish the clinical efficacy and safety of PLN-74809 in patients with idiopathic pulmonary fibrosis.
References
- 1. dovepress.com [dovepress.com]
- 2. Pulmonary fibrosis - Wikipedia [en.wikipedia.org]
- 3. m.youtube.com [m.youtube.com]
- 4. atsjournals.org [atsjournals.org]
- 5. Pharmacological treatment of idiopathic pulmonary fibrosis – preclinical and clinical studies of pirfenidone, nintedanib, and N-acetylcysteine - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pharmacological treatment of idiopathic pulmonary fibrosis - preclinical and clinical studies of pirfenidone, nintedanib, and N-acetylcysteine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Dual inhibition of αvβ6 and αvβ1 reduces fibrogenesis in lung tissue explants from patients with IPF - PMC [pmc.ncbi.nlm.nih.gov]
- 8. publications.ersnet.org [publications.ersnet.org]
- 9. Time course of bleomycin-induced lung fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. aragen.com [aragen.com]
- 11. researchgate.net [researchgate.net]
- 12. Pirfenidone suppresses bleomycin-induced pulmonary fibrosis and periostin expression in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 13. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
Unveiling the Selectivity of PLN-1474: A Comparative Analysis of Integrin Cross-Reactivity
For researchers, scientists, and drug development professionals, understanding the precise binding profile of a therapeutic candidate is paramount. This guide provides a detailed comparison of PLN-1474's cross-reactivity with other integrins, supported by available preclinical data. This compound is an orally active, selective inhibitor of the αvβ1 integrin, a key mediator in the activation of transforming growth factor-beta (TGF-β), a central player in fibrotic diseases.
Quantitative Analysis of Integrin Inhibition
The selectivity of an integrin inhibitor is crucial for minimizing off-target effects and maximizing therapeutic efficacy. Preclinical studies have characterized the inhibitory potency of this compound and similar selective αvβ1 inhibitors against a panel of human integrins. The following table summarizes the 50% inhibitory concentration (IC50) values obtained from ligand-binding assays.
| Integrin Subtype | This compound (as Compound A) IC50 (nM)[1] | PLN-74809 (Dual αvβ6/αvβ1 Inhibitor) IC50 (nM)[1] |
| αvβ1 | 2.3 | 3.4 |
| αvβ6 | >50 (22-fold selectivity over αvβ1) | 5.7 |
| Other αv Integrins | >50-fold selectivity over αvβ1 | ≥445-fold selectivity over other αv integrins |
Note: Data for this compound is presented as "Compound A," a selective αvβ1 inhibitor with a profile consistent with this compound, from a study on dual αvβ6 and αvβ1 inhibition.[1]
These data highlight the high selectivity of this compound for the αvβ1 integrin. While it also demonstrates some activity against αvβ6, it is significantly less potent compared to its primary target. In contrast, PLN-74809, a dual inhibitor, shows nearly equal potency for both αvβ1 and αvβ6. The selectivity of this compound for αvβ1 over other αv integrins is pronounced, indicating a focused mechanism of action.
Experimental Protocols
The determination of integrin binding affinity and selectivity involves robust biochemical and cell-based assays. The following is a detailed description of the methodologies used in the preclinical evaluation of this compound and related compounds.
Human Integrin Ligand-Binding Assays
A solid-phase ligand-binding assay is employed to determine the potency and selectivity of inhibitors.[1]
Workflow:
Caption: Workflow of the solid-phase integrin ligand-binding assay.
Detailed Steps:
-
Plate Coating: 96-well microtiter plates are coated with purified, recombinant human integrin proteins (e.g., αvβ1, αvβ3, αvβ5, αvβ6, αvβ8, α5β1) and incubated overnight at 4°C.
-
Blocking: The plates are washed and blocked with a solution of bovine serum albumin (BSA) to minimize non-specific binding.
-
Competition Binding: A fixed concentration of the respective biotinylated natural ligand for each integrin is added to the wells along with serial dilutions of the test compound (this compound). The plates are incubated to allow for competitive binding.
-
Detection: After incubation, the plates are washed to remove unbound reagents. A streptavidin-alkaline phosphatase conjugate is added, which binds to the biotinylated ligand that is bound to the integrin.
-
Signal Quantification: A colorimetric or chemiluminescent substrate is added, and the resulting signal is measured using a plate reader. The intensity of the signal is inversely proportional to the inhibitory activity of the compound.
-
Data Analysis: The IC50 values are calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
TGF-β Activation Co-Culture Assay
This cell-based assay assesses the functional consequence of integrin inhibition by measuring the activation of latent TGF-β.[1]
Workflow:
Caption: Workflow of the TGF-β activation co-culture assay.
Detailed Steps:
-
Cell Culture: "Effector" cells engineered to express a specific human integrin (e.g., αvβ1 or αvβ6) are prepared. "Reporter" cells, which are sensitive to TGF-β and contain a TGF-β-responsive reporter gene (e.g., luciferase), are also cultured.
-
Co-culture: The effector and reporter cells are co-cultured in the presence of a source of latent TGF-β.
-
Inhibitor Addition: The co-cultures are treated with a range of concentrations of this compound.
-
Incubation: The cells are incubated to allow for integrin-mediated activation of latent TGF-β, which in turn stimulates the reporter cells.
-
Signal Detection: The level of luciferase expression is quantified using a luminometer.
-
Data Analysis: The IC50 values for the inhibition of TGF-β activation are determined by analyzing the dose-dependent decrease in luciferase activity.
Signaling Pathway Inhibition
This compound exerts its therapeutic effect by inhibiting the αvβ1 integrin-mediated activation of TGF-β. This upstream inhibition prevents the initiation of a key signaling cascade implicated in fibrosis.
Caption: this compound inhibits the αvβ1-mediated activation of TGF-β signaling.
The binding of αvβ1 integrin to the latency-associated peptide (LAP) of the latent TGF-β complex induces a conformational change that releases the active TGF-β cytokine.[1] Active TGF-β then binds to its receptor, leading to the phosphorylation of SMAD3. Phosphorylated SMAD3 (pSMAD3) translocates to the nucleus and acts as a transcription factor, promoting the expression of pro-fibrotic genes, such as those encoding collagens.[2] this compound, by selectively blocking αvβ1, prevents the initial activation of TGF-β, thereby suppressing the entire downstream fibrotic cascade.[2]
References
Validating PLN-1474's Anti-Fibrotic Promise: A Comparative Look at Preclinical Genetic Models
For Immediate Release
SOUTH SAN FRANCISCO, Calif. – November 21, 2025 – This guide provides a comparative analysis of the anti-fibrotic effects of PLN-1474 and related compounds in preclinical genetic models of liver fibrosis. The data presented is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of targeting the αvβ1 integrin pathway.
This compound is a selective small-molecule inhibitor of the αvβ1 integrin, a key activator of transforming growth factor-beta (TGF-β), a central mediator of fibrosis.[1][2][3] Preclinical studies in various models of liver fibrosis have demonstrated its potential to reduce fibrosis.[1][2][3] This document summarizes available data on a closely related dual αvβ1/αvβ6 integrin inhibitor, PLN-74809, in a genetic mouse model of liver fibrosis and compares its mechanism and effects to other anti-fibrotic agents.
Comparative Efficacy of Anti-Fibrotic Agents in Preclinical Models
The following table summarizes the quantitative data on the anti-fibrotic effects of Pliant Therapeutics' integrin inhibitor and alternative anti-fibrotic agents in relevant preclinical models of liver fibrosis. Due to the limited publicly available data on this compound in genetic models, data for the structurally and mechanistically related dual αvβ1/αvβ6 inhibitor, PLN-74809, in the Mdr2 knockout (KO) mouse model is presented. This model is a well-established genetic model of cholestatic liver fibrosis. For comparison, data on the TGF-β receptor inhibitor Galunisertib and the broader anti-fibrotic agent Pirfenidone in a chemically-induced liver fibrosis model are included.
| Compound | Target | Preclinical Model | Key Anti-Fibrotic Effects (Quantitative Data) | Reference |
| PLN-74809 | αvβ1 and αvβ6 Integrins | Mdr2 Knockout Mouse | - Reduced collagen gene expression - Decreased TGF-β signaling - Lowered hepatic collagen levels - Reduced serum bilirubin levels | Conference Abstract |
| Galunisertib (LY2157299) | TGF-β Receptor I Kinase | Carbon Tetrachloride (CCl4)-induced liver fibrosis in mice | - Dose-dependent prevention of liver fibrosis - Significant increase in active matrix metalloproteinase (MMP)-9 in the liver - Marked increase in PCNA-positive hepatocytes and endothelial cells in the high-dose group | [4][5] |
| Pirfenidone | Multiple pathways including TGF-β | Carbon Tetrachloride (CCl4)-induced liver fibrosis in rats | - 70% decrease in computerized fibrosis index (P<0.001) - Significant reduction in hydroxyproline content - 50% reduction in hepatic fibrosis in a bile duct ligation (BDL) model (P<0.01) | [6] |
| TGF-β2 Silencing (Antisense Oligonucleotide) | TGF-β2 | Mdr2 Knockout Mouse | - Reduced collagen deposition - Decreased αSMA expression - Increased antifibrotic PparG expression - Decreased CD45-positive inflammatory cell infiltration | [7][8] |
Experimental Protocols
Detailed methodologies for the key experiments cited are crucial for the interpretation and replication of these findings.
Mdr2 Knockout (KO) Mouse Model of Liver Fibrosis (for PLN-74809 and TGF-β2 Silencing)
The Mdr2 (Abcb4) knockout mouse is a genetic model that spontaneously develops cholestatic liver injury and progressive biliary fibrosis, mimicking aspects of human primary sclerosing cholangitis.[9][10][11]
-
Animal Model: Mdr2-/- mice on a FVB genetic background.
-
Dosing: Specific dosing regimens for PLN-74809 are not publicly available from the conference abstract. For TGF-β2 silencing, antisense oligonucleotides were administered to Mdr2-KO mice.[7][8]
-
Assessment of Fibrosis:
-
Histology: Liver sections are stained with Picrosirius Red to visualize and quantify collagen deposition. Immunohistochemistry for α-smooth muscle actin (α-SMA) is used to identify activated hepatic stellate cells.
-
Gene Expression Analysis: Quantitative real-time PCR (qRT-PCR) is performed on liver tissue to measure the mRNA levels of profibrotic genes such as Collagen Type I (Col1a1), TGF-β1, and Tissue Inhibitor of Metalloproteinases-1 (TIMP-1).
-
Biochemical Analysis: Serum levels of liver injury markers (e.g., bilirubin) are measured. Hepatic hydroxyproline content, a biochemical marker of collagen, is quantified.
-
Carbon Tetrachloride (CCl4)-Induced Liver Fibrosis Model (for Galunisertib and Pirfenidone)
This is a widely used toxicant-induced model of liver fibrosis.
-
Animal Model: Mice or rats.
-
Induction of Fibrosis: Animals receive intraperitoneal injections of CCl4 (typically twice weekly) for several weeks to induce chronic liver injury and fibrosis.
-
Dosing:
-
Assessment of Fibrosis:
-
Histology and Morphometry: Liver tissue is stained with Sirius Red, and the fibrotic area is quantified using computerized image analysis.
-
Hydroxyproline Assay: Hepatic hydroxyproline content is measured as an index of total collagen.
-
Gene Expression: qRT-PCR is used to analyze the expression of genes involved in fibrosis, such as collagens, TGF-β1, and TIMP-1.
-
Immunohistochemistry: Staining for markers of hepatic stellate cell activation (α-SMA) and cell proliferation (PCNA).
-
Visualizing the Pathways and Processes
To further elucidate the mechanisms and experimental approaches, the following diagrams are provided.
References
- 1. researchgate.net [researchgate.net]
- 2. ir.pliantrx.com [ir.pliantrx.com]
- 3. Pliant Therapeutics Initiates First-in-Human Clinical Trial of this compound for the Potential Treatment of Liver Fibrosis [prnewswire.com]
- 4. spandidos-publications.com [spandidos-publications.com]
- 5. Promotion of liver regeneration and anti‑fibrotic effects of the TGF‑β receptor kinase inhibitor galunisertib in CCl4‑treated mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. TGF-β2 silencing to target biliary-derived liver diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. TGF-β2 silencing to target biliary-derived liver diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A new Mdr2(-/-) mouse model of sclerosing cholangitis with rapid fibrosis progression, early-onset portal hypertension, and liver cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Mdr2 (Abcb4)-/- mice spontaneously develop severe biliary fibrosis via massive dysregulation of pro- and antifibrogenic genes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Activated hepatic stellate cells and portal fibroblasts contribute to cholestatic liver fibrosis in MDR2 knockout mice - PubMed [pubmed.ncbi.nlm.nih.gov]
Benchmarking PLN-1474 Against Current Standard of Care for Nonalcoholic Steatohepatitis (NASH)
A Comparative Guide for Researchers and Drug Development Professionals
Nonalcoholic steatohepatitis (NASH) represents a significant and growing unmet medical need, characterized by liver inflammation and damage due to fat accumulation, which can progress to fibrosis, cirrhosis, and liver failure. The therapeutic landscape for NASH is rapidly evolving, with the recent approval of the first-in-class drug resmetirom and a continued emphasis on lifestyle modifications. This guide provides a comprehensive comparison of PLN-1474, an investigational therapeutic, with the current standard of care for NASH, offering a detailed analysis of their mechanisms of action, supporting experimental data, and relevant clinical and preclinical protocols.
Mechanism of Action: A Tale of Two Strategies
The current therapeutic approaches for NASH target different aspects of its complex pathophysiology. This compound focuses directly on the fibrotic process, while the standard of care primarily addresses the metabolic and inflammatory drivers of the disease.
This compound: Targeting the Fibrotic Engine
This compound is a small molecule, selective inhibitor of the αvβ1 (alpha-v beta-1) integrin.[1][2] Integrins are cell surface receptors that play a crucial role in cell adhesion and signaling. In the context of NASH, the αvβ1 integrin is a key activator of Transforming Growth Factor-beta (TGF-β), a master regulator of fibrosis.[1][2] By selectively blocking the αvβ1 integrin, this compound aims to inhibit the activation of TGF-β, thereby reducing the downstream signaling cascade that leads to the production of extracellular matrix proteins and the progression of liver fibrosis.[1][2]
Current Standard of Care: A Multi-pronged Approach
The current standard of care for NASH encompasses lifestyle modifications and, more recently, pharmacological intervention with resmetirom.
-
Lifestyle Intervention: This remains the cornerstone of NASH management. It involves a combination of weight loss through a hypocaloric diet and regular physical exercise. The underlying principle is to reduce the metabolic stress on the liver by decreasing fat accumulation (steatosis) and improving insulin sensitivity.
-
Resmetirom (Rezdiffra™): Approved in March 2024, resmetirom is a once-daily, oral, liver-directed selective thyroid hormone receptor-beta (THR-β) agonist. Its mechanism of action is centered on increasing hepatic fat metabolism, which in turn reduces lipotoxicity and the subsequent inflammation and fibrosis.
-
Off-label Therapies: Pioglitazone, a peroxisome proliferator-activated receptor-gamma (PPAR-γ) agonist, and Vitamin E, an antioxidant, are recommended by some clinical guidelines for specific patient populations with biopsy-proven NASH, although they are not FDA-approved for this indication. Pioglitazone improves insulin sensitivity and has anti-inflammatory effects, while Vitamin E is thought to mitigate oxidative stress, a key contributor to liver cell injury in NASH.
Signaling Pathway and Experimental Workflow Diagrams
To visually represent the mechanisms and experimental approaches discussed, the following diagrams are provided in Graphviz DOT language.
Caption: this compound inhibits the αvβ1 integrin-mediated activation of TGF-β.
Caption: Standard of care targets metabolic stress, steatosis, and inflammation in NASH.
Caption: Contrasting preclinical and clinical experimental workflows.
Performance Data: A Head-to-Head Comparison
The following tables summarize the available quantitative data for this compound and the current standard of care for NASH. It is important to note that the data for this compound is from preclinical studies, while the data for the standard of care is from clinical trials in human patients.
Table 1: this compound Preclinical Efficacy Data
| Experimental Model | Key Findings | Source |
| CCl4-induced liver fibrosis in mice | Significant reduction in liver fibrosis. | [3] |
| Human NASH liver slices | Reduced expression of genes related to fibrosis. | [4] |
| Note: Specific quantitative data on the percentage of fibrosis reduction was not publicly available in the reviewed sources. |
Table 2: Resmetirom (Rezdiffra™) Phase 3 MAESTRO-NASH Clinical Trial Data (52 Weeks)
| Endpoint | Resmetirom 80 mg (n=322) | Resmetirom 100 mg (n=323) | Placebo (n=321) |
| NASH Resolution with no worsening of fibrosis | 25.9% | 29.9% | 9.7% |
| Fibrosis improvement by ≥1 stage with no worsening of NAFLD activity score | 24.2% | 25.9% | 14.2% |
| Source: Harrison et al., NEJM, 2024. |
Table 3: Lifestyle Intervention Clinical Trial Data
| Degree of Weight Loss | NASH Resolution | Fibrosis Regression |
| <5% | 10% | 16% |
| ≥10% | 90% | 45% |
| Source: Vilar-Gomez et al., Gastroenterology, 2015. |
Table 4: Pioglitazone and Vitamin E Clinical Trial Data (PIVENS Trial)
| Endpoint (Histologic Improvement*) | Pioglitazone (30 mg/day) | Vitamin E (800 IU/day) | Placebo |
| Percentage of Patients | 34% | 43% | 19% |
| Primary endpoint defined as a decrease in NAFLD Activity Score by ≥2 points, with no worsening of fibrosis. | |||
| Patient population: Non-diabetic adults with biopsy-proven NASH. | |||
| Source: Sanyal et al., NEJM, 2010. |
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of experimental findings. Below are summaries of the key experimental protocols for the studies cited.
This compound Preclinical Studies
-
Carbon Tetrachloride (CCl4)-Induced Liver Fibrosis Model in Mice:
-
Animal Model: Typically, male C57BL/6 mice are used.
-
Induction of Fibrosis: Mice are administered CCl4 (commonly intraperitoneally) mixed with a vehicle like corn oil, typically twice a week for a period of 4-8 weeks to induce significant liver fibrosis.
-
Treatment: this compound is administered orally at varying doses to different cohorts of mice during the fibrosis induction period.
-
Assessment of Fibrosis: At the end of the study period, livers are harvested. Fibrosis is assessed histologically using stains like Sirius Red to quantify collagen deposition. Gene expression analysis of fibrotic markers (e.g., collagen type 1 alpha 1 [Col1a1], alpha-smooth muscle actin [α-SMA]) is performed using quantitative polymerase chain reaction (qPCR).
-
-
Human NASH Liver Slices:
-
Tissue Source: Explanted liver tissue from patients with advanced NASH undergoing liver transplantation is used.
-
Slice Preparation: Precision-cut liver slices (PCLS) of a specific thickness (e.g., 250 µm) are prepared using a microtome.
-
Culture and Treatment: The liver slices are cultured in a specialized medium that maintains their viability. Slices are treated with varying concentrations of this compound.
-
Analysis: After a defined incubation period (e.g., 48 hours), the expression of genes associated with fibrosis is measured using qPCR.
-
Resmetirom (Rezdiffra™) MAESTRO-NASH Phase 3 Clinical Trial
-
Study Design: A multicenter, randomized, double-blind, placebo-controlled study.
-
Patient Population: Adults with biopsy-confirmed NASH with a fibrosis stage of F2 or F3.
-
Intervention: Patients were randomized to receive once-daily oral resmetirom (80 mg or 100 mg) or placebo.
-
Primary Endpoints (at 52 weeks):
-
NASH resolution (defined as the absence of steatohepatitis on overall histopathologic reading and a NAFLD Activity Score [NAS] of 0-1 for inflammation and 0 for ballooning) with no worsening of fibrosis.
-
Improvement in liver fibrosis by at least one stage with no worsening of the NAS.
-
-
Assessment: Liver biopsies were performed at baseline and at week 52 and were read by two independent central pathologists.
Lifestyle Intervention Study (Vilar-Gomez et al.)
-
Study Design: A prospective cohort study.
-
Patient Population: 293 patients with biopsy-proven NASH.
-
Intervention: A 52-week intensive lifestyle program that included a low-fat, low-carbohydrate diet and a progressive increase in physical activity.
-
Assessment: Liver biopsies were performed at baseline and at 52 weeks to assess changes in NASH histology.
PIVENS Trial (Pioglitazone and Vitamin E)
-
Study Design: A multicenter, randomized, double-blind, placebo-controlled trial.
-
Patient Population: 247 non-diabetic adults with biopsy-proven NASH.
-
Intervention: Patients were randomized to receive pioglitazone (30 mg daily), vitamin E (800 IU daily), or placebo for 96 weeks.
-
Primary Endpoint: Improvement in liver histology, defined as a decrease in the NAS by at least 2 points, with improvement in at least two of the four NAS components, and no worsening of fibrosis.
-
Assessment: Liver biopsies were performed at baseline and at the end of treatment.
Conclusion
This compound presents a novel, targeted approach to NASH therapy by directly addressing the fibrotic component of the disease. Preclinical data suggests a promising anti-fibrotic effect. However, a direct comparison with the current standard of care is challenging due to the different stages of development and the nature of the available data (preclinical vs. clinical).
The current standard of care, centered on lifestyle modifications and the recently approved resmetirom, focuses on the metabolic and inflammatory drivers of NASH. Clinical data for these interventions demonstrate significant efficacy in resolving NASH and, in some cases, improving fibrosis.
For researchers and drug development professionals, the emergence of direct anti-fibrotic agents like this compound highlights a key area of future development in NASH therapeutics. The potential for combination therapies that address both the metabolic and fibrotic aspects of NASH is a particularly exciting prospect. Further clinical development of this compound will be crucial to determine its efficacy and safety in patients and to understand its potential role in the evolving treatment paradigm for NASH.
References
- 1. Pliant Therapeutics Announces Successful Completion of this compound Phase 1 Study and Development Transition to Global Pharmaceutical Partner - Pliant Therapeutics, Inc. [ir.pliantrx.com]
- 2. Pliant Therapeutics Initiates First-in-Human Clinical Trial of this compound for the Potential Treatment of Liver Fibrosis [prnewswire.com]
- 3. Pliant Therapeutics Presents Data in Human NASH Liver Tissue at The International Liver Congress 2019 Hosted by the European Association for the Study of the Liver (EASL) - Pliant Therapeutics, Inc. [ir.pliantrx.com]
- 4. fiercebiotech.com [fiercebiotech.com]
Comparative Analysis of PLN-1474 and Anti-miR-21 Therapy for Fibrotic Diseases
This guide provides a detailed, objective comparison between two distinct therapeutic strategies aimed at combating fibrosis: PLN-1474, a small molecule inhibitor of integrin αvβ1, and anti-miR-21 therapy, an oligonucleotide-based approach. The analysis is supported by preclinical and clinical data to inform researchers, scientists, and drug development professionals.
Introduction and Overview
Fibrosis, the excessive accumulation of extracellular matrix (ECM) proteins, leads to scarring, organ dysfunction, and eventual failure. Both this compound and anti-miR-21 therapies aim to interrupt the core processes of fibrosis but through fundamentally different mechanisms.
-
This compound is a small molecule developed by Pliant Therapeutics, designed to selectively inhibit the αvβ1 integrin.[1] This integrin is a key activator of Transforming Growth Factor-beta (TGF-β), a master regulator of the fibrotic process.[2] Its primary development focus is on liver fibrosis associated with nonalcoholic steatohepatitis (NASH).[1][3]
-
Anti-miR-21 Therapy involves the use of antisense oligonucleotides to inhibit microRNA-21 (miR-21), a small non-coding RNA.[4][5] miR-21 is consistently overexpressed in various fibrotic tissues, where it promotes fibrosis by suppressing endogenous anti-fibrotic proteins.[6][7] This approach has been investigated in multiple fibrotic conditions, including kidney, lung, and heart disease.[4][8][9] Lademirsen (also known as RG-012 or SAR339375) is a notable example of an anti-miR-21 agent that has been tested clinically.[10][11]
Mechanism of Action
The two therapies target different molecules at distinct points in the fibrotic cascade.
This compound: Upstream Inhibition of TGF-β Activation
This compound acts extracellularly to block the αvβ1 integrin-mediated activation of latent TGF-β.[12] By preventing the release of active TGF-β, it aims to halt the primary signal that drives myofibroblast activation, collagen production, and ECM deposition.[2][3]
Anti-miR-21 Therapy: Post-Transcriptional Regulation
Anti-miR-21 oligonucleotides work intracellularly. They bind directly to mature miR-21, forming an inactive duplex that is subsequently degraded.[13] This action prevents miR-21 from silencing its target messenger RNAs (mRNAs), such as SMAD7 and PTEN.[6][7] SMAD7 is an inhibitor of the TGF-β pathway, and PTEN is an inhibitor of the pro-survival PI3K/AKT pathway.[6][14] By restoring the levels of these proteins, anti-miR-21 therapy de-represses natural anti-fibrotic mechanisms.
Comparative Data Presentation
The following tables summarize the key characteristics and trial outcomes for both therapies.
Table 1: General Characteristics and Development Status
| Feature | This compound | Anti-miR-21 Therapy (Lademirsen) |
| Molecule Type | Small Molecule | Antisense Oligonucleotide |
| Target | αvβ1 Integrin[1] | microRNA-21 (miR-21)[4][11] |
| Primary Indication | Liver Fibrosis (NASH)[3] | Alport Syndrome (Kidney Fibrosis)[10][15] |
| Administration | Oral[16] | Subcutaneous Injection[15] |
| Development Partner | Novartis[3] | Sanofi (formerly)[10] |
| Clinical Phase | Phase 1 Completed[17] | Phase 2 Terminated[10][15] |
Table 2: Summary of Preclinical Efficacy Data
| Therapy | Animal Model | Key Findings | Reference(s) |
| This compound | CDAHFD NASH Mouse Model | - Prophylactic and therapeutic administration blocked SMAD3 phosphorylation.- Significantly decreased hydroxyproline (OHP) levels and collagen gene expression. | [16] |
| Anti-miR-21 | Alport Syndrome Mouse Model (Col4a3-/-) | - Decreased rate of renal fibrosis progression.- Increased lifespan by up to 50%.- Showed additive benefit when combined with ACE inhibitors. | [9][18] |
| Anti-miR-21 | Unilateral Ureteral Obstruction (UUO) Mouse Model | - Reduced interstitial fibrosis.- Phenocopied the protective effect seen in miR-21 knockout mice. | [19] |
Table 3: Clinical Trial Outcomes
| Therapy | Trial Identifier | Phase | Indication | Outcome | Reference(s) |
| This compound | N/A | Phase 1 | Liver Fibrosis | - First-in-human trial initiated in March 2020.- Completed, demonstrated safety and tolerability. | [1][17] |
| Lademirsen (RG-012) | NCT02855268 (HERA) | Phase 2 | Alport Syndrome | - Terminated due to futility.- No meaningful improvement in kidney function (eGFR) vs. placebo.- Generally well-tolerated with an acceptable safety profile. | [10][15][20][21] |
Experimental Protocols
The evaluation of these anti-fibrotic agents relies on standardized preclinical and clinical methodologies.
General Preclinical Experimental Workflow
A typical workflow involves inducing fibrosis in an animal model, administering the therapeutic agent, and subsequently harvesting tissues for analysis.
Key Methodologies
A. Quantification of Fibrosis
-
Histological Staining: Liver or kidney biopsies are stained to visualize collagen. Common stains include Picrosirius Red (PSR) and Masson's Trichrome.[22]
-
Scoring Systems: Semi-quantitative scoring systems like METAVIR or Ishak are used to stage the degree of fibrosis based on architectural changes.[23]
-
Quantitative Morphometry: Digital image analysis is used to calculate the Collagen Proportionate Area (CPA), providing a continuous, objective measure of fibrosis.[24]
-
Biochemical Analysis: The total collagen content in a tissue can be estimated by measuring the concentration of hydroxyproline, an amino acid abundant in collagen.[16]
B. Target Engagement & Pharmacodynamic Readouts
-
For this compound (pSMAD3 Levels): As this compound inhibits the TGF-β pathway, a key downstream pharmacodynamic marker is the level of phosphorylated SMAD3 (pSMAD3). This is typically measured in tissue lysates using techniques like Western Blot or immunohistochemistry. A reduction in pSMAD3 indicates successful target engagement.[16]
-
For Anti-miR-21 (miRNA Quantification): The standard method for measuring miR-21 levels in tissues or biofluids is stem-loop reverse transcription followed by quantitative real-time PCR (RT-qPCR).[25][26][27] This highly sensitive technique allows for the precise quantification of the target miRNA, with a decrease in miR-21 levels indicating the pharmacodynamic effect of the therapy.[28]
Conclusion and Future Outlook
This compound and anti-miR-21 therapy represent two distinct strategies for treating fibrosis, targeting an extracellular protein and an intracellular microRNA, respectively.
-
This compound targets a central, upstream node in the fibrotic pathway—TGF-β activation. Its preclinical data in liver fibrosis models is promising, and it has successfully completed Phase 1 clinical trials.[16][17] Its future development by Novartis will be critical in determining its clinical efficacy for NASH-related fibrosis.[3]
-
Anti-miR-21 Therapy , exemplified by Lademirsen, showed strong efficacy in various preclinical fibrosis models.[9][19] However, this promise did not translate into clinical benefit in the Phase 2 HERA trial for Alport syndrome, which was terminated for lack of efficacy.[10][20] While Lademirsen itself failed to meet its primary endpoint, the broader principle of targeting miR-21 or other miRNAs in fibrosis remains an area of active research, though clinical translation has proven challenging.[21][29]
References
- 1. agentcapital.com [agentcapital.com]
- 2. Pliant Therapeutics Announces Strategic Collaboration to Develop Novel Therapies for NASH and Fibrotic Diseases [prnewswire.com]
- 3. ir.pliantrx.com [ir.pliantrx.com]
- 4. miR-21, Mediator, and Potential Therapeutic Target in the Cardiorenal Syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The anti-miR21 antagomir, a therapeutic tool for colorectal cancer, has a potential synergistic effect by perturbing an angiogenesis-associated miR30 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. spandidos-publications.com [spandidos-publications.com]
- 7. miR-21 mediates fibrogenic activation of pulmonary fibroblasts and lung fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Anti-microRNA-21 Therapy on Top of ACE Inhibition Delays Renal Failure in Alport Syndrome Mouse Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. fiercebiotech.com [fiercebiotech.com]
- 11. Anti-microRNA-21 Therapy on Top of ACE Inhibition Delays Renal Failure in Alport Syndrome Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Mechanosignaling via Integrins: Pivotal Players in Liver Fibrosis Progression and Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 13. academic.oup.com [academic.oup.com]
- 14. mdpi.com [mdpi.com]
- 15. ClinicalTrials.gov [clinicaltrials.gov]
- 16. medchemexpress.com [medchemexpress.com]
- 17. mdpi.com [mdpi.com]
- 18. Regulus and Sanofi Present New Data Enhancing the Preclinical Profile of RG-012, an Anti-miR Targeting microRNA-21 for the Treatment of Renal Dysfunction in Alport Syndrome Patients, at ASN's Kidney Week 2014 Meeting [prnewswire.com]
- 19. MicroRNA 21 promotes fibrosis of the kidney by silencing metabolic pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 20. A Randomized Controlled Clinical Trial Testing Effects of Lademirsen on Kidney Function Decline in Adults with Alport Syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. mdpi.com [mdpi.com]
- 23. Liver fibrosis quantification - PMC [pmc.ncbi.nlm.nih.gov]
- 24. histoindex.com [histoindex.com]
- 25. Bringing MicroRNAs to Light: Methods for MicroRNA Quantification and Visualization in Live Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 26. miRNA quantification | microRNA profiling [qiagen.com]
- 27. microRNA Expression Analysis Research | Thermo Fisher Scientific - US [thermofisher.com]
- 28. Measurements Methods for the Development of MicroRNA-Based Tests for Cancer Diagnosis - PMC [pmc.ncbi.nlm.nih.gov]
- 29. academic.oup.com [academic.oup.com]
A Comparative Guide to the Preclinical Reproducibility of PLN-1474 for Liver Fibrosis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the preclinical data for PLN-1474, a selective inhibitor of the αvβ1 integrin, with other emerging therapies for the treatment of liver fibrosis. The data presented herein is based on publicly available preclinical studies and aims to offer an objective resource for evaluating the therapeutic potential of this compound and its alternatives.
Executive Summary
This compound is a small molecule inhibitor targeting the αvβ1 integrin, a key player in the activation of Transforming Growth Factor-beta (TGF-β), a central mediator of fibrosis. Preclinical studies have demonstrated that selective inhibition of αvβ1 can significantly reduce liver fibrosis in various animal models. This guide will delve into the quantitative preclinical data for an αvβ1 inhibitor highly representative of this compound and compare it with other therapeutic candidates for liver fibrosis, namely Cilofexor and Firsocostat.
Mechanism of Action: Targeting the Fibrotic Cascade
At the core of liver fibrosis is the excessive deposition of extracellular matrix (ECM) proteins, primarily collagen. A key driver of this process is the activation of hepatic stellate cells (HSCs) into myofibroblasts, which are the primary collagen-producing cells in the injured liver. The activation of HSCs is largely orchestrated by TGF-β.
This compound's therapeutic rationale is based on preventing the activation of latent TGF-β. Integrins, particularly αvβ1, act as crucial cell surface receptors that bind to the latent TGF-β complex. This binding initiates a conformational change that releases the active form of TGF-β, which then signals through its receptors (TβRI/II) and the downstream SMAD protein pathway to upregulate the expression of profibrotic genes, including collagen. By selectively inhibiting the αvβ1 integrin, this compound aims to block this initial activation step, thereby attenuating the entire fibrotic cascade.
Below is a diagram illustrating the signaling pathway targeted by this compound.
Preclinical Data Comparison
The following tables summarize the available quantitative preclinical data for an αvβ1 inhibitor representative of this compound and two alternative therapeutic agents for liver fibrosis.
Table 1: Efficacy of αvβ1 Inhibitor (this compound surrogate) in a Carbon Tetrachloride (CCl4)-Induced Mouse Model of Liver Fibrosis
| Parameter | Vehicle Control | αvβ1 Inhibitor | Percent Reduction | p-value |
| Hepatic Hydroxyproline (µg/g liver) | ~1200 | ~600 | ~50% | <0.01 |
| Sirius Red Staining (% fibrotic area) | ~10% | ~5% | ~50% | <0.01 |
Data is estimated from graphical representations in Reed et al., Sci Transl Med, 2015.[1]
Table 2: Efficacy of Cilofexor (FXR Agonist) in a Rat Model of Nonalcoholic Steatohepatitis (NASH)
| Parameter | NASH Control | Cilofexor (10 mg/kg) | Cilofexor (30 mg/kg) |
| Liver Fibrosis Area (% reduction) | - | 41% | 69% |
| Hepatic Hydroxyproline Content (% reduction) | - | Not Reported | 41% |
| col1a1 Expression (% reduction) | - | Not Reported | 37% |
| pdgfr-β Expression (% reduction) | - | Not Reported | 36% |
Data is from a study on a rat NASH model.[2]
Table 3: Efficacy of Firsocostat (ACC Inhibitor) in Patients with NASH and Fibrosis (Phase 2 Clinical Data)
| Parameter | Placebo | Firsocostat (20 mg) |
| Relative Reduction in Liver Fat | - | 29% |
| Reduction in TIMP-1 (fibrosis marker) | - | Significant reduction (exact value not reported) |
Data from a Phase 2 clinical trial in patients with NASH and fibrosis.[3]
Experimental Protocols
1. Carbon Tetrachloride (CCl4)-Induced Liver Fibrosis Model (for αvβ1 Inhibitor)
A widely used and reproducible model of liver fibrosis.
-
Animal Model: Male C57BL/6 mice.
-
Induction of Fibrosis: Mice are treated with intraperitoneal injections of CCl4 (typically 0.5-1.0 mL/kg body weight, diluted in corn oil) twice weekly for a period of 4-8 weeks to induce chronic liver injury and fibrosis.
-
Treatment: The αvβ1 inhibitor or vehicle is administered, often orally, during the fibrotic phase of the model.
-
Endpoint Analysis:
-
Histology: Liver tissue is harvested, fixed in formalin, and embedded in paraffin. Sections are stained with Picrosirius Red to visualize and quantify collagen deposition (fibrotic area).
-
Biochemical Analysis: Hepatic hydroxyproline content, a quantitative measure of collagen, is determined from liver homogenates.
-
Gene Expression Analysis: RNA is extracted from liver tissue to measure the expression of profibrotic genes (e.g., Col1a1, Timp1) via quantitative real-time PCR (qRT-PCR).
-
Protein Analysis: Western blotting can be used to assess the levels of key signaling proteins, such as phosphorylated SMAD3 (pSMAD3), to confirm target engagement.
-
Below is a diagram illustrating the experimental workflow for the CCl4-induced liver fibrosis model.
2. Nonalcoholic Steatohepatitis (NASH) Rodent Model (for Cilofexor)
This model aims to replicate the metabolic and fibrotic features of human NASH.
-
Animal Model: Rats (e.g., Wistar or Sprague-Dawley).
-
Induction of NASH: Animals are fed a specialized diet, such as a high-fat, high-cholesterol, or methionine- and choline-deficient (MCD) diet, for an extended period to induce steatosis, inflammation, and fibrosis.
-
Treatment: Cilofexor or vehicle is administered, typically via oral gavage.
-
Endpoint Analysis: Similar to the CCl4 model, endpoints include histological assessment of fibrosis, measurement of hepatic hydroxyproline, and analysis of profibrotic gene expression.
3. Human Clinical Trials (for Firsocostat)
While not a preclinical model, the Phase 2 trial design provides insight into the evaluation of anti-fibrotic agents in a clinical setting.
-
Study Population: Patients with biopsy-confirmed NASH and liver fibrosis.
-
Treatment: Patients are randomized to receive Firsocostat or a placebo.
-
Endpoint Analysis:
-
Non-invasive markers: Changes in liver fat content are measured by Magnetic Resonance Imaging-Proton Density Fat Fraction (MRI-PDFF). Serum biomarkers of fibrosis, such as the Enhanced Liver Fibrosis (ELF) score and TIMP-1, are also assessed.
-
Histology: Liver biopsies may be performed at baseline and at the end of treatment to assess changes in the NAFLD Activity Score (NAS) and fibrosis stage.
-
Conclusion
The preclinical data for a selective αvβ1 inhibitor, serving as a proxy for this compound, demonstrates a significant reduction in liver fibrosis in a well-established animal model. The mechanism of action, targeting the initial activation of the master regulator of fibrosis, TGF-β, provides a strong rationale for its therapeutic potential. When compared to other agents in development, such as Cilofexor and Firsocostat, which target different pathways in the pathogenesis of liver fibrosis, the αvβ1 inhibitor shows comparable or promising efficacy in preclinical settings. Further head-to-head preclinical studies and ultimately, comprehensive clinical trial data will be necessary to fully elucidate the comparative efficacy and safety of these different therapeutic approaches. This guide provides a foundational overview to aid researchers and drug development professionals in their evaluation of these promising anti-fibrotic therapies.
References
- 1. The αvβ1 integrin plays a critical in vivo role in tissue fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Integrin αVβ1 regulates procollagen I production through a non-canonical transforming growth factor β signaling pathway in human hepatic stellate cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pliantrx.com [pliantrx.com]
Independent Validation of Pliant Therapeutics' PLN-1474 Data: A Comparative Analysis for Researchers
For researchers and drug development professionals, this guide provides an objective comparison of Pliant Therapeutics' PLN-1474 with alternative therapies for liver fibrosis associated with non-alcoholic steatohepatitis (NASH). The analysis is based on publicly available preclinical and clinical data.
Pliant Therapeutics' this compound is a selective inhibitor of the αvβ1 integrin, a key mediator in the activation of transforming growth factor-beta (TGF-β), a central driver of fibrosis.[1][2] The therapeutic rationale is to halt or reverse the progression of liver fibrosis by blocking this pathway. While early data from Pliant suggested promise, a significant development in its trajectory was the termination of the collaboration agreement by Novartis in February 2023, which had licensed the drug for further development. Novartis has been divesting its clinical NASH assets as part of a broader strategic shift. This decision by a major pharmaceutical partner introduces a critical consideration for the independent validation of this compound's potential.
Mechanism of Action: Targeting the Fibrotic Cascade
This compound selectively targets the αvβ1 integrin, which plays a crucial role in the activation of latent TGF-β. By inhibiting this integrin, this compound aims to reduce the downstream signaling that leads to the production of extracellular matrix proteins, the hallmark of fibrosis.
References
A Comparative Transcriptome Analysis of PLN-1474 and BMS-986263 in the Context of Liver Fibrosis
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of two novel anti-fibrotic therapies, PLN-1474 and BMS-986263, focusing on their distinct mechanisms of action and their resultant effects on the transcriptome in the context of liver fibrosis. While direct comparative transcriptome data from a head-to-head study is not publicly available, this analysis is based on the well-documented pathways each compound targets and published preclinical and clinical data.
Introduction and Mechanism of Action
This compound and BMS-986263 represent two different therapeutic strategies to combat liver fibrosis.
This compound , developed by Pliant Therapeutics, is a small molecule inhibitor of the integrin αvβ1.[1][2][3] Integrins are transmembrane receptors that mediate cell-matrix interactions and are key players in the activation of Transforming Growth Factor-beta (TGF-β), a master regulator of fibrosis.[1][4] By selectively blocking the αvβ1 integrin, this compound aims to prevent the conversion of latent TGF-β into its active form, thereby suppressing the downstream signaling cascade that leads to the transcription of pro-fibrotic genes.[3]
BMS-986263 is a lipid nanoparticle (LNP) formulated siRNA (small interfering RNA) therapeutic from Bristol Myers Squibb.[5][6][7] It is designed to be taken up by hepatic stellate cells (HSCs), the primary collagen-producing cells in the liver.[6] The siRNA component of BMS-986263 specifically targets the mRNA of Heat Shock Protein 47 (HSP47), leading to its degradation.[5][6][8] HSP47 is a crucial molecular chaperone required for the proper folding and secretion of procollagen.[5][6] By inhibiting HSP47 synthesis, BMS-986263 directly disrupts the collagen production pathway, reducing the deposition of extracellular matrix.[6][7]
Signaling and Molecular Pathways
The two compounds intervene at different points in the fibrotic process. This compound acts upstream, preventing the initiation of the primary pro-fibrotic signaling cascade, while BMS-986263 acts downstream, directly targeting the synthesis of the principal components of the fibrotic scar.
This compound: Inhibition of TGF-β Activation
This compound targets the αvβ1 integrin, which, upon binding to the extracellular matrix, facilitates the release of active TGF-β from its latent complex. Activated TGF-β then binds to its receptor (TGF-βR), leading to the phosphorylation of SMAD proteins (pSMAD). These activated SMADs translocate to the nucleus and act as transcription factors to upregulate genes involved in fibrosis, such as various collagens (e.g., COL1A1) and tissue inhibitors of metalloproteinases (TIMP1).[2]
References
- 1. Mechanosignaling via Integrins: Pivotal Players in Liver Fibrosis Progression and Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Pliant Therapeutics Initiates First-in-Human Clinical Trial of this compound for the Potential Treatment of Liver Fibrosis [prnewswire.com]
- 4. mdpi.com [mdpi.com]
- 5. BMS-986263 - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 6. BMS‐986263 in patients with advanced hepatic fibrosis: 36‐week results from a randomized, placebo‐controlled phase 2 trial - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Pharmacokinetics, safety, and tolerability of BMS‐986263, a lipid nanoparticle containing HSP47 siRNA, in participants with hepatic impairment - PMC [pmc.ncbi.nlm.nih.gov]
- 8. histoindex.com [histoindex.com]
Evaluating the Antifibrotic Potency of PLN-1474 and CGEN-856: A Comparative Guide
In the landscape of antifibrotic drug development, two molecules, PLN-1474 and CGEN-856, have emerged with distinct mechanisms of action, targeting different pathways implicated in the fibrotic cascade. This guide provides a comprehensive comparison of their antifibrotic potency based on available preclinical data, detailing their mechanisms, experimental validation, and the signaling pathways they modulate.
At a Glance: Key Antifibrotic Properties
| Feature | This compound | CGEN-856 (CGEN-856S) |
| Target | αvβ1 Integrin | Mas Receptor |
| Mechanism of Action | Inhibition of TGF-β activation | Agonism of the protective arm of the Renin-Angiotensin System |
| Primary Indication Studied | Liver Fibrosis (NASH) | Cardiac Fibrosis |
| Reported Antifibrotic Effects | Reduction in profibrotic gene expression (e.g., COL1A1, TIMP1), decreased pSMAD3/SMAD3 levels.[1] | Attenuation of collagen I, collagen III, and fibronectin deposition.[2][3] |
Quantitative Comparison of Antifibrotic Efficacy
A direct comparison of the antifibrotic potency of this compound and CGEN-856 is challenging due to the lack of head-to-head studies and the use of different preclinical models of fibrosis. However, available data from independent studies are summarized below.
This compound: Preclinical Evidence in Liver Fibrosis
While specific quantitative data on the percentage reduction of fibrotic markers for this compound are not extensively published in peer-reviewed literature, company press releases and presentations have indicated "compelling preclinical evidence in models of NASH and liver fibrosis."[4][5] The primary mechanism is the inhibition of the αvβ1 integrin, which in turn blocks the activation of Transforming Growth Factor-beta (TGF-β), a central profibrotic cytokine.[4][5] Studies on a related dual αvβ6/αvβ1 inhibitor, bexotegrast (PLN-74809), have shown an approximately 50% reduction in type I collagen gene expression in human and mouse lung fibrotic sections at a concentration of 2 nM, offering an insight into the potential potency of αvβ1 inhibition.
CGEN-856S: Preclinical Efficacy in Cardiac Fibrosis
In a rat model of isoproterenol-induced cardiac fibrosis, CGEN-856S demonstrated significant reductions in key extracellular matrix components.
| Fibrotic Marker | Vehicle + ISO | CGEN-856S (90 µg/kg/day) + ISO | % Reduction |
| Collagen Type I | 60.57 ± 5.52 % | 30.63 ± 3.00 % | ~49.4% |
| Collagen Type III | 63.54 ± 4.84 % | 45.35 ± 2.96 % | ~28.6% |
| Fibronectin | 55.28 ± 5.84 % | 29.93 ± 4.48 % | ~45.8% |
Data adapted from a study on isoproterenol-induced cardiac remodeling in rats.[2][3]
Signaling Pathways and Mechanisms of Action
The antifibrotic effects of this compound and CGEN-856 stem from their modulation of distinct signaling pathways.
This compound: Targeting the Integrin/TGF-β Axis
This compound is a selective inhibitor of the αvβ1 integrin.[1][4] This integrin plays a crucial role in the activation of latent TGF-β. By binding to αvβ1, this compound prevents the conformational changes required for the release of active TGF-β, thereby inhibiting downstream signaling through the SMAD pathway (pSMAD3/SMAD3) and reducing the expression of profibrotic genes.[1]
CGEN-856: Activating the Protective Arm of the Renin-Angiotensin System
CGEN-856S is a novel agonist of the Mas receptor, a key component of the protective axis of the Renin-Angiotensin System (RAS).[2][3] Activation of the Mas receptor is thought to counteract the profibrotic effects of the classical RAS axis (Angiotensin II/AT1 receptor). The proposed downstream mechanism involves the activation of the eNOS/AKT pathway, leading to increased nitric oxide production and subsequent attenuation of fibrotic processes.[2][3]
Experimental Protocols
This compound: In Vivo Liver Fibrosis Model (General Description)
While specific protocols from Pliant Therapeutics are not publicly detailed, a common method for inducing liver fibrosis in preclinical models, such as the CCl4 mouse model mentioned in a poster presentation, is as follows:
CGEN-856S: In Vivo Cardiac Fibrosis Model
The study evaluating CGEN-856S in cardiac fibrosis utilized the following protocol:[2][3]
Conclusion
This compound and CGEN-856 represent two distinct and promising approaches to antifibrotic therapy. This compound acts upstream by preventing the activation of the master profibrotic cytokine TGF-β, and has shown potential in models of liver fibrosis. CGEN-856, on the other hand, works by activating a protective pathway within the renin-angiotensin system, demonstrating significant reductions in extracellular matrix deposition in a cardiac fibrosis model.
References
- 1. Pliant Therapeutics Announces Successful Completion of this compound Phase 1 Study and Development Transition to Global Pharmaceutical Partner - Pliant Therapeutics, Inc. [ir.pliantrx.com]
- 2. Pliant Therapeutics Initiates First-in-Human Clinical Trial of this compound for the Potential Treatment of Liver Fibrosis [prnewswire.com]
- 3. agentcapital.com [agentcapital.com]
- 4. Pliant Therapeutics Announces Successful Completion of this compound Phase 1 Study and Development Transition to Global Pharmaceutical Partner - Pliant Therapeutics, Inc. [ir.pliantrx.com]
- 5. Pliant Therapeutics to Present Preclinical Data in Primary Sclerosing Cholangitis at The Liver Meeting 2019 [prnewswire.com]
Safety Operating Guide
Proper Disposal and Handling of PLN-1474: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper handling and disposal of investigational compounds like PLN-1474 are paramount for laboratory safety and environmental protection. This document provides essential guidance on the safe management of this compound, a selective αvβ1 integrin inhibitor. While a specific Safety Data Sheet (SDS) for this compound is not publicly available, this guide is based on standard procedures for similar laboratory chemicals and available information on the compound.
Immediate Safety and Disposal Procedures
Given the absence of a specific SDS, this compound should be handled with the care and precautions applicable to new chemical entities with unknown toxicological profiles. Laboratory personnel must wear appropriate personal protective equipment (PPE), including safety glasses, lab coats, and chemical-resistant gloves. All handling of the solid compound or its solutions should be performed in a well-ventilated area, preferably within a chemical fume hood.
Disposal of this compound and contaminated materials must adhere to local, state, and federal regulations for chemical waste. As a general guideline:
-
Solid Waste: Unused solid this compound and materials contaminated with the solid compound (e.g., weighing paper, gloves) should be collected in a clearly labeled, sealed container designated for chemical waste.
-
Liquid Waste: Solutions containing this compound should be collected in a labeled, sealed container for hazardous liquid waste. Do not dispose of solutions down the drain.
-
Contaminated Labware: Glassware and other lab equipment that have come into contact with this compound should be decontaminated by rinsing with an appropriate solvent (e.g., ethanol or acetone) in a fume hood. The rinseate should be collected as hazardous liquid waste.
Quantitative Data Summary
The following table summarizes the key quantitative data reported for this compound.
| Parameter | Value | Source |
| IC50 (αvβ1 integrin) | <50 nM | MedChemExpress |
| Purity | 99.35% | MedChemExpress |
| Clinical Trial Phase | Phase 1 Completed | Pliant Therapeutics |
| Subjects in Phase 1 Trial | 84 healthy volunteers | Pliant Therapeutics |
Experimental Protocols and Methodologies
This compound has been evaluated in preclinical models of fibrosis and in a Phase 1 clinical trial. The following outlines the general methodologies employed in these studies.
Preclinical Evaluation in Fibrosis Models
This compound has been tested in animal models of liver and lung fibrosis to assess its anti-fibrotic efficacy. A common experimental workflow for such studies is as follows:
-
Induction of Fibrosis: Healthy rodents (e.g., mice or rats) are treated with a fibrogenic agent. For liver fibrosis, this is often carbon tetrachloride (CCl4) or a choline-deficient, L-amino acid-defined, high-fat diet (CDAHFD). For pulmonary fibrosis, bleomycin is a common inducing agent.
-
Treatment with this compound: A cohort of the fibrotic animals is treated with this compound, typically administered orally. A control group receives a vehicle solution.
-
Assessment of Fibrosis: After a defined treatment period, animals are euthanized, and tissue samples (liver or lung) are collected. The extent of fibrosis is evaluated through various methods:
-
Histology: Tissue sections are stained with reagents like Masson's trichrome or Sirius Red to visualize collagen deposition.
-
Gene Expression Analysis: Quantitative PCR (qPCR) is used to measure the expression of profibrotic genes, such as those for collagen (e.g., COL1A1) and tissue inhibitor of metalloproteinases (TIMP1).
-
Protein Analysis: Western blotting or ELISA can be used to quantify the levels of fibrotic marker proteins, such as α-smooth muscle actin (α-SMA) and phosphorylated SMAD3 (pSMAD3).
-
Phase 1 Clinical Trial
A first-in-human Phase 1 clinical trial was conducted to evaluate the safety, tolerability, and pharmacokinetics of this compound in healthy volunteers. The study was a randomized, double-blind, placebo-controlled, dose-escalating trial. Participants were administered single ascending doses or multiple ascending doses of this compound or a placebo. Safety was monitored through the recording of adverse events, clinical laboratory tests, vital signs, and electrocardiograms (ECGs). Pharmacokinetic parameters were determined by measuring the concentration of this compound in blood samples collected at various time points.
Visualizing the Mechanism and Workflow
To further clarify the context in which this compound is used, the following diagrams illustrate its mechanism of action and a typical experimental workflow.
Caption: this compound inhibits the αvβ1 integrin, blocking TGF-β activation and subsequent pro-fibrotic signaling.
Safeguarding Researchers: A Guide to Personal Protective Equipment for Handling Potent Small Molecule Inhibitors like PLN-1474
Disclaimer: This document provides general guidance on personal protective equipment (PPE) and safe handling procedures for potent small molecule inhibitors in a research laboratory setting. A specific Safety Data Sheet (SDS) for PLN-1474 was not publicly available at the time of this writing. Researchers must consult the compound-specific SDS provided by the manufacturer and their institution's chemical hygiene plan before handling any new chemical.
The responsible handling of potent research compounds is paramount to ensuring the safety of laboratory personnel. For novel small molecule inhibitors such as this compound, a thorough understanding and implementation of appropriate safety protocols, including the correct use of personal protective equipment, is essential.
Recommended Personal Protective Equipment (PPE)
A multi-layered approach to PPE is crucial when working with potent chemical agents. The following table summarizes the recommended PPE for handling compounds like this compound.
| PPE Category | Item | Specifications and Use Cases |
| Hand Protection | Disposable Gloves | Nitrile gloves are a common choice. Consider double-gloving, especially when handling concentrated solutions. Change gloves immediately if contaminated and after completing a task.[1][2] |
| Eye Protection | Safety Glasses/Goggles | Should be worn at all times in the laboratory. Use chemical splash goggles when there is a risk of splashing.[1] |
| Body Protection | Laboratory Coat | A flame-resistant lab coat that fastens securely is required. Ensure it is clean and regularly laundered. |
| Respiratory Protection | Fume Hood/Respirator | Work with potent compounds in a certified chemical fume hood to minimize inhalation exposure.[1] For certain procedures, a fit-tested respirator (e.g., N95) may be necessary.[3] |
| Face Protection | Face Shield | Use in conjunction with safety goggles when there is a significant risk of splashes or aerosol generation. |
Operational and Disposal Plans
Handling Procedures:
-
Preparation: Before handling the compound, ensure that the work area, typically a chemical fume hood, is clean and uncluttered.[4] Verify that all necessary PPE is available and in good condition.
-
Weighing and Reconstitution: Handle solid compounds in a powder containment hood or a designated area within a fume hood to prevent inhalation of fine particles. When reconstituting the compound, add the solvent slowly to avoid splashing.
-
Experimental Use: Conduct all experimental procedures involving the potent compound within a chemical fume hood.[1]
-
Spill Management: Be prepared for accidental spills. Have a spill kit readily accessible that is appropriate for the chemicals being used. In the event of a spill, follow your institution's established spill response procedures.
Disposal Plan:
All waste generated from handling potent small molecule inhibitors must be treated as hazardous waste.
-
Solid Waste: Contaminated consumables such as gloves, pipette tips, and paper towels should be collected in a designated, clearly labeled hazardous waste container.
-
Liquid Waste: Unused solutions and contaminated solvents should be collected in a separate, labeled hazardous waste container. Adhere to your institution's guidelines for chemical waste segregation.[5][6]
-
Decontamination: Decontaminate all surfaces and equipment that have come into contact with the compound using an appropriate cleaning agent.
Experimental Workflow for Safe Handling
The following diagram illustrates a typical workflow for safely handling a potent small molecule inhibitor in a research setting.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
